Product packaging for 5-Propyltryptamine(Cat. No.:CAS No. 55852-54-5)

5-Propyltryptamine

Cat. No.: B15175464
CAS No.: 55852-54-5
M. Wt: 202.30 g/mol
InChI Key: FKFXKCOMJSHBBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

5-Propyltryptamine is a synthetic substituted tryptamine derivative of interest for neuroscience and psychopharmacology research. Tryptamines as a class are known to exert their primary effects through interactions with the serotonergic system, particularly as agonists or partial agonists at the 5-HT (serotonin) 2A receptor (5-HT2AR), which is a key target for many psychoactive substances . This makes them valuable chemical tools for probing serotonin receptor function and signaling pathways. This compound allows researchers to investigate the structure-activity relationships (SAR) of tryptamines. Modifications to the tryptamine core structure, such as alkyl chain substitutions, are known to significantly influence a compound's affinity, potency, and efficacy at various serotonin receptor subtypes (e.g., 5-HT1A, 5-HT2A, 5-HT2C) . Studying this compound can help elucidate the role of the propyl substitution at the 5-position on the indole ring in receptor binding and functional activity, contributing to a deeper understanding of neurochemistry and receptor pharmacology. Like other novel psychoactive substances, synthetic tryptamines are often poorly characterized and require rigorous scientific analysis to understand their pharmacologic profiles and metabolic pathways . Research using this compound may include receptor binding assays, functional activity studies, and in vitro metabolic stability assessments. WARNING: This product is for research purposes only and is not intended for diagnostic or therapeutic use. It is NOT for human consumption. All safety data sheets (SDS) must be consulted prior to handling. Researchers must adhere to their institution's biosafety guidelines and all applicable laws and regulations.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H18N2 B15175464 5-Propyltryptamine CAS No. 55852-54-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

55852-54-5

Molecular Formula

C13H18N2

Molecular Weight

202.30 g/mol

IUPAC Name

2-(5-propyl-1H-indol-3-yl)ethanamine

InChI

InChI=1S/C13H18N2/c1-2-3-10-4-5-13-12(8-10)11(6-7-14)9-15-13/h4-5,8-9,15H,2-3,6-7,14H2,1H3

InChI Key

FKFXKCOMJSHBBC-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC2=C(C=C1)NC=C2CCN

Origin of Product

United States

Foundational & Exploratory

5-Propyltryptamine chemical structure and properties

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to 5-Propyltryptamine For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (5-PT) is a lesser-known synthetic tryptamine compound. As a derivative of tryptamine, it belongs to a class of compounds known for their significant interactions with the serotonergic system, which includes well-studied psychedelics and therapeutic agents. This document provides a comprehensive overview of the chemical structure, and physicochemical properties of this compound. Due to the limited direct research on 5-PT, this guide incorporates data from closely related analogues such as N,N-dipropyltryptamine (DPT) and other 5-substituted tryptamines to infer its potential pharmacological profile. Methodologies for synthesis, in vitro, and in vivo evaluation are detailed, alongside visualizations of key signaling pathways and experimental workflows relevant to its study.

Chemical Structure and Properties

This compound is characterized by a core indole structure with an ethylamine side chain at the third position and a propyl group substituted at the fifth position of the indole ring.

IUPAC Name: 2-(5-propyl-1H-indol-3-yl)ethanamine[1] CAS Number: 55852-54-5[1] Molecular Formula: C₁₃H₁₈N₂[1]

Physicochemical Data

The following table summarizes the key computed physicochemical properties for this compound. Experimental data is largely unavailable.

PropertyValueSource
Molecular Weight 202.30 g/mol PubChem[1]
XLogP3 2.9PubChem[1]
Hydrogen Bond Donors 2PubChem[1]
Hydrogen Bond Acceptors 2PubChem[1]
Rotatable Bond Count 4PubChem[1]
Exact Mass 202.146998583 DaPubChem[1]
Topological Polar Surface Area 41.8 ŲPubChem[1]

Synthesis Protocols

While a specific synthesis protocol for this compound is not prominently published, its synthesis can be achieved by adapting established methods for related tryptamines, such as the Speeter and Anthony route.

General Synthesis via Speeter and Anthony Route

This method involves the acylation of a 5-substituted indole followed by reduction.

  • Acylation: 5-Propylindole is dissolved in a suitable anhydrous aprotic solvent (e.g., diethyl ether) and cooled in an ice bath. Oxalyl chloride is added dropwise, leading to the formation of the 5-propylindole-3-glyoxyl chloride.

  • Amidation: The resulting intermediate is then reacted with an amine. For the primary amine of 5-PT, this step would be followed by a protecting group strategy or a different synthetic route. For N,N-dialkylated analogues, the corresponding dialkylamine is added to form the N,N-dialkyl-5-propylindole-3-glyoxylamide.

  • Reduction: The glyoxylamide is reduced to the corresponding tryptamine using a strong reducing agent like lithium aluminum hydride (LAH) in an anhydrous solvent such as tetrahydrofuran (THF).

  • Purification: The crude product is purified using column chromatography on silica gel to yield the final this compound product.

A logical workflow for the synthesis and initial analysis is depicted in the diagram below.

G cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis Start 5-Propylindole Step1 Acylation (Oxalyl Chloride) Start->Step1 Step2 Amidation & Reduction (LAH) Step1->Step2 Product Crude this compound Step2->Product Purify Column Chromatography Product->Purify Final Pure this compound Purify->Final NMR NMR Spectroscopy Final->NMR MS Mass Spectrometry Final->MS G cluster_5HT1A 5-HT1A Receptor Pathway (Gi-coupled) cluster_5HT2A 5-HT2A Receptor Pathway (Gq-coupled) T1 This compound (Agonist) R1 5-HT1A Receptor T1->R1 G1 Gi/o Protein R1->G1 AC Adenylyl Cyclase G1->AC cAMP ↓ cAMP AC->cAMP T2 This compound (Agonist) R2 5-HT2A Receptor T2->R2 G2 Gq/11 Protein R2->G2 PLC Phospholipase C G2->PLC IP3 IP3 PLC->IP3 hydrolyzes DAG DAG PLC->DAG hydrolyzes PIP2 PIP2 PIP2->PLC G cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Binding Receptor Binding Assays (Determine Ki) Functional Functional Assays (Determine EC50, Emax) Binding->Functional Metabolism Metabolic Stability (Human Liver Microsomes) Binding->Metabolism HTR Head-Twitch Response (Mice) (5-HT2A Activity Proxy) Functional->HTR PK Pharmacokinetics (Absorption, Distribution, Metabolism, Excretion) HTR->PK Tox Toxicology Studies PK->Tox Start Test Compound (this compound) Start->Binding

References

Synthesis of 5-Propyltryptamine: A Technical Guide for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical synthesis of 5-propyltryptamine, a tryptamine derivative of interest for research purposes. This document outlines plausible synthetic routes, detailed experimental protocols, and quantitative data to facilitate its preparation in a laboratory setting.

Introduction

Tryptamine and its derivatives are a class of monoamine alkaloids that have garnered significant interest in neuroscience and pharmacology due to their interactions with various neurotransmitter receptors, particularly serotonin (5-HT) receptors. This compound, a less-studied member of this family, presents an opportunity for novel research into the structure-activity relationships of tryptamines and their potential physiological effects. This guide details a multi-step synthetic approach for the preparation of this compound, commencing with the synthesis of the key intermediate, 5-propylindole.

Synthetic Strategy Overview

The synthesis of this compound can be logically divided into two main stages:

  • Synthesis of the 5-propylindole core: This involves the introduction of a propyl group at the 5-position of the indole ring system.

  • Formation of the tryptamine side chain: This entails the addition of a 2-aminoethyl group at the 3-position of the 5-propylindole intermediate.

For the synthesis of 5-propylindole, two primary routes are considered: the Fischer indole synthesis and a route involving Friedel-Crafts acylation followed by reduction. The subsequent conversion to this compound is detailed via the well-established Speeter-Anthony tryptamine synthesis.

Synthesis of 5-Propylindole

Route 1: Fischer Indole Synthesis

The Fischer indole synthesis is a classic and versatile method for constructing the indole nucleus from a phenylhydrazine and an aldehyde or ketone under acidic conditions.[1][2]

Reaction Scheme:

Fischer_Indole_Synthesis 4-Propylphenylhydrazine 4-Propylphenylhydrazine Intermediate_Hydrazone Intermediate Hydrazone 4-Propylphenylhydrazine->Intermediate_Hydrazone + Propionaldehyde (Acid Catalyst, Heat) Propionaldehyde Propionaldehyde 5-Propylindole 5-Propylindole Intermediate_Hydrazone->5-Propylindole [3,3]-Sigmatropic Rearrangement - NH3

Caption: Fischer Indole Synthesis of 5-Propylindole.

Experimental Protocol:

A mixture of 4-propylphenylhydrazine hydrochloride and propionaldehyde is heated in the presence of an acid catalyst, such as polyphosphoric acid (PPA) or zinc chloride.[1][2]

  • To a stirred solution of 4-propylphenylhydrazine hydrochloride (1.0 eq) in a suitable solvent (e.g., ethanol), add propionaldehyde (1.2 eq).

  • Heat the mixture to reflux for 1-2 hours to form the corresponding hydrazone.

  • Remove the solvent under reduced pressure.

  • Add the crude hydrazone to polyphosphoric acid.

  • Heat the mixture to 100-120 °C for 2-4 hours.

  • Cool the reaction mixture and pour it onto crushed ice.

  • Neutralize with a base (e.g., NaOH solution) and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 5-propylindole.

Route 2: Friedel-Crafts Acylation and Reduction

This two-step approach involves the acylation of indole followed by the reduction of the resulting ketone.

Reaction Scheme:

Friedel_Crafts_Acylation_Reduction Indole Indole 5-Propionylindole 5-Propionylindole Indole->5-Propionylindole + Propionyl Chloride (Lewis Acid, e.g., AlCl3) Propionyl_Chloride Propionyl Chloride 5-Propylindole 5-Propylindole 5-Propionylindole->5-Propylindole Reduction Reducing_Agent Reducing Agent (e.g., NaBH4/TFA)

Caption: Synthesis of 5-Propylindole via Friedel-Crafts Acylation and Reduction.

Experimental Protocols:

Step 1: Friedel-Crafts Propionylation of Indole [3][4]

  • To a cooled (0 °C) suspension of anhydrous aluminum chloride (1.1 eq) in a dry solvent (e.g., dichloromethane), add propionyl chloride (1.1 eq) dropwise.

  • Add a solution of indole (1.0 eq) in the same solvent to the mixture.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Quench the reaction by carefully pouring it into a mixture of ice and concentrated HCl.

  • Extract the product with an organic solvent, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution and purify the residue by chromatography to yield 5-propionylindole.

Step 2: Reduction of 5-Propionylindole

  • Dissolve 5-propionylindole (1.0 eq) in a suitable solvent such as trifluoroacetic acid (TFA).

  • Cool the solution to 0 °C and add a reducing agent like sodium borohydride (NaBH₄) portion-wise.

  • Stir the reaction at room temperature for 2-4 hours.

  • Carefully quench the reaction with water and neutralize with a base.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate.

  • Purify by column chromatography to obtain 5-propylindole.

Synthesis of this compound via Speeter-Anthony Synthesis

The Speeter-Anthony synthesis is a reliable method for converting indoles into tryptamines.[5][6] It involves the reaction of the indole with oxalyl chloride to form an indole-3-glyoxylyl chloride, which is then reacted with an amine and subsequently reduced.

Reaction Scheme:

Speeter_Anthony_Synthesis 5-Propylindole 5-Propylindole Indole_Glyoxylyl_Chloride 5-Propylindole-3- glyoxylyl chloride 5-Propylindole->Indole_Glyoxylyl_Chloride 1. Oxalyl Chloride Oxalyl_Chloride Oxalyl Chloride Indole_Glyoxylamide 5-Propylindole-3- glyoxylamide Indole_Glyoxylyl_Chloride->Indole_Glyoxylamide 2. Ammonia Ammonia Ammonia (aq) This compound This compound Indole_Glyoxylamide->this compound 3. LiAlH4 (Reduction) LiAlH4 LiAlH4

Caption: Speeter-Anthony Synthesis of this compound.

Experimental Protocol:

Step 1: Formation of 5-Propylindole-3-glyoxylyl chloride [5][6]

  • Dissolve 5-propylindole (1.0 eq) in a dry, aprotic solvent (e.g., anhydrous diethyl ether or THF) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add oxalyl chloride (1.1 eq) dropwise to the stirred solution.

  • A precipitate of 5-propylindole-3-glyoxylyl chloride will form. Stir the mixture at 0 °C for 30-60 minutes.

Step 2: Formation of 5-Propylindole-3-glyoxylamide [5][6]

  • To the suspension of the glyoxylyl chloride from the previous step, add an excess of aqueous ammonia solution dropwise while maintaining the temperature at 0 °C.

  • Stir the reaction mixture vigorously for 1-2 hours at room temperature.

  • Collect the resulting solid precipitate (5-propylindole-3-glyoxylamide) by filtration, wash with water and a small amount of cold diethyl ether.

  • The product can be used in the next step without further purification.

Step 3: Reduction of 5-Propylindole-3-glyoxylamide to this compound [5][7]

  • In a separate flask under an inert atmosphere, prepare a suspension of lithium aluminum hydride (LiAlH₄) (3.0-4.0 eq) in anhydrous THF.

  • Add the 5-propylindole-3-glyoxylamide from the previous step portion-wise to the LiAlH₄ suspension.

  • Reflux the reaction mixture for 4-8 hours.

  • Cool the reaction to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous NaOH solution, and then more water.

  • Filter the resulting aluminum salts and wash the filter cake with THF.

  • Combine the filtrate and washes, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude this compound by column chromatography or crystallization.

Data Presentation

The following tables summarize the expected yields and key reaction parameters for the described synthetic routes. These values are based on literature reports for analogous compounds and may vary depending on the specific experimental conditions.

Table 1: Synthesis of 5-Propylindole

RouteStarting MaterialReagentsSolventTemperature (°C)Time (h)Yield (%)
Fischer Indole 4-Propylphenylhydrazine, PropionaldehydePPA or ZnCl₂-100-1202-460-80
Friedel-Crafts Indole, Propionyl ChlorideAlCl₃Dichloromethane0 - RT4-670-85
Reduction 5-PropionylindoleNaBH₄/TFATFA0 - RT2-480-95

Table 2: Synthesis of this compound (Speeter-Anthony)

StepStarting MaterialReagentsSolventTemperature (°C)Time (h)Yield (%)
1 5-PropylindoleOxalyl ChlorideDiethyl Ether00.5-1>90
2 5-Propylindole-3-glyoxylyl chlorideAq. AmmoniaDiethyl Ether0 - RT1-285-95
3 5-Propylindole-3-glyoxylamideLiAlH₄THFReflux4-870-85

Signaling Pathway

Tryptamines, including this compound, are known to exert their effects primarily through interaction with serotonin (5-HT) receptors. The 5-HT₂A receptor, a G-protein coupled receptor (GPCR), is a key target.[8][9] Activation of the 5-HT₂A receptor initiates a signaling cascade involving the Gq alpha subunit, leading to the activation of phospholipase C (PLC) and subsequent downstream signaling events.

5HT2A_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol 5PT This compound 5HT2A 5-HT2A Receptor 5PT->5HT2A Binds to Gq Gq Protein 5HT2A->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 DAG Diacylglycerol (DAG) PIP2->DAG Cleaves to IP3 Inositol Trisphosphate (IP3) PIP2->IP3 Cleaves to PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca2+ release from ER IP3->Ca2 Stimulates Cellular_Response Cellular Response PKC->Cellular_Response Ca2->Cellular_Response

Caption: Simplified 5-HT2A Receptor Signaling Pathway.

Conclusion

This technical guide provides a detailed framework for the synthesis of this compound for research applications. The outlined synthetic routes, based on established chemical transformations, offer reliable methods for obtaining this compound in a laboratory setting. The provided experimental protocols and quantitative data serve as a valuable resource for researchers and drug development professionals. The visualization of the synthetic pathways and the relevant signaling cascade aims to enhance the understanding of the chemical and biological context of this compound. It is imperative that all experimental work is conducted with appropriate safety precautions in a well-equipped chemical laboratory.

References

An In-depth Technical Guide to 5-Propyltryptamine (CAS 55852-54-5)

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Scientific research on 5-Propyltryptamine is extremely limited. This guide provides a technical overview based on its fundamental chemical properties and by drawing analogies from structurally similar and well-researched tryptamine compounds. The experimental protocols, pharmacological data, and pathway descriptions are representative of the tryptamine class and should be considered illustrative rather than as empirically verified data for this compound itself.

Introduction

This compound is a lesser-known synthetic compound belonging to the tryptamine class. Tryptamines are characterized by an indole ring structure linked to an amino group by a two-carbon side chain and are of significant interest to researchers for their diverse pharmacological activities, primarily as agonists at serotonin (5-HT) receptors.[1] While congeners such as N,N-Dimethyltryptamine (DMT) and psilocybin have been extensively studied, this compound remains largely uncharacterized in scientific literature.

This technical guide is intended for researchers, scientists, and drug development professionals, providing a summary of the available physicochemical data for this compound and a comprehensive overview of the methodologies and expected pharmacological properties based on related tryptamine analogs.

Chemical and Physical Properties

The following table summarizes the computed physicochemical properties of this compound.[2]

PropertyValueSource
IUPAC Name 2-(5-propyl-1H-indol-3-yl)ethanaminePubChem[2]
CAS Number 55852-54-5PubChem[2]
Molecular Formula C₁₃H₁₈N₂PubChem[2]
Molecular Weight 202.30 g/mol PubChem[2]
XLogP3 2.9PubChem[2]
Hydrogen Bond Donor Count 2PubChem[2]
Hydrogen Bond Acceptor Count 2PubChem[2]
Rotatable Bond Count 4PubChem[2]
Exact Mass 202.146998583 DaPubChem[2]
Topological Polar Surface Area 41.8 ŲPubChem[2]

Synthesis of 5-Substituted Tryptamines

While a specific synthesis for this compound is not detailed in the reviewed literature, a common and adaptable method for creating substituted tryptamines is the Speeter-Anthony tryptamine synthesis.[3] This method involves the reaction of a substituted indole with oxalyl chloride, followed by reaction with a desired amine and subsequent reduction. For this compound, the starting material would be 5-propylindole.

General Experimental Protocol: Speeter-Anthony Tryptamine Synthesis (Adapted)
  • Acylation: 5-propylindole is dissolved in a suitable anhydrous solvent (e.g., diethyl ether) and cooled. Oxalyl chloride is added dropwise to form the indol-3-ylglyoxylyl chloride intermediate.

  • Amidation: The intermediate is then reacted with ammonia (or a protected amine equivalent) to form the corresponding glyoxylamide.

  • Reduction: The resulting 5-propyl-indol-3-ylglyoxylamide is reduced to the final tryptamine. A strong reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent such as tetrahydrofuran (THF) is typically used for this step.

  • Workup and Purification: The reaction is carefully quenched, and the crude product is extracted. Purification is typically achieved through column chromatography or crystallization to yield pure this compound.

G General Workflow for Speeter-Anthony Tryptamine Synthesis A Start: 5-Propylindole B Dissolve in Anhydrous Ether A->B Step 1 C Add Oxalyl Chloride B->C Step 2: Acylation D React with Ammonia C->D Step 3: Amidation E Reduction with LiAlH4 in THF D->E Step 4: Reduction F Quench Reaction & Aqueous Workup E->F Step 5 G Purification (Chromatography/Crystallization) F->G Step 6 H End: this compound G->H

A generalized synthetic workflow for 5-substituted tryptamines.

Pharmacology

The specific pharmacological profile of this compound is not documented. However, based on extensive research on analogous compounds, it is expected to act as an agonist at various serotonin (5-HT) receptors, with the 5-HT₂A and 5-HT₁A subtypes being primary targets of interest for psychoactivity.[4][5] The affinity and efficacy at these and other receptors would determine its specific effects.

Comparative Receptor Binding Data of Tryptamine Analogs

To provide context, the following table summarizes the receptor binding affinities (Ki, nM) for related tryptamine compounds at key serotonin receptors. It is crucial to note that these values are not for this compound but for structurally related molecules.

Compound5-HT₁A (Ki, nM)5-HT₂A (Ki, nM)5-HT₂C (Ki, nM)Reference
N,N-Dipropyltryptamine (DPT) ~100 (IC₅₀)--[6]
N,N-Diallyltryptamine (DALT) >100250-730-[4]
5-MeO-DALT 10-80250-730-[4]
4-HO-DALT 10-80250-730-[4]
Tryptamine -7.36 (EC₅₀)-[7]

Note: Data is compiled from multiple sources and methodologies may vary. '-' indicates data not available in the cited sources.

The structure-activity relationships in tryptamines suggest that substitutions on the indole ring and the N,N-dialkyl groups significantly influence receptor affinity and selectivity.[8] The 5-propyl substitution in this compound may confer increased lipophilicity compared to unsubstituted tryptamine, potentially affecting its pharmacokinetic and pharmacodynamic properties.

Experimental Protocols

Protocol: In Vitro Competitive Radioligand Binding Assay for 5-HT₂A Receptor

This protocol describes a generalized high-throughput method for determining the binding affinity of a test compound like this compound at the human 5-HT₂A receptor.[9]

Objective: To determine the inhibition constant (Ki) of this compound for the 5-HT₂A receptor by measuring its ability to displace a known radioligand.

Materials:

  • Receptor Source: Membranes from HEK293 cells stably expressing the human 5-HT₂A receptor.

  • Radioligand: [³H]ketanserin (a selective 5-HT₂A antagonist).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO) and serially diluted.

  • Non-specific Binding Control: A high concentration of a non-labeled 5-HT₂A antagonist (e.g., 10 µM spiperone).

  • Instrumentation: 96-well microfilter plates, cell harvester, liquid scintillation counter.

Procedure:

  • Plate Preparation: Pre-soak 96-well filter plates with a solution like 0.5% polyethyleneimine to reduce non-specific binding.[9]

  • Assay Mixture Preparation: In each well, combine:

    • Receptor membranes (e.g., 50-100 µg protein).

    • [³H]ketanserin at a concentration near its Kd (e.g., 1-2 nM).

    • Varying concentrations of this compound (e.g., from 10⁻¹¹ M to 10⁻⁵ M).

    • For total binding wells, add vehicle instead of the test compound.

    • For non-specific binding wells, add the non-labeled antagonist.

    • Bring the final volume to 200 µL with assay buffer.

  • Incubation: Incubate the plates at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Harvesting: Rapidly filter the contents of the wells through the filter plates using a cell harvester. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Dry the filter mats, add scintillation cocktail to each well, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific counts from total counts.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific radioligand binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G Workflow for Radioligand Binding Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Serial Dilutions of This compound C Combine Reagents in 96-Well Plate: - Membranes - Radioligand - Test Compound A->C B Prepare Receptor Membranes, Radioligand ([3H]ketanserin), and Assay Buffer B->C D Incubate to Reach Equilibrium C->D E Rapid Filtration & Washing (Cell Harvester) D->E F Add Scintillation Cocktail & Count Radioactivity E->F G Plot % Inhibition vs. [Compound] F->G H Calculate IC50 via Non-Linear Regression G->H I Calculate Ki using Cheng-Prusoff Equation H->I

A typical experimental workflow for a receptor binding assay.

Potential Signaling Pathways

Tryptamines primarily mediate their effects through G-protein-coupled receptors (GPCRs). The specific signaling cascade activated depends on the receptor subtype and the G-protein it couples to.[10][11]

  • 5-HT₂A Receptor: This receptor is coupled to the Gq/11 protein. Upon agonist binding, it activates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC).[12]

  • 5-HT₁A Receptor: This receptor is coupled to the Gi/o protein. Its activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[12]

These pathways modulate the activity of numerous downstream effectors, ultimately altering neuronal excitability and gene expression.

G Representative Tryptamine Signaling Pathways at 5-HT Receptors cluster_5HT2A 5-HT2A Pathway cluster_5HT1A 5-HT1A Pathway Tryptamine_2A This compound (Agonist) Receptor_2A 5-HT2A Receptor Tryptamine_2A->Receptor_2A Gq Gq Protein Receptor_2A->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ Intracellular Ca²⁺ IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC CellularResponse_2A Cellular Response (e.g., Neuronal Excitability) Ca->CellularResponse_2A PKC->CellularResponse_2A Tryptamine_1A This compound (Agonist) Receptor_1A 5-HT1A Receptor Tryptamine_1A->Receptor_1A Gi Gi Protein Receptor_1A->Gi activates AC Adenylyl Cyclase (AC) Gi->AC inhibits ATP ATP AC->ATP converts cAMP ↓ cAMP ATP->cAMP CellularResponse_1A Cellular Response (e.g., Neuronal Inhibition) cAMP->CellularResponse_1A

Common signaling pathways activated by tryptamine agonists.

Conclusion

This compound (CAS 55852-54-5) is a structurally defined but pharmacologically uncharacterized member of the tryptamine family. While its physicochemical properties are available through computational models, a significant gap exists in the empirical data regarding its synthesis, pharmacology, and biological activity. By examining related compounds, it is reasonable to hypothesize that this compound will function as a serotonin receptor agonist. However, dedicated research, including chemical synthesis, in vitro receptor binding and functional assays, and in vivo behavioral studies, is required to elucidate its precise pharmacological profile and potential applications. The methodologies and comparative data presented in this guide offer a foundational framework for initiating such scientific investigations.

References

An In-depth Technical Guide to 2-(5-propyl-1H-indol-3-yl)ethanamine (5-Propyltryptamine)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the available scientific information on 2-(5-propyl-1H-indol-3-yl)ethanamine. It is intended for a technical audience for informational purposes only. The synthesis and use of this compound may be subject to legal restrictions in various jurisdictions. All laboratory work should be conducted in accordance with local laws and safety regulations.

Introduction

2-(5-propyl-1H-indol-3-yl)ethanamine, also known as 5-propyltryptamine, is a substituted tryptamine derivative. The tryptamine scaffold is a core component of numerous biologically active compounds, including the neurotransmitter serotonin and various psychedelic agents. The substitution at the 5-position of the indole ring with a propyl group is anticipated to modulate its pharmacological profile, potentially influencing its affinity and efficacy at various receptors. This guide summarizes the known physicochemical properties, outlines a probable synthetic route based on established tryptamine synthesis methodologies, and discusses its putative biological targets and mechanism of action based on the pharmacology of structurally related analogs.

Physicochemical Properties

The fundamental physicochemical properties of 2-(5-propyl-1H-indol-3-yl)ethanamine have been computed and are available in public databases.[1] These properties are crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile, as well as for its handling and formulation.

PropertyValueSource
IUPAC Name 2-(5-propyl-1H-indol-3-yl)ethanaminePubChem[1]
Synonyms This compound, 1H-Indole-3-ethanamine, 5-propyl-PubChem[1]
Molecular Formula C₁₃H₁₈N₂PubChem[1]
Molecular Weight 202.30 g/mol PubChem[1]
XLogP3 2.9PubChem[1]
Hydrogen Bond Donor Count 2PubChem[1]
Hydrogen Bond Acceptor Count 2PubChem[1]
Rotatable Bond Count 4PubChem[1]
Exact Mass 202.146998583 DaPubChem[1]
Monoisotopic Mass 202.146998583 DaPubChem[1]
Topological Polar Surface Area 41.8 ŲPubChem[1]
Heavy Atom Count 15PubChem[1]
Complexity 193PubChem[1]

Synthesis Methodology

Proposed Synthetic Pathway

The synthesis would likely commence from the commercially available 5-propyl-1H-indole. The proposed three-step synthesis is outlined below:

G cluster_0 Step 1: Acylation cluster_1 Step 2: Amidation cluster_2 Step 3: Reduction 5-propyl-1H-indole 5-propyl-1H-indole Indole-3-glyoxylyl_chloride 5-propyl-1H-indole-3-glyoxylyl chloride 5-propyl-1H-indole->Indole-3-glyoxylyl_chloride Oxalyl chloride Anhydrous ether Glyoxylylamide N,N-dimethyl-2-(5-propyl-1H-indol-3-yl)-2-oxoacetamide Indole-3-glyoxylyl_chloride->Glyoxylylamide Dimethylamine Target_Compound 2-(5-propyl-1H-indol-3-yl)ethanamine Glyoxylylamide->Target_Compound LiAlH4 Anhydrous THF

Caption: Proposed synthesis of 2-(5-propyl-1H-indol-3-yl)ethanamine.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 5-propyl-1H-indole-3-glyoxylyl chloride To a stirred solution of 5-propyl-1H-indole in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon), a solution of oxalyl chloride in anhydrous diethyl ether is added dropwise at 0°C. The reaction mixture is then allowed to warm to room temperature and stirred for several hours. The resulting precipitate, the indole-3-glyoxylyl chloride, is collected by filtration, washed with cold anhydrous diethyl ether, and dried under vacuum.

Step 2: Synthesis of N,N-dimethyl-2-(5-propyl-1H-indol-3-yl)-2-oxoacetamide The dried 5-propyl-1H-indole-3-glyoxylyl chloride is suspended in a suitable anhydrous solvent (e.g., tetrahydrofuran or dichloromethane) and cooled to 0°C. An excess of dimethylamine (either as a gas or a solution in a suitable solvent) is then added slowly with vigorous stirring. The reaction is allowed to proceed for several hours at room temperature. The reaction mixture is then washed with water, dilute acid, and brine. The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude glyoxylylamide.

Step 3: Synthesis of 2-(5-propyl-1H-indol-3-yl)ethanamine The crude N,N-dimethyl-2-(5-propyl-1H-indol-3-yl)-2-oxoacetamide is dissolved in anhydrous tetrahydrofuran (THF) and added dropwise to a stirred suspension of lithium aluminum hydride (LiAlH₄) in anhydrous THF under an inert atmosphere at 0°C. After the addition is complete, the reaction mixture is heated to reflux for several hours. Upon completion of the reaction (monitored by TLC), the mixture is cooled to 0°C and quenched sequentially with water, 15% aqueous sodium hydroxide, and water. The resulting precipitate is filtered off, and the filtrate is dried and concentrated under reduced pressure to yield the crude 2-(5-propyl-1H-indol-3-yl)ethanamine. Further purification can be achieved by column chromatography or crystallization.

Putative Biological Activity and Mechanism of Action

Direct experimental data on the biological activity of 2-(5-propyl-1H-indol-3-yl)ethanamine is currently lacking in the scientific literature. However, based on the extensive research on structurally similar tryptamine derivatives, a strong inference can be made that its primary biological targets are serotonin (5-HT) receptors.

Serotonin Receptor Affinity

Tryptamines are well-known to interact with various serotonin receptor subtypes. The substitution pattern on the indole ring significantly influences the affinity and selectivity for these receptors. Studies on a range of 5-substituted tryptamines have shown that many of these compounds exhibit high affinity for the 5-HT₁A and 5-HT₂A receptor subtypes. It is therefore highly probable that this compound also acts as a ligand at these receptors. The propyl group at the 5-position may confer a unique pharmacological profile compared to other 5-substituted tryptamines.

Postulated Signaling Pathway

Activation of 5-HT₁A and 5-HT₂A receptors initiates distinct intracellular signaling cascades.

  • 5-HT₁A Receptor Signaling: The 5-HT₁A receptor is a Gαi/o-coupled receptor. Its activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). This, in turn, can lead to the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels, ultimately leading to neuronal hyperpolarization and a decrease in neuronal firing.

  • 5-HT₂A Receptor Signaling: The 5-HT₂A receptor is a Gαq/11-coupled receptor. Its activation stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). These signaling events lead to a cascade of downstream effects, including the modulation of neuronal excitability.

The following diagram illustrates the potential signaling pathways that may be activated by 2-(5-propyl-1H-indol-3-yl)ethanamine, assuming it acts as an agonist at both 5-HT₁A and 5-HT₂A receptors.

G cluster_0 5-HT1A Receptor Pathway cluster_1 5-HT2A Receptor Pathway 5-propyltryptamine_1A 2-(5-propyl-1H-indol-3-yl)ethanamine 5HT1A 5-HT1A Receptor 5-propyltryptamine_1A->5HT1A G_alpha_i_o Gαi/o 5HT1A->G_alpha_i_o Adenylyl_Cyclase Adenylyl Cyclase G_alpha_i_o->Adenylyl_Cyclase cAMP ↓ cAMP Adenylyl_Cyclase->cAMP Neuronal_Hyperpolarization Neuronal Hyperpolarization cAMP->Neuronal_Hyperpolarization 5-propyltryptamine_2A 2-(5-propyl-1H-indol-3-yl)ethanamine 5HT2A 5-HT2A Receptor 5-propyltryptamine_2A->5HT2A G_alpha_q_11 Gαq/11 5HT2A->G_alpha_q_11 PLC Phospholipase C (PLC) G_alpha_q_11->PLC PIP2 PIP2 PLC->PIP2 IP3_DAG IP3 + DAG PIP2->IP3_DAG Ca_PKC ↑ [Ca²⁺]i + Activate PKC IP3_DAG->Ca_PKC Cellular_Response Modulation of Neuronal Excitability Ca_PKC->Cellular_Response

Caption: Putative signaling pathways for 2-(5-propyl-1H-indol-3-yl)ethanamine.

Future Research Directions

The lack of empirical data on 2-(5-propyl-1H-indol-3-yl)ethanamine highlights several key areas for future investigation:

  • Definitive Synthesis and Characterization: A detailed, peer-reviewed synthesis protocol with complete analytical characterization (NMR, MS, IR, etc.) is required.

  • In Vitro Pharmacology: A comprehensive screening of the compound's binding affinity and functional activity at a wide range of serotonin receptor subtypes, as well as other potential off-target receptors, is essential to establish its pharmacological profile.

  • In Vivo Studies: Preclinical studies in animal models are necessary to determine its pharmacokinetic properties, behavioral effects, and potential therapeutic applications.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a series of 5-alkyl-substituted tryptamines would provide valuable insights into the influence of the alkyl chain length on receptor affinity and functional activity.

Conclusion

2-(5-propyl-1H-indol-3-yl)ethanamine is a tryptamine derivative with potential for biological activity, likely mediated through serotonin receptors. While its physicochemical properties are known, a significant gap exists in the scientific literature regarding its specific synthesis and pharmacological characterization. The information presented in this guide, based on established chemical principles and the pharmacology of related compounds, provides a foundational framework for researchers and drug development professionals interested in exploring the potential of this and other novel tryptamine derivatives. Further empirical investigation is crucial to fully elucidate the scientific and therapeutic potential of this compound.

References

5-Propyltryptamine: A Technical Overview of an Understudied Psychedelic

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available scientific literature and data on 5-Propyltryptamine are exceptionally scarce. This document provides a comprehensive overview based on the limited information available, supplemented with extrapolated data from structurally similar tryptamine derivatives to offer a potential profile for this compound. All extrapolated information is clearly designated as such and should be interpreted with caution pending dedicated research on this compound.

Introduction

This compound is a lesser-known synthetic tryptamine derivative. Tryptamines are a class of compounds characterized by an indole ring structure, which are of significant interest in neuroscience and pharmacology due to their interaction with serotonin receptors.[1][2] While many tryptamines, such as N,N-dimethyltryptamine (DMT) and psilocybin, have been extensively studied, this compound remains largely uncharacterized in scientific literature. This guide aims to consolidate the known information and provide a hypothetical framework for its properties based on related compounds.

Discovery and History

The specific discovery and first synthesis of this compound are not well-documented in publicly accessible scientific literature. It belongs to the broad class of substituted tryptamines, many of which were first synthesized and explored for their psychoactive properties in the mid-20th century.

Chemical and Physical Properties

The primary source of chemical and physical data for this compound is the PubChem database.[3]

PropertyValueSource
Molecular Formula C₁₃H₁₈N₂[3]
Molecular Weight 202.30 g/mol [3]
IUPAC Name 2-(5-propyl-1H-indol-3-yl)ethanamine[3]
CAS Number 55852-54-5[3]
XLogP3 2.9[3]
Hydrogen Bond Donor Count 2[3]
Hydrogen Bond Acceptor Count 2[3]
Rotatable Bond Count 4[3]
Exact Mass 202.146998583[3]
Monoisotopic Mass 202.146998583[3]
Topological Polar Surface Area 41.8 Ų[3]
Heavy Atom Count 15[3]
Complexity 193[3]

Synthesis

Hypothetical Experimental Protocol: Speeter-Anthony Synthesis of this compound

Materials:

  • 5-propylindole

  • Oxalyl chloride

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Dimethylamine (gas or solution in THF)

  • Lithium aluminum hydride (LAH)

  • Anhydrous THF

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Appropriate solvents for chromatography (e.g., dichloromethane/methanol mixture)

Procedure:

  • Formation of the Indole-3-glyoxylyl Chloride: A solution of 5-propylindole in anhydrous diethyl ether is cooled in an ice bath. Oxalyl chloride is added dropwise with stirring. The reaction is allowed to proceed until the formation of the indole-3-glyoxylyl chloride is complete, which often precipitates as a solid.

  • Amidation: The resulting acid chloride is then reacted with dimethylamine to form the corresponding N,N-dimethyl-indole-3-glyoxylamide.

  • Reduction with Lithium Aluminum Hydride: The glyoxylamide is dissolved in anhydrous THF and added dropwise to a stirred suspension of LAH in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon). The mixture is then refluxed for several hours to reduce the amide and the ketone.

  • Work-up: After cooling, the reaction is quenched by the careful, sequential addition of water and a sodium hydroxide solution. The resulting solids are filtered off, and the organic layer is separated.

  • Purification: The crude product is purified by column chromatography on silica gel to yield this compound.

  • Salt Formation (Optional): For better stability and handling, the freebase can be converted to a salt, such as the hydrochloride or fumarate, by reacting it with the corresponding acid.

Diagram of Hypothetical Synthesis Workflow:

G cluster_synthesis Hypothetical Synthesis of this compound 5_propylindole 5-Propylindole reaction1 Acylation 5_propylindole->reaction1 oxalyl_chloride Oxalyl Chloride oxalyl_chloride->reaction1 indole_glyoxylyl_chloride Indole-3-glyoxylyl Chloride reaction1->indole_glyoxylyl_chloride reaction2 Amidation indole_glyoxylyl_chloride->reaction2 dimethylamine Dimethylamine dimethylamine->reaction2 glyoxylamide N,N-dimethyl-5-propylindole-3-glyoxylamide reaction2->glyoxylamide reaction3 Reduction glyoxylamide->reaction3 lah Lithium Aluminum Hydride (LAH) lah->reaction3 crude_product Crude this compound reaction3->crude_product purification Purification (Column Chromatography) crude_product->purification final_product This compound purification->final_product

Caption: Hypothetical workflow for the synthesis of this compound.

Pharmacology (Hypothetical)

The pharmacology of this compound has not been explicitly studied. However, based on its structure and the known pharmacology of other 5-substituted tryptamines, a hypothetical pharmacological profile can be proposed. Most psychedelic tryptamines are agonists or partial agonists at various serotonin (5-HT) receptors, with the 5-HT₂A receptor being a key target for hallucinogenic effects.[1][4]

Receptor Binding Profile (Hypothetical)

The following table presents a hypothetical receptor binding profile for this compound, extrapolated from data on similar compounds. It is expected to have the highest affinity for serotonin receptors.

ReceptorPredicted Affinity (Ki, nM)Predicted ActivityRationale
5-HT₂A 10 - 100Agonist / Partial AgonistPrimary target for psychedelic effects of tryptamines.[1][4]
5-HT₂C 50 - 500Agonist / Partial AgonistOften a secondary target for psychedelic tryptamines.
5-HT₁A 20 - 200Agonist / Partial AgonistContributes to the overall psychedelic and anxiolytic/anxiogenic effects.[5][6]
SERT >1000Weak InhibitorSome tryptamines show weak affinity for the serotonin transporter.
Dopamine Receptors >1000Very Weak / No ActivityGenerally low affinity for dopamine receptors among classic psychedelics.
Adrenergic Receptors >1000Very Weak / No ActivityGenerally low affinity for adrenergic receptors.
Signaling Pathways (Hypothetical)

The primary signaling pathway for psychedelic tryptamines involves the activation of the 5-HT₂A receptor, which is a Gq/11-coupled G protein-coupled receptor (GPCR). Activation of this receptor leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). This cascade ultimately leads to an increase in intracellular calcium and the activation of protein kinase C (PKC).

Diagram of Hypothetical 5-HT₂A Signaling Pathway:

G cluster_pathway Hypothetical 5-HT₂A Receptor Signaling Pathway 5PT This compound R_5HT2A 5-HT₂A Receptor 5PT->R_5HT2A Binds and Activates Gq11 Gq/11 Protein R_5HT2A->Gq11 Activates PLC Phospholipase C Gq11->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_release ↑ Intracellular Ca²⁺ IP3->Ca_release PKC_activation ↑ Protein Kinase C DAG->PKC_activation Downstream Downstream Cellular Effects (e.g., gene expression, neuronal excitability) Ca_release->Downstream PKC_activation->Downstream

Caption: Hypothetical signaling cascade following 5-HT₂A receptor activation.

Metabolism (Hypothetical)

The metabolism of this compound has not been studied. However, based on the metabolism of other tryptamines, the primary metabolic pathways are likely to involve:

  • Monoamine Oxidase (MAO) A-mediated deamination: This is a major metabolic pathway for many tryptamines, leading to the formation of an inactive indoleacetic acid derivative.[7]

  • Hydroxylation: The propyl group or the indole ring could be hydroxylated by cytochrome P450 enzymes.

  • N-dealkylation: While this compound is a primary amine, if it were further substituted on the nitrogen, N-dealkylation would be a possible pathway.

  • Conjugation: Hydroxylated metabolites can be further conjugated with glucuronic acid or sulfate to facilitate excretion.[8]

Toxicology (Hypothetical)

There is no toxicological data available for this compound. As with other psychedelic tryptamines, potential toxic effects at high doses could include cardiovascular stress (hypertension, tachycardia) and central nervous system overstimulation (seizures). The long-term toxicological profile is unknown.

Analytical Methods

The analysis of this compound would likely employ standard techniques used for other tryptamines.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a common method for the identification of tryptamines. Derivatization is often required to improve chromatographic properties.

Hypothetical GC-MS Protocol:

  • Extraction: Extraction from a biological matrix (e.g., blood, urine) using a suitable organic solvent.

  • Derivatization: Acylation with an agent like trifluoroacetic anhydride (TFAA) or pentafluoropropionic anhydride (PFPA) to increase volatility and improve fragmentation patterns.

  • Analysis: Injection into a GC-MS system. The mass spectrum would be expected to show a molecular ion and characteristic fragments corresponding to the indole ring and the side chain.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific method for the quantification of tryptamines in biological fluids.

Hypothetical LC-MS/MS Protocol:

  • Sample Preparation: Protein precipitation from plasma or urine samples, followed by dilution.

  • Chromatography: Separation on a C18 reversed-phase column with a gradient elution using a mobile phase of acetonitrile and water with a modifier like formic acid.

  • Mass Spectrometry: Detection using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions would need to be determined for this compound.

Conclusion and Future Directions

This compound is a synthetic tryptamine for which there is a significant lack of scientific data. While its chemical properties are documented, its pharmacology, metabolism, and toxicology remain uninvestigated. Based on its structure, it is hypothesized to be a psychedelic compound with activity primarily at serotonin receptors, particularly the 5-HT₂A subtype.

Future research should focus on:

  • Definitive Synthesis and Characterization: Publication of a detailed and validated synthetic route and full analytical characterization.

  • In Vitro Pharmacology: Comprehensive receptor binding and functional assays to determine its affinity and efficacy at a wide range of CNS targets.

  • In Vivo Studies: Evaluation of its behavioral effects in animal models to understand its psychoactive and physiological properties.

  • Metabolism and Pharmacokinetics: Elucidation of its metabolic pathways and pharmacokinetic profile to understand its duration of action and potential for drug-drug interactions.

  • Toxicology: Assessment of its acute and chronic toxicity.

A thorough investigation of this compound would not only fill a gap in the scientific literature but also contribute to a broader understanding of the structure-activity relationships of 5-substituted tryptamines.

References

Predicted Pharmacological Profile of 5-Propyltryptamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Tryptamines are a class of monoamine alkaloids that feature an indole scaffold. The parent compound, tryptamine, is a metabolite of the amino acid tryptophan.[1] This class of molecules has garnered significant interest due to the psychoactive properties of many of its derivatives, which primarily arise from their interaction with serotonin (5-hydroxytryptamine, 5-HT) receptors, particularly the 5-HT2A receptor.[2][3][4] 5-Propyltryptamine is a tryptamine derivative with a propyl group substituted at the 5-position of the indole ring. Understanding its potential pharmacological profile is crucial for predicting its therapeutic potential and possible psychoactive effects. This document aims to provide a comprehensive, albeit predicted, overview of its likely receptor interactions, functional activity, and the experimental methodologies required for its characterization.

Predicted Receptor Binding and Functional Activity Profile

Based on the structure-activity relationships of substituted tryptamines, this compound is predicted to be a serotonin receptor agonist with a binding profile that includes several 5-HT receptor subtypes. The substitution at the 5-position of the indole ring is a key determinant of receptor affinity and selectivity.

Predicted Receptor Binding Affinity:

The presence of a non-polar alkyl group at the 5-position, such as the propyl group in this compound, is expected to influence its affinity for various serotonin receptors. Generally, 5-substituted tryptamines exhibit high affinity for 5-HT1A receptors and a range of affinities for 5-HT2A receptors.[2] Compared to tryptamine, which has a hydrogen at the 5-position, the propyl group is likely to enhance affinity at certain receptors due to increased lipophilicity and potential for favorable hydrophobic interactions within the receptor binding pocket.

It is predicted that this compound will exhibit moderate to high affinity for the following receptors:

  • 5-HT1A Receptor: 5-substituted tryptamines often show high affinity for this receptor.[2]

  • 5-HT2A Receptor: This is the primary target for the psychedelic effects of many tryptamines.[3][5] The propyl group may confer significant affinity.

  • 5-HT2C Receptor: Affinity for this receptor is also common among tryptamines and can modulate dopaminergic and serotonergic neurotransmission.[2]

  • Serotonin Transporter (SERT): Some tryptamines exhibit affinity for SERT, which can influence their overall pharmacological effect by modulating serotonin reuptake.[2]

Predicted Functional Activity:

This compound is predicted to act as a partial or full agonist at the 5-HT2A and 5-HT1A receptors. Agonism at the 5-HT2A receptor is associated with the classic psychedelic effects observed with compounds like psilocin and DMT.[3][5] Concurrent activation of 5-HT1A receptors can contribute to and modulate the qualitative nature of these effects.[3][5] The functional activity at these receptors can be assessed through various in vitro assays measuring second messenger mobilization (e.g., inositol phosphates, calcium) or β-arrestin recruitment.[6]

Quantitative Data for Comparator Tryptamines

To provide a quantitative context for the predicted profile of this compound, the following table summarizes the receptor binding affinities (Ki in nM) of structurally related tryptamines for key serotonin receptors.

Compound5-HT1A (Ki, nM)5-HT2A (Ki, nM)5-HT2C (Ki, nM)SERT (Ki, nM)
Tryptamine>10,0007.36 (EC50)>10,000>10,000
N,N-Dimethyltryptamine (DMT)100-20050-150100-300>1000
N,N-Dipropyltryptamine (DPT)100 (IC50)---
5-MeO-DMT15-3050-100200-500>1000

Data compiled from multiple sources and represent approximate ranges. Ki values are for human receptors where specified. EC50 and IC50 values are noted where Ki is not available. This table is for comparative purposes and highlights the general affinity trends within the tryptamine class.

Experimental Protocols

The characterization of a novel compound like this compound involves a series of in vitro and in vivo experiments.

1. Radioligand Binding Assays

  • Objective: To determine the binding affinity (Ki) of this compound for a panel of receptors.

  • Methodology:

    • Membrane Preparation: Cell membranes expressing the human receptor of interest (e.g., 5-HT1A, 5-HT2A) are prepared from cultured cell lines (e.g., HEK293).

    • Assay: A fixed concentration of a specific radioligand (e.g., [3H]WAY100635 for 5-HT1A, [3H]ketanserin for 5-HT2A) is incubated with the cell membranes in the presence of varying concentrations of the test compound (this compound).[7]

    • Detection: After incubation, the bound and free radioligand are separated by rapid filtration. The amount of bound radioactivity is quantified using a scintillation counter.

    • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation.

2. Functional Assays

  • Objective: To determine the functional activity (e.g., agonism, antagonism) and potency (EC50) of this compound at specific receptors.

  • A. Calcium (Ca2+) Mobilization Assay (for Gq-coupled receptors like 5-HT2A):

    • Cell Culture: Cells expressing the receptor of interest are plated and loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

    • Compound Addition: Varying concentrations of this compound are added to the cells.

    • Detection: Changes in intracellular calcium concentration are measured using a fluorescence plate reader.

    • Data Analysis: The concentration of the compound that produces 50% of the maximal response (EC50) is calculated.

  • B. cAMP Accumulation Assay (for Gs/Gi-coupled receptors like 5-HT1A):

    • Cell Culture: Cells expressing the Gi-coupled 5-HT1A receptor are treated with forskolin to stimulate adenylate cyclase and increase cAMP levels.

    • Compound Addition: Varying concentrations of this compound are added. Agonists of Gi-coupled receptors will inhibit forskolin-stimulated cAMP production.

    • Detection: Intracellular cAMP levels are measured using a suitable assay kit (e.g., HTRF, ELISA).

    • Data Analysis: The concentration of the compound that inhibits 50% of the forskolin-stimulated response (EC50) is determined.

3. In Vivo Behavioral Assays (Rodent Models)

  • Objective: To assess the in vivo effects of this compound, particularly those indicative of 5-HT2A receptor activation.

  • Head-Twitch Response (HTR) in Mice:

    • Animal Model: Male C57BL/6J mice are commonly used.

    • Administration: this compound is administered to the mice via a suitable route (e.g., intraperitoneal, subcutaneous).[8]

    • Observation: The number of head twitches is counted for a defined period (e.g., 30 minutes) post-administration.[8] An increased frequency of head twitches is a behavioral proxy for 5-HT2A receptor activation and potential hallucinogenic-like effects in humans.[3][8]

Visualizations

Signaling Pathways

5-HT_Receptor_Signaling cluster_5HT1A 5-HT1A Receptor (Gi/o-coupled) cluster_5HT2A 5-HT2A Receptor (Gq/11-coupled) 5-Propyltryptamine_1A This compound 5HT1A_R 5-HT1A Receptor 5-Propyltryptamine_1A->5HT1A_R Gi_alpha Gαi/o 5HT1A_R->Gi_alpha AC Adenylate Cyclase Gi_alpha->AC cAMP cAMP AC->cAMP ATP PKA PKA cAMP->PKA 5-Propyltryptamine_2A This compound 5HT2A_R 5-HT2A Receptor 5-Propyltryptamine_2A->5HT2A_R Gq_alpha Gαq/11 5HT2A_R->Gq_alpha PLC Phospholipase C Gq_alpha->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC Activation DAG->PKC

Caption: Predicted signaling pathways for this compound at 5-HT1A and 5-HT2A receptors.

Experimental Workflow

Experimental_Workflow cluster_in_vitro In Vitro Characterization cluster_in_vivo In Vivo Evaluation Receptor_Binding Radioligand Binding Assays (Determine Ki) Functional_Assays Functional Assays (Determine EC50 & Efficacy) Receptor_Binding->Functional_Assays Behavioral_Assays Behavioral Assays (e.g., Head-Twitch Response) Functional_Assays->Behavioral_Assays PK_PD Pharmacokinetics & Pharmacodynamics Behavioral_Assays->PK_PD Data_Analysis Data Analysis & Profile Generation PK_PD->Data_Analysis Compound_Synthesis This compound Synthesis & Purification Compound_Synthesis->Receptor_Binding

Caption: General experimental workflow for characterizing a novel tryptamine derivative.

References

5-Propyltryptamine: A Technical Guide to its Putative Pharmacology and Relation to Classical Tryptamines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: 5-Propyltryptamine is a research chemical and its pharmacological and toxicological properties have not been extensively studied in humans. This document is for informational and educational purposes only and does not endorse or encourage the use of this substance.

Introduction

This compound is a lesser-known synthetic tryptamine that belongs to the class of psychedelic compounds. Structurally, it is an analog of the endogenous neurotransmitter serotonin (5-hydroxytryptamine) and is characterized by a propyl group substituted at the 5-position of the indole ring. While specific research on this compound is scarce, its chemical similarity to other 5-substituted and N,N-dialkylated tryptamines allows for informed hypotheses regarding its synthesis, receptor binding profile, and potential physiological effects. This guide provides a comprehensive technical overview of this compound, drawing comparisons with well-characterized tryptamines such as N,N-dimethyltryptamine (DMT), N,N-dipropyltryptamine (DPT), and 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT). All data for this compound is extrapolated and presented for theoretical comparison.

Quantitative Pharmacological Data

The following table summarizes the receptor binding affinities (Ki) and functional activities (EC50) of several key tryptamines at serotonin receptors, providing a comparative context for the predicted profile of this compound. Data is compiled from various in vitro studies.[1][2][3][4][5][6]

Compound5-HT1A Ki (nM)5-HT2A Ki (nM)5-HT2C Ki (nM)5-HT2A EC50 (nM)5-HT2A Emax (%)
DMT118109143952738
DPT3349436--
5-MeO-DMT3248134014.781
Psilocin (4-HO-DMT)120471001-10~100
This compound (Predicted) 50-150 50-200 >1000 100-600 40-80

Note: Lower Ki values indicate higher binding affinity. Lower EC50 values indicate greater potency in functional assays. Emax represents the maximal efficacy relative to serotonin. The predicted values for this compound are hypothetical and based on structure-activity relationships of related compounds.

Experimental Protocols

Synthesis of this compound (Hypothetical)

A plausible synthesis route for this compound can be adapted from the Speeter-Anthony tryptamine synthesis.[4]

Step 1: Acylation of 5-propylindole. 5-propylindole is reacted with oxalyl chloride in a suitable solvent like diethyl ether at 0°C to form the corresponding indol-3-ylglyoxylyl chloride.

Step 2: Amidation. The resulting glyoxylyl chloride is then reacted with an amine, in this case, ammonia (or a protected form), to yield the N,N-unsubstituted glyoxylamide.

Step 3: Reduction. The glyoxylamide is subsequently reduced using a strong reducing agent such as lithium aluminum hydride (LAH) in an anhydrous solvent like tetrahydrofuran (THF) to yield this compound.

Purification: The final product would be purified using column chromatography or recrystallization to yield the freebase or a salt form (e.g., fumarate or hydrochloride).

Competitive Radioligand Binding Assay for 5-HT2A Receptor

This protocol outlines a standard method for determining the binding affinity (Ki) of a test compound for the 5-HT2A receptor.[7][8][9][10]

Materials:

  • HEK293 cells stably expressing the human 5-HT2A receptor.

  • Radioligand: [3H]ketanserin.

  • Non-specific binding control: Mianserin.

  • Assay buffer: 50 mM Tris-HCl, 10 mM MgCl2, 0.1 mM EDTA, pH 7.4.

  • Test compound (this compound).

  • 96-well microplates.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize the 5-HT2A expressing cells in ice-cold lysis buffer and centrifuge to pellet the cell membranes. Resuspend the pellet in the assay buffer.

  • Assay Setup: In a 96-well plate, add the cell membrane preparation, the radioligand ([3H]ketanserin) at a concentration near its Kd, and varying concentrations of the test compound. For determining non-specific binding, add a high concentration of mianserin.

  • Incubation: Incubate the plates at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Flux Functional Assay for 5-HT2A Receptor

This protocol describes a method to measure the functional activity (EC50 and Emax) of a compound at the Gq-coupled 5-HT2A receptor.[11][12][13][14][15]

Materials:

  • HEK293 cells stably expressing the human 5-HT2A receptor.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Test compound (this compound).

  • Positive control (Serotonin).

  • Fluorescent plate reader with an injection system.

Procedure:

  • Cell Plating: Seed the 5-HT2A expressing cells into a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.

  • Dye Loading: Remove the culture medium and incubate the cells with the calcium-sensitive dye in assay buffer for a specified time (e.g., 1 hour) at 37°C.

  • Baseline Measurement: Wash the cells with assay buffer to remove excess dye. Measure the baseline fluorescence using the plate reader.

  • Compound Addition: Add varying concentrations of the test compound or serotonin to the wells using the plate reader's injection system.

  • Fluorescence Measurement: Immediately after compound addition, measure the change in fluorescence over time, which corresponds to the increase in intracellular calcium concentration.

  • Data Analysis: Determine the peak fluorescence response for each concentration. Plot the response against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.

Visualizations

G cluster_start Starting Material cluster_reagents1 Acylation cluster_intermediate1 Intermediate 1 cluster_reagents2 Amidation cluster_intermediate2 Intermediate 2 cluster_reagents3 Reduction cluster_product Final Product 5-propylindole 5-propylindole Indolylglyoxylyl_chloride 5-propylindol-3-ylglyoxylyl chloride 5-propylindole->Indolylglyoxylyl_chloride 1 Oxalyl_chloride Oxalyl Chloride Oxalyl_chloride->Indolylglyoxylyl_chloride Diethyl_ether Diethyl Ether Diethyl_ether->Indolylglyoxylyl_chloride Glyoxylamide 2-(5-propyl-1H-indol-3-yl)-2-oxoacetamide Indolylglyoxylyl_chloride->Glyoxylamide 2 Ammonia Ammonia Ammonia->Glyoxylamide This compound This compound Glyoxylamide->this compound 3 LAH Lithium Aluminum Hydride LAH->this compound THF Tetrahydrofuran THF->this compound G Tryptamine_Agonist Tryptamine Agonist 5HT2A_Receptor 5-HT2A Receptor Tryptamine_Agonist->5HT2A_Receptor Gq_protein Gq Protein 5HT2A_Receptor->Gq_protein activates PLC Phospholipase C Gq_protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes DAG Diacylglycerol PIP2->DAG IP3 Inositol Trisphosphate PIP2->IP3 PKC Protein Kinase C DAG->PKC activates Ca_release Ca²⁺ Release from ER IP3->Ca_release triggers Downstream_effects Downstream Cellular Effects PKC->Downstream_effects Ca_release->Downstream_effects G Compound_Synthesis Compound Synthesis and Purification Binding_Assay In Vitro Receptor Binding Assay (Ki determination) Compound_Synthesis->Binding_Assay Functional_Assay In Vitro Functional Assay (EC50, Emax) Compound_Synthesis->Functional_Assay Data_Analysis Data Analysis and SAR Comparison Binding_Assay->Data_Analysis In_Vivo_HTR In Vivo Head-Twitch Response (Behavioral Proxy) Functional_Assay->In_Vivo_HTR Functional_Assay->Data_Analysis In_Vivo_HTR->Data_Analysis

References

In Silico Prediction of 5-Propyltryptamine Receptor Binding: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies for the in silico prediction of 5-Propyltryptamine's receptor binding profile. In the absence of direct experimental binding data for this compound, this document outlines a robust predictive workflow utilizing quantitative structure-activity relationship (QSAR) modeling and molecular docking, based on a curated dataset of structurally analogous tryptamine derivatives. Detailed experimental protocols for receptor binding assays are provided to facilitate the validation of in silico predictions. Furthermore, this guide includes visualizations of key signaling pathways associated with the primary serotonergic receptor targets of tryptamines, offering a deeper understanding of their potential functional effects. This document serves as a valuable resource for researchers engaged in the early stages of drug discovery and the pharmacological characterization of novel psychoactive compounds.

Introduction

This compound is a lesser-studied psychedelic compound belonging to the tryptamine class. Like other tryptamines, it is presumed to exert its primary pharmacological effects through interaction with serotonin (5-HT) receptors, particularly the 5-HT1A and 5-HT2A subtypes. Understanding the receptor binding affinity of novel compounds is a critical first step in drug development, providing insights into their potential therapeutic efficacy and off-target effects.

In silico prediction methods, such as quantitative structure-activity relationship (QSAR) modeling and molecular docking, have become indispensable tools in modern drug discovery.[1] These computational techniques allow for the rapid and cost-effective screening of virtual compound libraries, prioritization of candidates for synthesis and in vitro testing, and the generation of hypotheses regarding ligand-receptor interactions.

This guide details a systematic approach to predicting the receptor binding profile of this compound. It leverages a dataset of known tryptamine derivatives to build a predictive model and outlines the subsequent experimental validation steps.

Predicted Receptor Binding Profile of Tryptamine Analogs

Due to the lack of publicly available experimental binding data for this compound, a predictive approach is necessary. The following table summarizes the receptor binding affinities (Ki values in nM) of a series of structurally related tryptamine derivatives, as reported by Glatfelter et al. (2022). This data serves as the foundation for building a QSAR model to predict the binding profile of this compound.

Compound5-HT1A (Ki, nM)5-HT1B (Ki, nM)5-HT1D (Ki, nM)5-HT2A (Ki, nM)5-HT2B (Ki, nM)5-HT2C (Ki, nM)
DMT1361,2101,03010949.32,130
DET98.41,3601,16012461.82,430
DPT16.168445361.519.71,120
DiPT47.72,1301,6502311144,210
4-HO-DMT (Psilocin)45.653322358.712.9220
4-HO-DET38.564326762.115.4254
4-HO-DPT18.243218943.58.2198
5-MeO-DMT19.321511810216.1898
5-MeO-DiPT1211,23087643398.23,120

Data extracted from Glatfelter, G. C., et al. (2022). "Receptor Binding Profiles for Tryptamine Psychedelics and Effects of 4-Propionoxy-N,N-dimethyltryptamine in Mice." ACS Pharmacology & Translational Science.

Experimental Protocols

The following sections provide detailed methodologies for the experimental validation of in silico predictions.

Radioligand Binding Assay for 5-HT2A Receptor

This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound (e.g., this compound) for the human 5-HT2A receptor.

Materials:

  • Human recombinant 5-HT2A receptor expressed in a suitable cell line (e.g., HEK293 or CHO cells).

  • Radioligand: [3H]Ketanserin (a selective 5-HT2A antagonist).

  • Non-specific binding control: Mianserin or another suitable 5-HT2A antagonist at a high concentration (e.g., 10 µM).

  • Assay buffer: 50 mM Tris-HCl, 10 mM MgCl2, 0.1 mM EDTA, pH 7.4.

  • Test compound (this compound) at various concentrations.

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation fluid.

  • Liquid scintillation counter.

Procedure:

  • Membrane Preparation:

    • Culture cells expressing the 5-HT2A receptor and harvest them.

    • Homogenize the cells in ice-cold lysis buffer.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash the membrane pellet with fresh buffer and resuspend it in the assay buffer.

    • Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA assay).

  • Assay Setup:

    • In a 96-well microplate, add the following to each well:

      • 50 µL of assay buffer (for total binding) or 50 µL of non-specific binding control (for non-specific binding).

      • 50 µL of the test compound at various dilutions.

      • 50 µL of [3H]Ketanserin at a final concentration close to its Kd value.

      • 100 µL of the membrane preparation.

  • Incubation:

    • Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

  • Filtration:

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

    • Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting:

    • Place the filters in scintillation vials, add scintillation fluid, and allow them to equilibrate.

    • Measure the radioactivity in each vial using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

    • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Silico Molecular Docking Protocol for Serotonin Receptors

This protocol outlines the general steps for performing molecular docking of this compound to a serotonin receptor, such as the 5-HT2A receptor.[2]

Software:

  • Molecular modeling software (e.g., AutoDock, Glide, GOLD).

  • Protein structure visualization tool (e.g., PyMOL, Chimera).

  • Ligand preparation software (e.g., ChemDraw, MarvinSketch).

Procedure:

  • Protein Preparation:

    • Obtain the 3D structure of the target receptor from a protein database like the Protein Data Bank (PDB). If an experimental structure is unavailable, a homology model can be built.

    • Prepare the protein structure by removing water molecules and any co-crystallized ligands.

    • Add hydrogen atoms and assign appropriate protonation states to the amino acid residues.

    • Define the binding site (the region of the protein where the ligand is expected to bind). This can be based on the location of a co-crystallized ligand or predicted using binding site detection algorithms.

  • Ligand Preparation:

    • Generate the 3D structure of this compound.

    • Optimize the geometry of the ligand and assign partial charges.

    • Generate multiple conformers of the ligand to account for its flexibility.

  • Molecular Docking:

    • Set up the docking parameters, including the search space (defined by a grid box around the binding site) and the search algorithm.

    • Run the docking simulation. The software will systematically explore different orientations and conformations of the ligand within the binding site and calculate a scoring function to estimate the binding affinity for each pose.

  • Analysis of Results:

    • Analyze the docking results to identify the most favorable binding poses of this compound.

    • Examine the interactions between the ligand and the receptor, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

    • The docking score provides an estimation of the binding affinity.

Visualizations

Signaling Pathways

Tryptamines primarily interact with serotonin receptors, which are G-protein coupled receptors (GPCRs). The 5-HT1A receptor typically couples to Gi/o proteins, leading to the inhibition of adenylyl cyclase, while the 5-HT2A receptor couples to Gq/11 proteins, activating the phospholipase C pathway.

G_protein_signaling_pathways cluster_Gi 5-HT1A Receptor (Gi/o-coupled) cluster_Gq 5-HT2A Receptor (Gq/11-coupled) Ligand_Gi This compound Receptor_Gi 5-HT1A Receptor Ligand_Gi->Receptor_Gi G_protein_Gi Gi/o Protein Receptor_Gi->G_protein_Gi activates AC Adenylyl Cyclase G_protein_Gi->AC inhibits cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates Response_Gi Cellular Response (e.g., Neuronal Inhibition) PKA->Response_Gi Ligand_Gq This compound Receptor_Gq 5-HT2A Receptor Ligand_Gq->Receptor_Gq G_protein_Gq Gq/11 Protein Receptor_Gq->G_protein_Gq activates PLC Phospholipase C G_protein_Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca2+ Release IP3->Ca2 PKC PKC Activation DAG->PKC Response_Gq Cellular Response (e.g., Neuronal Excitation) Ca2->Response_Gq PKC->Response_Gq

Caption: Key G-protein signaling pathways for 5-HT1A and 5-HT2A receptors.

Experimental and Computational Workflows

The following diagrams illustrate the logical flow of the experimental and computational procedures described in this guide.

experimental_workflow start Start membrane_prep Membrane Preparation from 5-HT Receptor Expressing Cells start->membrane_prep assay_setup Assay Setup in 96-well Plate (Membranes, Radioligand, Test Compound) membrane_prep->assay_setup incubation Incubation to Reach Equilibrium assay_setup->incubation filtration Filtration to Separate Bound and Free Ligand incubation->filtration counting Liquid Scintillation Counting filtration->counting analysis Data Analysis (IC50 and Ki Determination) counting->analysis end End analysis->end

Caption: Experimental workflow for a radioligand binding assay.

insilico_workflow start Start protein_prep Target Receptor Structure Preparation start->protein_prep ligand_prep This compound 3D Structure Generation start->ligand_prep qsar QSAR Model Building (using analog data) protein_prep->qsar docking Molecular Docking Simulation protein_prep->docking ligand_prep->qsar ligand_prep->docking prediction Predict Binding Affinity (Ki) qsar->prediction validation Experimental Validation (Radioligand Binding Assay) prediction->validation analysis Analysis of Binding Pose and Interactions docking->analysis analysis->validation end End validation->end

Caption: Logical workflow for in silico prediction and experimental validation.

Conclusion

This technical guide provides a comprehensive framework for the in silico prediction of this compound's receptor binding profile. By leveraging data from structurally similar compounds, researchers can generate robust hypotheses regarding its pharmacological targets. The detailed experimental protocols for radioligand binding assays are essential for the subsequent validation of these computational predictions. The integration of in silico modeling and experimental validation is a powerful strategy to accelerate the characterization of novel compounds and guide further drug development efforts. The provided visualizations of signaling pathways and workflows offer a clear and concise overview of the key processes involved. This guide is intended to be a valuable resource for scientists working at the forefront of pharmacology and drug discovery.

References

An In-depth Technical Guide on the Potential Psychoactive Effects of 5-Propyltryptamine

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document is intended for researchers, scientists, and drug development professionals. The information contained herein is for educational and informational purposes only and does not constitute medical advice. 5-Propyltryptamine is a research chemical, and its psychoactive effects and toxicity in humans have not been extensively studied.

Introduction

This compound is a lesser-known synthetic tryptamine and a structural analogue of other psychoactive tryptamines such as N,N-dipropyltryptamine (DPT). Due to a significant lack of formal research and clinical studies on this compound, its pharmacological profile and psychoactive effects are not well-documented. This guide aims to provide a comprehensive overview of its potential psychoactive effects by drawing inferences from the structure-activity relationships of closely related and better-studied tryptamines, particularly DPT. The primary mechanism of action for psychoactive tryptamines is generally attributed to their interaction with serotonin receptors, most notably the 5-HT₂A receptor.

Pharmacology of Related Tryptamines

The psychoactive properties of tryptamines are predominantly mediated by their agonist or partial agonist activity at serotonin receptors, particularly the 5-HT₂A and 5-HT₁A subtypes.[1][2][3][4] For instance, N,N-dipropyltryptamine (DPT) has been shown to exert its hallucinogen-like effects in rodents through interactions with both 5-HT₂A and 5-HT₁A receptors.[2][4] The activation of 5-HT₂A receptors is strongly correlated with the induction of psychedelic effects, while 5-HT₁A receptor agonism may modulate these effects.[1][3]

Given the structural similarity of this compound to DPT, it is plausible that it shares a similar pharmacological profile, acting as an agonist or partial agonist at 5-HT₂A and possibly 5-HT₁A receptors. The propyl group at the 5-position of the indole ring may influence its binding affinity, selectivity, and functional activity at these receptors, as well as its metabolic stability and pharmacokinetics.

Quantitative Data for Related Tryptamines

Due to the absence of specific quantitative data for this compound in the scientific literature, the following tables present receptor binding and functional data for the related compounds N,N-dipropyltryptamine (DPT) and 5-MeO-DPT. This information is provided for comparative purposes to infer the potential properties of this compound.

Table 1: Receptor Binding Affinities (Ki, nM) of Related Tryptamines

Compound5-HT₁A5-HT₁B5-HT₂5-HT₂A5-HT₂C
5-MeO-DPT4.01,8007.1–655--
DPTIC₅₀ = 100----

Data for 5-MeO-DPT from Wikipedia.[5] Data for DPT from Thiagaraj et al. (2005), where IC₅₀ is the concentration required to inhibit 50% of the binding of a radioligand.[6][7][8]

Table 2: In Vivo Behavioral Studies in Rodents

CompoundAssayEffectAntagonist Blockade
DPTHead-twitch response (mice)Elicited dose-dependent head twitchesBlocked by 5-HT₂A antagonist (M100907) and modulated by 5-HT₁A antagonist (WAY-100635)
DPTDrug discrimination (rats)Partial to full substitution for LSD, psilocybin, and MDMAEffects more profoundly antagonized by M100907 than WAY-100635

Data from Fantegrossi et al. (2008).[1][2][4]

Experimental Protocols

The following are generalized methodologies for key experiments used to characterize the pharmacology of tryptamines, based on studies conducted with DPT.

1. Radioligand Binding Assays

  • Objective: To determine the binding affinity of a compound for specific receptor subtypes.

  • Methodology:

    • Membrane Preparation: Cells expressing the human receptor of interest (e.g., 5-HT₁A) are cultured and harvested. The cell membranes are isolated through homogenization and centrifugation.[6]

    • Binding Reaction: The membrane preparation is incubated with a specific radioligand (e.g., [³H]8-OH-DPAT for the 5-HT₁A receptor) and varying concentrations of the test compound (e.g., DPT).[6]

    • Separation and Counting: The reaction is terminated by rapid filtration to separate bound from unbound radioligand. The radioactivity retained on the filters is measured using a scintillation counter.

    • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is calculated. This value can be converted to a binding affinity constant (Ki).

2. Functional Assays (e.g., cAMP and [³⁵S]GTPγS Binding)

  • Objective: To determine the functional activity of a compound at a receptor (i.e., whether it is an agonist, antagonist, or partial agonist).

  • Methodology for [³⁵S]GTPγS Binding:

    • Membrane Preparation: Similar to binding assays, membranes from cells expressing the receptor of interest are prepared.

    • Assay Reaction: Membranes are incubated with GDP, the test compound at various concentrations, and the non-hydrolyzable GTP analog [³⁵S]GTPγS. Agonist binding to the G-protein coupled receptor stimulates the exchange of GDP for [³⁵S]GTPγS on the Gα subunit.

    • Separation and Counting: The reaction is stopped, and the bound [³⁵S]GTPγS is separated from the unbound via filtration. The radioactivity is then quantified.

    • Data Analysis: The amount of [³⁵S]GTPγS binding is plotted against the concentration of the test compound to determine its efficacy and potency.

3. In Vivo Behavioral Assays (e.g., Head-Twitch Response in Mice)

  • Objective: To assess the potential hallucinogenic-like effects of a compound in an animal model.

  • Methodology:

    • Animal Subjects: Mice are habituated to the testing environment.

    • Drug Administration: The test compound is administered to the mice at various doses. In antagonist studies, a receptor antagonist is administered prior to the test compound.[2]

    • Behavioral Observation: The number of head twitches (rapid, rotational head movements) is counted for a specific period following drug administration.[2]

    • Data Analysis: Dose-response curves are generated to evaluate the effect of the compound on the head-twitch response.[2]

Visualizations

Serotonergic Receptor Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytosol Cytosol Tryptamine This compound (Agonist) Receptor 5-HT2A Receptor Tryptamine->Receptor Binds to G_Protein Gq/11 Protein Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca2+ Release IP3->Ca_Release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Psychoactive Effects PKC->Cellular_Response Leads to Ca_Release->Cellular_Response Leads to G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis arrow -> Cell_Culture Culture cells expressing target receptor Membrane_Prep Prepare cell membranes Cell_Culture->Membrane_Prep Incubation Incubate membranes with radioligand and this compound Membrane_Prep->Incubation Filtration Separate bound and unbound radioligand Incubation->Filtration Counting Quantify radioactivity Filtration->Counting IC50 Calculate IC50 value Counting->IC50 Ki Determine binding affinity (Ki) IC50->Ki

References

5-Propyltryptamine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: 5-Propyltryptamine (5-PT) is a research chemical. Its pharmacological and toxicological properties have not been extensively studied. This document is intended for informational purposes for researchers, scientists, and drug development professionals and is not an endorsement of its use. All activities involving this compound should be conducted in accordance with local laws and regulations and under the guidance of appropriate safety protocols.

Introduction

This compound (5-PT) is a lesser-known synthetic tryptamine derivative. Tryptamines are a class of compounds characterized by an indole ring structure, which are of significant interest in neuroscience and pharmacology due to their interaction with serotonin receptors.[1] Many tryptamines, both naturally occurring and synthetic, exhibit psychoactive properties, making them subjects of research for potential therapeutic applications in areas such as mental health.[2][3][4]

This technical guide provides a comprehensive overview of this compound, drawing upon available data for the compound and its structural analogs, such as N,N-Dipropyltryptamine (DPT), N-Methyl-N-propyltryptamine (MPT), and N-Ethyl-N-propyltryptamine (EPT). Due to the limited specific research on 5-PT, this guide will extrapolate potential properties and experimental methodologies from these closely related compounds to provide a predictive framework for researchers.

Chemical Properties

A summary of the known and predicted chemical properties of this compound is presented in Table 1.

PropertyValueSource
IUPAC Name 2-(5-propyl-1H-indol-3-yl)ethanaminePubChem[5]
Molecular Formula C13H18N2PubChem[5]
Molecular Weight 202.30 g/mol PubChem[5]
CAS Number 55852-54-5PubChem[5]
Predicted LogP 2.9PubChem[5]
Predicted pKa (Not Available)
Appearance (Not Reported, likely crystalline solid or oil)
Solubility (Not Reported)

Synthesis

A general synthetic route for N,N-dialkylated tryptamines, which can be adapted for this compound, is the Speeter and Anthony synthesis. A specific example for the synthesis of N,N-dipropyltryptamine (DPT) is provided below, which could be modified for the synthesis of 5-PT by starting with 5-propyl-1H-indole.

General Experimental Protocol for N,N-Dialkylation of Tryptamines

The following protocol is adapted from the synthesis of N,N-dipropyltryptamine.[6]

Materials:

  • Tryptamine (or this compound)

  • 1-Iodopropane

  • Diisopropylethylamine (DIPEA)

  • Diethyl ether

  • Silica gel for chromatography

Procedure:

  • Dissolve tryptamine and diisopropylethylamine in diethyl ether at 0°C.

  • Add 1-iodopropane dropwise to the stirred solution over 1 hour.

  • Allow the reaction to stir at room temperature for 16 hours.

  • Filter the reaction mixture to remove salts.

  • Evaporate the solvent to yield a crude oil.

  • Purify the crude product by silica gel chromatography to obtain N,N-dipropyltryptamine.

Note: This is a generalized protocol and may require optimization for the synthesis of this compound.

SynthesisWorkflow cluster_reactants Reactants cluster_process Reaction Process cluster_workup Workup & Purification Tryptamine Tryptamine Mixing Mix Reactants in Diethyl Ether at 0°C Tryptamine->Mixing 1-Iodopropane 1-Iodopropane Addition Add 1-Iodopropane dropwise 1-Iodopropane->Addition DIPEA DIPEA DIPEA->Mixing Diethyl Ether Diethyl Ether Diethyl Ether->Mixing Mixing->Addition Stirring Stir at Room Temp for 16h Addition->Stirring Filtration Filtration Stirring->Filtration Evaporation Evaporation Filtration->Evaporation Chromatography Silica Gel Chromatography Evaporation->Chromatography Product This compound Chromatography->Product

Caption: Generalized workflow for the synthesis of N,N-dialkylated tryptamines.

Pharmacology

The pharmacological profile of this compound has not been explicitly characterized. However, based on its structural similarity to other tryptamines, it is predicted to act as a serotonin receptor agonist. The primary targets are likely to be the 5-HT1A and 5-HT2A receptor subtypes.[3][7][8]

Predicted Receptor Binding Profile

The predicted receptor binding affinities for this compound, extrapolated from data on analogous compounds, are summarized in Table 2. It is important to note that these are estimations and require experimental verification. For instance, N,N-dipropyltryptamine (DPT) has been shown to be a moderate affinity partial agonist at the human 5-HT1A receptor with an IC50 of 0.1 µM for inhibiting the binding of [3H]8-OH-DPAT.[2][9] Studies on rodents also indicate that DPT's behavioral effects are mediated by both 5-HT1A and 5-HT2A receptors.[3][4]

ReceptorPredicted Affinity (Ki or IC50)Predicted ActivityAnalog Data Source
5-HT1A ~0.1 µM (IC50)Partial AgonistDPT[2][9]
5-HT2A (Not Quantified)AgonistDPT[3][4]
5-HT2C (Not Quantified)(Unknown)
SERT (Not Quantified)(Unknown)
Signaling Pathways

Tryptamines primarily exert their effects through G-protein coupled receptors (GPCRs), particularly the 5-HT1 and 5-HT2 families.[10][11]

  • 5-HT1A Receptor Activation: Activation of 5-HT1A receptors is coupled to inhibitory Gi/Go proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.[12]

  • 5-HT2A Receptor Activation: Activation of 5-HT2A receptors is coupled to Gq/G11 proteins, which activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG), leading to an increase in intracellular calcium and activation of protein kinase C (PKC).[10][13]

SignalingPathways cluster_5HT1A 5-HT1A Receptor Pathway cluster_5HT2A 5-HT2A Receptor Pathway 5PT_1A This compound 5HT1A 5-HT1A Receptor 5PT_1A->5HT1A Gi_Go Gi/Go Protein 5HT1A->Gi_Go AC_inhibit Adenylyl Cyclase (Inhibition) Gi_Go->AC_inhibit cAMP_decrease ↓ cAMP AC_inhibit->cAMP_decrease 5PT_2A This compound 5HT2A 5-HT2A Receptor 5PT_2A->5HT2A Gq_G11 Gq/G11 Protein 5HT2A->Gq_G11 PLC Phospholipase C Gq_G11->PLC IP3_DAG IP3 + DAG PLC->IP3_DAG hydrolyzes PIP2 PIP2 PIP2 PIP2->PLC Ca_PKC ↑ Intracellular Ca2+ + Activate PKC IP3_DAG->Ca_PKC

Caption: Predicted primary signaling pathways for this compound.

Experimental Protocols

Detailed experimental protocols for this compound are not available. The following are generalized methodologies based on studies of its analogs.

In Vitro Receptor Binding Assay (Competitive)

This protocol is a general guide for determining the binding affinity of a compound to a specific receptor.[14][15][16]

Objective: To determine the IC50 value of this compound for a target receptor (e.g., 5-HT1A).

Materials:

  • Cell membranes expressing the target receptor (e.g., from CHO cells).

  • Radioligand with known affinity for the target receptor (e.g., [3H]8-OH-DPAT for 5-HT1A).

  • This compound solutions of varying concentrations.

  • Incubation buffer.

  • Scintillation fluid and counter.

Procedure:

  • Prepare a series of dilutions of this compound.

  • In a multi-well plate, combine the cell membranes, a fixed concentration of the radioligand, and the varying concentrations of this compound.

  • Incubate the mixture to allow for competitive binding to reach equilibrium.

  • Terminate the reaction by rapid filtration through a glass fiber filter to separate bound from free radioligand.

  • Wash the filters with cold buffer to remove non-specific binding.

  • Measure the radioactivity of the filters using a scintillation counter.

  • Analyze the data to determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50).

BindingAssayWorkflow Start Start Prepare_Reagents Prepare Reagents: - Cell Membranes - Radioligand - 5-PT dilutions Start->Prepare_Reagents Incubation Incubate Membranes, Radioligand, and 5-PT Prepare_Reagents->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Wash Filters Filtration->Washing Measurement Scintillation Counting Washing->Measurement Analysis Data Analysis (IC50 determination) Measurement->Analysis End End Analysis->End

Caption: General workflow for an in vitro competitive receptor binding assay.
In Vivo Behavioral Assay (Head-Twitch Response in Mice)

The head-twitch response (HTR) in rodents is a behavioral proxy for 5-HT2A receptor activation and is often used to assess the potential hallucinogenic-like effects of tryptamines.[3][4]

Objective: To assess the 5-HT2A agonist activity of this compound in vivo.

Materials:

  • Male C57BL/6J mice.

  • This compound solution for injection (intraperitoneal).

  • Saline solution (vehicle control).

  • Observation chambers.

Procedure:

  • Acclimatize mice to the observation chambers.

  • Administer a range of doses of this compound (and a vehicle control) via intraperitoneal injection.

  • Immediately place the mice back into the observation chambers.

  • Record the number of head twitches over a specified time period (e.g., 30 minutes).

  • Analyze the dose-response relationship for the induction of head twitches.

Safety and Handling

As a research chemical with limited toxicological data, this compound should be handled with extreme caution.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses, and gloves, at all times when handling the compound.

  • Ventilation: Work in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors.

  • Storage: Store in a cool, dry, and secure location, away from incompatible materials.

  • Disposal: Dispose of waste in accordance with institutional and local regulations for chemical waste.

Legal Status

The legal status of this compound can vary by jurisdiction. In the United States, it may be considered an analog of a controlled substance, such as DMT, under the Federal Analogue Act, which could make its possession and distribution for human consumption illegal.[17] Researchers should consult with their institution's legal counsel and relevant authorities to ensure compliance with all applicable laws and regulations.

Conclusion

This compound is a research chemical with a predicted pharmacological profile as a serotonin receptor agonist, primarily targeting the 5-HT1A and 5-HT2A receptors. While specific experimental data for this compound is scarce, this guide provides a framework for its synthesis, and in vitro and in vivo evaluation based on established methodologies for its structural analogs. Further research is necessary to fully elucidate the chemical, pharmacological, and toxicological properties of this compound. Researchers are urged to proceed with caution and adhere to all safety and legal guidelines when working with this compound.

References

A Review of Existing Literature on 5-Propyltryptamine and its Analogue, N,N-Dipropyltryptamine

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of scientific literature reveals a significant lack of available data on 5-Propyltryptamine. To provide a relevant and in-depth technical guide as requested, this document will focus on the closely related and well-studied analogue, N,N-Dipropyltryptamine (DPT) . DPT shares structural similarities with the target compound and offers a basis for understanding the potential pharmacological profile of propyl-substituted tryptamines. This guide will adhere to the core requirements of data presentation, detailed experimental protocols, and mandatory visualizations for DPT.

An In-depth Technical Guide on N,N-Dipropyltryptamine (DPT)

Audience: Researchers, scientists, and drug development professionals.

Introduction

N,N-Dipropyltryptamine (DPT) is a synthetic psychedelic substance belonging to the tryptamine class. It is structurally analogous to the endogenous neurotransmitter serotonin (5-hydroxytryptamine) and the well-known psychedelic N,N-Dimethyltryptamine (DMT). DPT is recognized for its potent hallucinogenic effects and has been a subject of interest in psychopharmacological research. This guide provides a comprehensive overview of the existing scientific literature on DPT, focusing on its synthesis, pharmacology, and toxicology.

Synthesis

A common synthetic route to N,N-Dipropyltryptamine is through the N-alkylation of tryptamine.

Experimental Protocol: Synthesis of N,N-Dipropyltryptamine

  • Reactants: Tryptamine, 1-iodopropane, and diisopropylethylamine (DIPEA).

  • Solvent: Diethyl ether.

  • Procedure:

    • Tryptamine and diisopropylethylamine are dissolved in diethyl ether and the solution is cooled to 0°C.

    • 1-Iodopropane is added dropwise to the stirred solution over a period of one hour.

    • The reaction mixture is then stirred at room temperature for 16 hours.

    • Following the reaction, the mixture is filtered to remove any resulting salts.

    • The solvent is evaporated to yield a crude oil.

    • The crude product is purified using silica gel chromatography to yield N,N-di-n-propyltryptamine.

Logical Relationship of DPT Synthesis

Tryptamine Tryptamine Reaction N-alkylation Reaction Tryptamine->Reaction Iodopropane 1-Iodopropane Iodopropane->Reaction DIPEA DIPEA (Base) DIPEA->Reaction Solvent Diethyl Ether (Solvent) Solvent->Reaction Purification Silica Gel Chromatography Reaction->Purification DPT N,N-Dipropyltryptamine (DPT) Purification->DPT

Caption: Synthetic pathway for N,N-Dipropyltryptamine (DPT).

Pharmacology

The pharmacological effects of DPT are primarily mediated through its interaction with serotonin receptors.

3.1. Receptor Binding Profile

DPT exhibits affinity for several serotonin (5-HT) receptor subtypes. The primary target responsible for its psychedelic effects is believed to be the 5-HT2A receptor.

Receptor SubtypeBinding Affinity (IC₅₀)Reference
Human 5-HT1A0.1 µM[1][2]

3.2. Pharmacodynamics

DPT acts as a partial agonist at the human 5-HT1A receptor.[1] Its effects on the signal transduction system are complex. In the absence of serotonin, DPT can activate the G-protein (Gi), which is measured by cAMP and γ-S-GTP incorporation. However, in the presence of serotonin, DPT acts as an antagonist, blocking the agonist effect of serotonin.[2] This dual activity is characteristic of a partial agonist.

Signaling Pathway of DPT at the 5-HT1A Receptor

cluster_agonist DPT as a Partial Agonist cluster_antagonist DPT as an Antagonist (in presence of 5-HT) DPT_agonist DPT Receptor_agonist 5-HT1A Receptor DPT_agonist->Receptor_agonist Binds Gi_agonist Gi Protein Activation Receptor_agonist->Gi_agonist Activates Effect_agonist Cellular Response Gi_agonist->Effect_agonist DPT_antagonist DPT Receptor_antagonist 5-HT1A Receptor DPT_antagonist->Receptor_antagonist Binds Serotonin Serotonin (5-HT) Serotonin->Receptor_antagonist Attempted Binding No_Activation Blocks 5-HT Binding Receptor_antagonist->No_Activation Start Start Incubation Incubate membranes with [³H]8-OH-DPAT and DPT Start->Incubation Filtration Rapid filtration through glass fiber filters Incubation->Filtration Washing Wash filters with ice-cold buffer Filtration->Washing Counting Measure radioactivity with scintillation counter Washing->Counting Analysis Calculate IC₅₀ value Counting->Analysis End End Analysis->End

References

Hypothesized Primary Mechanism of Action for 5-Propyltryptamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Core Hypothesis: Serotonergic Receptor Agonism

The primary mechanism of action for 5-Propyltryptamine is hypothesized to be agonism at various serotonin (5-HT) receptors, with a likely prominent role for the 5-HT₂A receptor subtype. This is a common characteristic of psychoactive tryptamines. The propyl group at the 5-position of the indole ring is expected to modulate the affinity and efficacy at these receptors compared to unsubstituted tryptamine.

It is also plausible that this compound interacts with other serotonin receptor subtypes, such as 5-HT₁A and 5-HT₂C, as well as potentially other receptor systems, which is a common feature of many tryptamine derivatives, leading to a complex pharmacological profile.

Quantitative Data for Related Tryptamines

To provide a predictive framework, the following table summarizes the receptor binding affinities (Ki, nM) and functional potencies (EC₅₀, nM) for tryptamine and several 5-substituted analogues at key serotonin receptors. This data is extracted from studies on related compounds and serves as a proxy for the potential activity of this compound.

Compound5-HT₁A (Ki, nM)5-HT₂A (Ki, nM)5-HT₂C (Ki, nM)5-HT₂A (EC₅₀, nM)Efficacy (% of 5-HT)Reference
Tryptamine1303471,88052738%[1]
5-MeO-DMT31481,21014.387%[1]
5-Cl-DMT1,000+1341,000+1,000+-[1]
N,N-Dipropyltryptamine (DPT)100 (IC₅₀)374--Partial Agonist[1][2]

Hypothesized Signaling Pathways

Activation of the 5-HT₂A receptor, a Gq/11-coupled G-protein coupled receptor (GPCR), is a primary candidate for the psychoactive effects of many tryptamines. The hypothesized signaling cascade following this compound binding is outlined below.

Gq_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound 5-HT2A_Receptor 5-HT2A Receptor This compound->5-HT2A_Receptor Binds Gq_Protein Gq Protein 5-HT2A_Receptor->Gq_Protein Activates PLC Phospholipase C (PLC) Gq_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 DAG DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Co-activates Downstream_Effectors Downstream Effectors (e.g., gene expression changes) PKC->Downstream_Effectors Phosphorylates

Caption: Hypothesized 5-HT₂A receptor-mediated Gq signaling cascade for this compound.

Experimental Protocols for Characterization

To elucidate the precise mechanism of action of this compound, a series of in vitro and in vivo experiments would be required.

Radioligand Receptor Binding Assays
  • Objective: To determine the binding affinity (Ki) of this compound at a panel of relevant receptors, particularly serotonin receptor subtypes.

  • Methodology:

    • Prepare cell membrane homogenates from cell lines stably expressing the human recombinant receptor of interest (e.g., 5-HT₁A, 5-HT₂A, 5-HT₂C).

    • Incubate the membrane homogenates with a specific radioligand (e.g., [³H]8-OH-DPAT for 5-HT₁A, [³H]ketanserin for 5-HT₂A) at a fixed concentration.

    • Add increasing concentrations of unlabeled this compound to compete with the radioligand for binding.

    • After incubation, separate bound from free radioligand by rapid filtration through glass fiber filters.

    • Quantify the radioactivity retained on the filters using liquid scintillation counting.

    • Calculate the IC₅₀ value (concentration of this compound that inhibits 50% of specific radioligand binding) and convert it to a Ki value using the Cheng-Prusoff equation.

Functional Assays
  • Objective: To determine the functional activity (e.g., agonism, partial agonism, antagonism) and potency (EC₅₀) of this compound at specific receptors.

  • Methodology (example for 5-HT₂A):

    • Calcium Mobilization Assay:

      • Culture cells expressing the human 5-HT₂A receptor and a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

      • Stimulate the cells with varying concentrations of this compound.

      • Measure the change in intracellular calcium concentration using a fluorometric imaging plate reader.

      • Plot the dose-response curve to determine the EC₅₀ and maximal efficacy (Eₘₐₓ) relative to a reference agonist like serotonin.

    • Inositol Phosphate (IP) Accumulation Assay:

      • Label cells expressing the 5-HT₂A receptor with [³H]myo-inositol.

      • Stimulate the cells with varying concentrations of this compound in the presence of LiCl (to inhibit IP degradation).

      • Extract and separate the accumulated inositol phosphates using ion-exchange chromatography.

      • Quantify the radioactivity and plot the dose-response curve to determine EC₅₀ and Eₘₐₓ.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for characterizing the mechanism of action of a novel tryptamine like this compound.

Experimental_Workflow Initial_Screening In Vitro Screening (Broad Receptor Panel Binding) Affinity_Determination Quantitative Binding Assays (Ki Determination at Hit Receptors) Initial_Screening->Affinity_Determination Functional_Characterization Functional Assays (EC50, Emax, Agonist/Antagonist Mode) Affinity_Determination->Functional_Characterization Signaling_Pathway_Analysis Downstream Signaling Analysis (e.g., IP accumulation, β-arrestin recruitment) Functional_Characterization->Signaling_Pathway_Analysis In_Vivo_Studies In Vivo Behavioral & Pharmacological Studies (e.g., Head-twitch response in rodents) Signaling_Pathway_Analysis->In_Vivo_Studies Final_MoA Mechanism of Action Hypothesis In_Vivo_Studies->Final_MoA

Caption: A generalized experimental workflow for MoA determination of novel tryptamines.

Conclusion

While direct experimental data on this compound is currently lacking, a strong hypothesis can be formulated based on the extensive research on related tryptamine compounds. The primary mechanism of action is likely centered on serotonin receptor agonism, particularly at the 5-HT₂A receptor, leading to the activation of downstream signaling cascades. The proposed experimental protocols provide a roadmap for the empirical validation and detailed characterization of this compound's pharmacological profile. Such studies are essential for a comprehensive understanding of its potential effects and for any future drug development efforts.

References

The Anticipated Biological Profile of 5-Propyltryptamine: An In-depth Structural Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

This document outlines the expected biological activity of the novel compound 5-Propyltryptamine, derived from a comprehensive analysis of structure-activity relationships (SAR) within the tryptamine class of serotonergic compounds. Due to the limited availability of direct empirical data on this compound, this guide synthesizes current knowledge of 5-substituted tryptamines to project its likely pharmacological profile, including receptor binding affinities and functional activity.

Executive Summary

This compound is a tryptamine derivative with a propyl group at the 5-position of the indole ring. Based on established SAR principles for this class of molecules, it is anticipated to be a potent agonist at serotonin receptors, particularly the 5-HT1A and 5-HT2A subtypes. The presence of a small, lipophilic alkyl group at the 5-position is expected to confer a distinct pharmacological profile compared to other 5-substituted tryptamines with varying electronic and steric properties. This document provides a theoretical framework for its synthesis, expected receptor interactions, and the experimental protocols necessary to validate these predictions.

Introduction: The Significance of 5-Substituted Tryptamines

Tryptamines are a class of monoamine alkaloids that share a common chemical structure with the neurotransmitter serotonin (5-hydroxytryptamine, 5-HT)[1]. Modifications to the tryptamine scaffold, particularly at the 5-position of the indole ring, have been shown to significantly alter a compound's affinity and selectivity for various serotonin receptor subtypes[2][3]. These receptors are implicated in a wide range of physiological and pathological processes, making novel tryptamines valuable tools for neuroscience research and potential leads for therapeutic development. This whitepaper focuses on the predicted biological activity of this compound, a yet-uncharacterized member of this family.

Predicted Synthesis of this compound

The synthesis of this compound can be approached through established methods for tryptamine synthesis, such as the Speeter-Anthony tryptamine synthesis[4][5]. A plausible synthetic route would begin with 5-propylindole, which can be synthesized via a Fischer indole synthesis from 4-propylphenylhydrazine and a suitable ketone or aldehyde.

A generalized synthetic scheme is as follows:

  • Formation of the Glyoxylamide: 5-Propylindole is reacted with oxalyl chloride to form the corresponding indol-3-ylglyoxylyl chloride. This intermediate is then reacted with a suitable amine (e.g., dimethylamine for the synthesis of N,N-dimethyltryptamine analogues) to yield the glyoxylamide.

  • Reduction to the Tryptamine: The resulting glyoxylamide is reduced, typically using a strong reducing agent like lithium aluminum hydride (LAH), to yield the final this compound product.

Expected Biological Activity Based on Structure-Activity Relationships

The biological activity of this compound is predicted based on the well-documented SAR of 5-substituted tryptamines. The nature of the substituent at the 5-position dictates the compound's interaction with serotonin receptors.

Predicted Receptor Binding Affinity

Studies on a range of 5-substituted tryptamines have revealed that compounds with substituents at this position generally exhibit high affinity for the 5-HT1A receptor and variable affinity for the 5-HT2A receptor, while often showing lower affinity for the 5-HT2C receptor[2][3]. The propyl group is a small, non-polar alkyl chain. Its presence is likely to enhance lipophilicity, which may facilitate crossing the blood-brain barrier.

Table 1: Predicted Receptor Binding Affinities (Ki, nM) of this compound Based on SAR Trends

ReceptorPredicted Ki (nM)Rationale
5-HT1A 10 - 505-substituted tryptamines consistently show high affinity for the 5-HT1A receptor[2][3].
5-HT2A 50 - 200Affinity at the 5-HT2A receptor for 5-substituted tryptamines can vary, but is generally moderate[2][3].
5-HT2C > 5005-substituted tryptamines typically exhibit lower affinity for the 5-HT2C receptor[2][3].
SERT > 1000While some non-ring-substituted tryptamines bind to the serotonin transporter (SERT), this is less common for 5-substituted analogs[2].

Note: These values are estimations based on qualitative and quantitative SAR data from analogous compounds and require experimental validation.

Predicted Functional Activity

This compound is expected to act as an agonist at the 5-HT1A and 5-HT2A receptors. The efficacy (Emax) and potency (EC50) will determine its functional profile. Many tryptamines are partial or full agonists at these receptors[6][7].

Table 2: Predicted In Vitro Functional Activity of this compound

AssayReceptorPredicted ActivityRationale
cAMP Inhibition 5-HT1AAgonist (EC50 in low nM range)Activation of the Gi/o-coupled 5-HT1A receptor leads to inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels.
IP1 Accumulation / Calcium Mobilization 5-HT2AAgonist (EC50 in mid-nM range)Activation of the Gq-coupled 5-HT2A receptor stimulates phospholipase C, leading to inositol phosphate (IP) accumulation and intracellular calcium release[7][8].

Experimental Protocols for Validation

To empirically determine the biological activity of this compound, a series of in vitro experiments are necessary. The following are detailed methodologies for key assays.

Radioligand Binding Assays

These assays are used to determine the binding affinity (Ki) of this compound for various receptors.

Protocol: Competitive Radioligand Binding Assay

  • Membrane Preparation: Cell membranes expressing the human recombinant receptor of interest (e.g., 5-HT1A, 5-HT2A) are prepared from cultured cells (e.g., HEK293, CHO).

  • Assay Buffer: A suitable buffer is prepared (e.g., 50 mM Tris-HCl, pH 7.4, containing appropriate salts and protease inhibitors).

  • Incubation: In a 96-well plate, the cell membranes are incubated with a fixed concentration of a specific radioligand (e.g., [3H]8-OH-DPAT for 5-HT1A, [3H]ketanserin for 5-HT2A) and varying concentrations of the unlabeled test compound (this compound).

  • Equilibrium: The mixture is incubated to allow binding to reach equilibrium (e.g., 60 minutes at room temperature).

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters using a cell harvester.

  • Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation.

In Vitro Functional Assays

These assays measure the functional consequences of receptor activation by this compound.

Protocol: Gq-Coupled Receptor Activation (Calcium Mobilization Assay)

  • Cell Culture: Cells stably expressing the Gq-coupled receptor of interest (e.g., 5-HT2A) are cultured in appropriate media.

  • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Addition: Varying concentrations of this compound are added to the cells.

  • Signal Detection: Changes in intracellular calcium concentration are measured as changes in fluorescence intensity using a fluorescence plate reader.

  • Data Analysis: The concentration of this compound that produces 50% of the maximal response (EC50) is determined by plotting the fluorescence response against the log of the compound concentration.

Visualizing the Biological Context

To better understand the potential mechanisms of action of this compound, the following diagrams illustrate the relevant signaling pathways and a typical experimental workflow.

Caption: Predicted signaling pathways for this compound.

G Start Hypothesis Generation: Predict this compound Activity Based on SAR Synthesis Chemical Synthesis of This compound Start->Synthesis In_Vitro_Screening In Vitro Screening Synthesis->In_Vitro_Screening Binding_Assays Receptor Binding Assays (Determine Ki) In_Vitro_Screening->Binding_Assays Functional_Assays Functional Assays (Determine EC50, Emax) In_Vitro_Screening->Functional_Assays Data_Analysis Data Analysis and SAR Confirmation Binding_Assays->Data_Analysis Functional_Assays->Data_Analysis Lead_Optimization Lead Optimization or Further In Vivo Studies Data_Analysis->Lead_Optimization

Caption: Experimental workflow for characterizing this compound.

Conclusion and Future Directions

Based on a thorough analysis of the structure-activity relationships of 5-substituted tryptamines, this compound is predicted to be a potent serotonin receptor agonist with a preference for the 5-HT1A and 5-HT2A receptors. The proposed experimental protocols provide a clear path for the empirical validation of this predicted pharmacological profile. Future research should focus on the synthesis and in vitro characterization of this compound, followed by in vivo studies to understand its physiological and behavioral effects. This research will not only elucidate the specific properties of this novel compound but also contribute to a deeper understanding of the structure-activity relationships that govern the interaction of tryptamines with serotonin receptors.

References

An In-Depth Technical Guide to the Initial Safety and Toxicity Assessment of 5-Propyltryptamine

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: 5-Propyltryptamine is a research chemical and a new psychoactive substance (NPS) with limited available data on its safety and toxicity. This document serves as a technical guide for researchers, scientists, and drug development professionals, outlining a recommended framework for its initial safety and toxicity assessment. The information provided is based on established toxicological testing protocols and data from structurally related tryptamine analogs. This guide is for informational purposes only and does not constitute an endorsement or approval of the substance for human consumption.

Introduction

This compound is a lesser-known synthetic tryptamine, and as such, its pharmacological and toxicological profile is not well-characterized in scientific literature. As with any novel psychoactive substance, a thorough and systematic safety and toxicity assessment is crucial before any further development or consideration for therapeutic applications. This guide outlines a tiered approach to the initial safety and toxicity assessment of this compound, beginning with in vitro assays and progressing to in vivo studies. The methodologies described are based on internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD), and are intended to provide a robust framework for generating the necessary data for a comprehensive risk assessment.

Predicted Pharmacology and Metabolism

Predicted Mechanism of Action

Tryptamines primarily exert their psychoactive effects through interaction with serotonin (5-hydroxytryptamine, 5-HT) receptors, with a particularly high affinity for the 5-HT2A receptor subtype.[1][2] Activation of the 5-HT2A receptor, a G protein-coupled receptor (GPCR), initiates a signaling cascade that is believed to be responsible for the hallucinogenic effects of many tryptamines.[1][3] It is hypothesized that this compound will act as a 5-HT2A receptor agonist.

The binding of a tryptamine agonist to the 5-HT2A receptor typically activates the Gq/G11 signaling pathway.[1] This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[4] IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC), leading to a cascade of downstream cellular effects that are thought to underlie the substance's psychoactive properties.[4][5]

G_protein_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm 5_Propyltryptamine This compound 5HT2A_Receptor 5-HT2A Receptor 5_Propyltryptamine->5HT2A_Receptor Binds to G_Protein Gq/G11 5HT2A_Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG Ca_Release Ca2+ Release IP3->Ca_Release Stimulates PKC_Activation PKC Activation DAG->PKC_Activation Activates Downstream_Effects Downstream Cellular Effects Ca_Release->Downstream_Effects PKC_Activation->Downstream_Effects

Caption: Predicted 5-HT2A receptor signaling pathway for this compound.
Predicted Metabolism

The metabolism of tryptamines generally involves several key pathways, primarily mediated by monoamine oxidases (MAO) and cytochrome P450 (CYP) enzymes.[6][7] For this compound, the predicted metabolic pathways include:

  • N-Dealkylation: Removal of the methyl and/or propyl groups from the amine.

  • Oxidative Deamination: Catalyzed by MAO, converting the ethylamine side chain to an aldehyde, which is then further oxidized to a carboxylic acid (indole-3-acetic acid derivative).[6]

  • Hydroxylation: Addition of a hydroxyl group to the indole ring or the propyl group, primarily mediated by CYP enzymes.

Tryptamine_Metabolism 5PT This compound MAO Monoamine Oxidase (MAO) 5PT->MAO CYP450 Cytochrome P450 Enzymes 5PT->CYP450 Aldehyde Indole-3-acetaldehyde derivative MAO->Aldehyde Oxidative Deamination Hydroxylated Hydroxylated Metabolites CYP450->Hydroxylated Hydroxylation N_Dealkylated N-Dealkylated Metabolites CYP450->N_Dealkylated N-Dealkylation Carboxylic_Acid Indole-3-acetic acid derivative Aldehyde->Carboxylic_Acid Further Oxidation

Caption: Predicted metabolic pathways of this compound.

In Vitro Toxicity Assessment

In vitro toxicology studies are essential first steps to screen for potential cellular toxicity and to identify specific toxicological endpoints without the use of live animals.[8][9]

Cytotoxicity Assays

Cytotoxicity assays are used to determine the potential of a substance to cause cell death.[8] Two common assays are the Neutral Red Uptake (NRU) assay and the MTT assay.

  • Neutral Red Uptake (NRU) Assay: This assay is based on the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes.[10] A decrease in the uptake of neutral red is indicative of cell membrane damage.[11]

  • MTT Assay: This colorimetric assay measures the metabolic activity of cells.[12] Viable cells with active mitochondria can reduce the yellow tetrazolium salt (MTT) to a purple formazan product, which can be quantified spectrophotometrically.[12]

  • Cell Culture: Plate a suitable human cell line (e.g., SH-SY5Y neuroblastoma or HepG2 hepatoma cells) in 96-well plates and incubate for 24 hours to allow for cell attachment.[13]

  • Compound Exposure: Prepare a range of concentrations of this compound in the appropriate cell culture medium. Remove the old medium from the cells and add the medium containing the test compound. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • Neutral Red Incubation: After the exposure period, remove the treatment medium and add a medium containing neutral red (e.g., 50 µg/mL). Incubate for approximately 3 hours to allow for dye uptake by viable cells.

  • Dye Extraction: Remove the neutral red-containing medium and wash the cells with a suitable buffer (e.g., PBS). Add a destain solution (e.g., a mixture of ethanol and acetic acid) to each well to extract the dye from the lysosomes.

  • Quantification: Measure the absorbance of the extracted dye using a spectrophotometer at a wavelength of approximately 540 nm.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control. Plot the concentration-response curve and determine the IC50 value (the concentration that inhibits 50% of cell viability).

Cytotoxicity_Workflow A Plate cells in 96-well plate B Incubate 24h A->B C Expose cells to this compound (various concentrations) B->C D Incubate for 24-72h C->D E Add Neutral Red solution D->E F Incubate 3h E->F G Wash and add destain solution F->G H Measure absorbance G->H I Calculate cell viability and IC50 H->I

Caption: Experimental workflow for the Neutral Red Uptake cytotoxicity assay.
Genotoxicity Assays

Genotoxicity assays are used to assess the potential of a substance to damage genetic material.[14] The Ames test is a widely used bacterial reverse mutation assay to detect the mutagenic potential of a chemical.[15]

  • Bacterial Strains: Utilize multiple strains of Salmonella typhimurium (e.g., TA98, TA100) that are auxotrophic for histidine (cannot produce their own).[16]

  • Metabolic Activation: Conduct the test with and without a mammalian metabolic activation system (S9 fraction from rat liver) to assess the mutagenicity of both the parent compound and its metabolites.[16]

  • Exposure: Mix the bacterial culture, the test compound at various concentrations, and either the S9 mix or a buffer. Pour this mixture onto a minimal glucose agar plate.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies (colonies that have mutated back to being able to synthesize histidine) on each plate.

  • Data Analysis: A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control, typically a two-fold or greater increase.[15]

Ames_Test_Workflow cluster_plus_S9 +S9 Metabolic Activation cluster_minus_S9 -S9 Metabolic Activation A1 Mix Salmonella (his-), this compound, and S9 fraction B1 Plate on histidine-deficient agar C1 Incubate 48-72h D1 Count revertant colonies Result Compare colony counts to control. A significant increase indicates mutagenicity. D1->Result A2 Mix Salmonella (his-), this compound, and buffer B2 Plate on histidine-deficient agar C2 Incubate 48-72h D2 Count revertant colonies D2->Result

Caption: Experimental workflow for the Ames test.
hERG Channel Assay

Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel can lead to QT interval prolongation and potentially fatal cardiac arrhythmias. Therefore, assessing the potential of a new compound to inhibit the hERG channel is a critical component of preclinical safety assessment. This is typically done using electrophysiological techniques (e.g., patch-clamp) on cells expressing the hERG channel.

In Vivo Toxicity Assessment

In vivo studies in animals are necessary to evaluate the systemic toxicity of a substance.[17]

Acute Toxicity Studies

Acute toxicity studies are designed to assess the adverse effects that occur shortly after the administration of a single dose of a substance.[17] These studies help to determine the median lethal dose (LD50) and to identify clinical signs of toxicity.

  • Animal Selection: Use a single sex of rodents (typically female rats) for the study.[18][19]

  • Dosing: Administer the test substance by oral gavage in a stepwise procedure. Start with a dose that is expected to produce some toxicity.[20]

  • Observation: Observe the animals for mortality and clinical signs of toxicity for at least 14 days.[18]

  • Stepwise Procedure: The outcome of the first group of animals determines the dose for the next group. If mortality is observed, the dose for the next group is lowered. If no mortality is observed, the dose is increased.[21]

  • Endpoint: The test is complete when enough information is gathered to classify the substance based on its acute toxicity.[19]

Acute_Oral_Toxicity_Workflow A Select starting dose based on available data B Dose 3 female rats orally A->B C Observe for 14 days for mortality and clinical signs B->C D Mortality Outcome? C->D E Dose next group at a lower dose D->E Yes F Dose next group at a higher dose D->F No E->B G Stop test and classify substance E->G F->B F->G

Caption: Workflow for an acute oral toxicity study (OECD 423).

This test assesses the potential hazards from short-term dermal exposure.[22] The test substance is applied to a shaved area of the skin of rodents for 24 hours, and the animals are observed for 14 days for signs of toxicity and mortality.[23][24]

Repeated Dose Toxicity Studies

Repeated dose studies provide information on the toxic effects of a substance after prolonged exposure and can help identify target organs.[25]

  • Animal Groups: Use at least three dose levels of the test substance and a control group, with an equal number of male and female rodents in each group.[26][27]

  • Dosing: Administer the test substance orally on a daily basis for 90 days.[25]

  • Observations: Conduct detailed clinical observations, including changes in body weight, food and water consumption, and hematological and clinical chemistry parameters.

  • Pathology: At the end of the study, perform a full necropsy and histopathological examination of organs and tissues.[26]

  • Endpoint: Determine the No-Observed-Adverse-Effect Level (NOAEL).[28]

Behavioral Pharmacology: Head-Twitch Response (HTR)

The head-twitch response (HTR) in rodents is a reliable behavioral model for assessing the in vivo activity of 5-HT2A receptor agonists.[29][30] An increase in the frequency of head twitches is correlated with the hallucinogenic potential of a substance in humans.[31][32]

  • Animal Habituation: Acclimate mice to the observation chambers before the test.

  • Drug Administration: Administer this compound (and a vehicle control) via a suitable route (e.g., intraperitoneal injection).

  • Observation: Record the number of head twitches over a specified period (e.g., 30-60 minutes) either manually by a trained observer or using an automated system.[33]

  • Data Analysis: Compare the number of head twitches in the drug-treated groups to the vehicle control group. A significant increase indicates 5-HT2A receptor agonist activity.

Quantitative Data from Tryptamine Analogs

Due to the lack of specific data for this compound, the following tables provide quantitative data for structurally related tryptamines to serve as a reference for expected potencies and effects.

Table 1: Receptor Binding Affinities (Ki, nM) of Selected Tryptamines

Compound 5-HT1A 5-HT2A 5-HT2C
DMT 115 108 49.5
DPT 49 36 12
5-MeO-DMT 31 115 114
Psilocin 116 45 22

(Data compiled from various sources for illustrative purposes)

Table 2: In Vitro Functional Potencies (EC50, nM) of Selected Tryptamines

Compound 5-HT2A (Ca2+ Flux)
DMT 39.1
DPT 17.5
5-MeO-DMT 13.1
Psilocin 8.1

(Data compiled from various sources for illustrative purposes)

Table 3: In Vivo Data for Selected Tryptamines

Compound HTR Potency (ED50, mg/kg) in mice Acute Toxicity (LD50, mg/kg) in rodents (various routes)
DMT 3.2 (i.p.) 32 (i.v., mouse)
5-MeO-DMT 3.0 (i.p.) 58 (i.p., mouse)

(Data compiled from various sources for illustrative purposes)

Conclusion and Recommendations

The initial safety and toxicity assessment of a novel compound like this compound requires a systematic and multi-faceted approach. The framework presented in this guide, which progresses from in silico and in vitro evaluations to in vivo studies, provides a comprehensive strategy for characterizing its potential risks.

Key recommendations for the assessment of this compound include:

  • In Vitro Screening: A battery of in vitro assays, including cytotoxicity, genotoxicity (Ames test), and hERG channel inhibition, should be conducted as a first-tier assessment.

  • Pharmacological Profiling: The binding affinities and functional activities at a range of serotonin receptors and other relevant targets should be determined to understand its pharmacological profile.

  • In Vivo Studies: If the in vitro data suggests an acceptable safety profile, acute and repeated-dose toxicity studies in rodents should be performed according to OECD guidelines to determine the NOAEL and identify potential target organs.

  • Behavioral Assessment: The head-twitch response model should be used to confirm 5-HT2A agonist activity in vivo.

The data generated from these studies will be essential for a thorough risk assessment and will inform any decisions regarding the further development of this compound. Given the potential for psychoactive and other physiological effects, a cautious and rigorous scientific approach is paramount.

References

Methodological & Application

Application Notes and Protocols for the Analytical Identification of 5-Propyltryptamine

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide detailed methodologies for the identification and quantification of 5-Propyltryptamine in various matrices. The protocols are intended for researchers, scientists, and drug development professionals.

Introduction

This compound is a lesser-known synthetic tryptamine derivative. As with other psychoactive tryptamines, its identification and quantification are crucial in forensic toxicology, clinical analysis, and pharmaceutical research. This document outlines protocols for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography (HPLC), and spectroscopic techniques.

Quantitative Data Summary

Quantitative data for this compound is not widely available in the literature. The following table summarizes the limits of detection (LOD) and quantification (LOQ) for structurally related tryptamines to provide a reference for expected analytical sensitivity.

Analytical MethodAnalyteMatrixLODLOQReference
GC-MS5-MeO-DiPTUrine5 ng/mL-
GC-MSAMTWhole Blood1 ng/mL-
LC-MS/MS5-MeO-DMTSerum-0.90 ng/mL[1]
LC-MS/MSBufotenineSerum-2.52 ng/mL[1]
LC-MS/MSTryptaminePlant Material0.10 ng/mL0.31 ng/mL[2]
LC-MS/MSDMTPlant Material0.09 ng/mL0.27 ng/mL[2]
LC-MS/MSVarious TryptaminesSerum1.0 - 5.0 ng/mL-[3]
HPLC-PDAVarious Tryptamines-2 µg/mL-[4]

Experimental Protocols

Sample Preparation for Biological Matrices (Urine and Blood)

The choice of sample preparation method depends on the analytical technique and the required level of cleanliness and concentration.

3.1.1. Protein Precipitation (for LC-MS/MS)

This is a rapid method suitable for preliminary screening.

  • To 100 µL of whole blood, plasma, or serum, add 300 µL of cold acetonitrile.

  • For urine samples, a 1:1 dilution with the mobile phase may be sufficient.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

3.1.2. Liquid-Liquid Extraction (LLE) (for GC-MS and LC-MS/MS)

LLE provides a cleaner extract than protein precipitation.

  • To 1 mL of urine or blood, add an appropriate internal standard.

  • Add 250 µL of a suitable buffer to adjust the pH to 9-10 (e.g., borate buffer).[5]

  • Add 3 mL of an organic solvent (e.g., ethyl acetate/heptane mixture).[5]

  • Vortex for 2 minutes and then centrifuge at 3000 x g for 10 minutes.

  • Transfer the organic layer to a new tube.

  • Evaporate the solvent to dryness under a stream of nitrogen.

  • Reconstitute the residue in a suitable solvent for the subsequent analysis (e.g., ethyl acetate for GC-MS, mobile phase for LC-MS/MS).

3.1.3. Solid-Phase Extraction (SPE) (for GC-MS and LC-MS/MS)

SPE offers the cleanest extracts and allows for concentration of the analyte.

  • Condition a mixed-mode SPE cartridge (e.g., C18 with cation exchange) with methanol followed by deionized water and then a buffer at pH 6.[6]

  • Load 1 mL of the pre-treated sample (e.g., buffered urine or blood).[6]

  • Wash the cartridge with deionized water, followed by a weak organic solvent (e.g., 0.1 M acetic acid, then methanol) to remove interferences.[6]

  • Elute the analyte with a solvent mixture such as dichloromethane/isopropanol/ammonium hydroxide (78:20:2 v/v/v).[6]

  • Evaporate the eluate to dryness and reconstitute as described for LLE.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the identification of tryptamines, often requiring derivatization to improve chromatographic performance.

3.2.1. Derivatization (Acylation)

  • To the dried extract from the sample preparation step, add 50 µL of a derivatizing agent such as pentafluoropropionic anhydride (PFPA) or acetic anhydride and 50 µL of ethyl acetate.

  • Cap the vial and heat at 70°C for 20 minutes.

  • After cooling to room temperature, evaporate the excess reagent and solvent under a gentle stream of nitrogen.

  • Reconstitute the residue in 50 µL of ethyl acetate for injection into the GC-MS.

3.2.2. GC-MS Instrumental Parameters

  • GC Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent 5% phenyl-methyl siloxane column.[7]

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injection: 1 µL, splitless mode.

  • Inlet Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 1 minute.

    • Ramp to 310°C at 10-20°C/min.[7]

    • Hold at 310°C for 5 minutes.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Mode: Full scan from m/z 50 to 550 for qualitative analysis. For quantitative analysis, Selected Ion Monitoring (SIM) of characteristic ions for this compound and its derivative should be employed.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific method for the quantification of tryptamines in biological matrices.

3.3.1. LC Instrumental Parameters

  • LC Column: A C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is commonly used.[2]

  • Mobile Phase A: 0.1% formic acid in water or 5 mM ammonium formate.[2]

  • Mobile Phase B: 0.1% formic acid in acetonitrile or methanol.[2]

  • Flow Rate: 0.3-0.5 mL/min.

  • Gradient Elution:

    • Start at 5-10% B.

    • Increase to 95% B over 8-10 minutes.

    • Hold at 95% B for 2 minutes.

    • Return to initial conditions and equilibrate for 3-5 minutes.

  • Injection Volume: 5-10 µL.

  • Column Temperature: 40°C.

3.3.2. MS/MS Instrumental Parameters

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Ion Source Parameters: Optimized for the specific instrument, but typical values include:

    • Capillary Voltage: 3.5-4.5 kV.

    • Source Temperature: 120-150°C.

    • Desolvation Temperature: 350-450°C.

  • Detection Mode: Multiple Reaction Monitoring (MRM). Precursor and product ions for this compound will need to be determined by infusing a standard solution. The protonated molecule [M+H]+ would be the precursor ion. Fragmentation will likely occur at the propyl-tryptamine side chain.

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC-UV is a less sensitive but more accessible method for the identification and quantification of tryptamines, particularly in non-biological samples or at higher concentrations.

3.4.1. HPLC Instrumental Parameters

  • HPLC Column: A reverse-phase C18 or RP-18e column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is suitable.[7]

  • Mobile Phase: Isocratic or gradient elution can be used. A typical mobile phase is a mixture of a buffer (e.g., 0.1% triethylammonium acetate, pH 2.5) and organic solvents (e.g., methanol and acetonitrile) in a ratio such as 70:10:20.[7]

  • Flow Rate: 1 mL/min.[7]

  • Detection: UV detection at approximately 280 nm.[7]

  • Injection Volume: 10-20 µL.

  • Column Temperature: 35°C.[7]

Spectroscopic Methods

3.5.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for the structural elucidation of synthesized this compound.

  • Sample Preparation: Dissolve approximately 5-10 mg of the pure compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD).

  • Instrumentation: A 300 MHz or higher field NMR spectrometer.

  • Expected ¹H NMR signals:

    • Aromatic protons on the indole ring.

    • The N-H proton of the indole.

    • Protons of the ethylamine side chain.

    • Protons of the propyl group (triplet for the CH₃, sextet for the middle CH₂, and a triplet for the CH₂ attached to the indole ring).

  • Expected ¹³C NMR signals:

    • Distinct signals for the carbons of the indole ring.

    • Signals for the carbons of the ethylamine side chain.

    • Signals for the three carbons of the propyl group.

3.5.2. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is used to identify the functional groups present in the molecule.

  • Sample Preparation: The sample can be analyzed as a KBr pellet, a thin film, or using an Attenuated Total Reflectance (ATR) accessory.

  • Expected Characteristic Absorption Bands:

    • N-H stretch: A sharp peak around 3400 cm⁻¹ corresponding to the indole N-H.

    • Aromatic C-H stretch: Peaks just above 3000 cm⁻¹.

    • Aliphatic C-H stretch: Peaks just below 3000 cm⁻¹ for the propyl and ethyl groups.

    • C=C stretch: Aromatic ring stretching vibrations in the 1600-1450 cm⁻¹ region.

    • C-N stretch: In the 1350-1000 cm⁻¹ region.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the identification and quantification of this compound in a biological sample.

Analytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Techniques cluster_screening Screening cluster_confirmation Confirmation & Quantification cluster_structure Structural Elucidation (for pure substance) Sample Biological Sample (Urine/Blood) Extraction Extraction (LLE or SPE) Sample->Extraction Derivatization Derivatization (for GC-MS) Extraction->Derivatization If required LCMS_Screen LC-MS/MS (Screening) Extraction->LCMS_Screen HPLC_UV HPLC-UV Extraction->HPLC_UV GCMS_Screen GC-MS (Full Scan) Derivatization->GCMS_Screen GCMS_Quant GC-MS (SIM) GCMS_Screen->GCMS_Quant Positive Result LCMS_Quant LC-MS/MS (MRM) LCMS_Screen->LCMS_Quant Positive Result Data_Analysis Data Analysis & Reporting GCMS_Quant->Data_Analysis LCMS_Quant->Data_Analysis HPLC_UV->Data_Analysis NMR NMR Spectroscopy Structural_Confirmation Structural Confirmation NMR->Structural_Confirmation FTIR FTIR Spectroscopy FTIR->Structural_Confirmation Pure_Substance Pure Substance Pure_Substance->NMR Pure_Substance->FTIR

Caption: Analytical workflow for this compound.

References

Application Notes and Protocols for the GC-MS Analysis of 5-Propyltryptamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Propyltryptamine is a lesser-known synthetic tryptamine derivative. As with other psychoactive tryptamines, it is presumed to exert its effects through interaction with serotonin receptors in the central nervous system. Accurate and reliable analytical methods are crucial for the identification, quantification, and metabolic studies of such compounds in forensic, clinical, and research settings. Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of tryptamines due to its high sensitivity and specificity. These application notes provide a detailed protocol for the GC-MS analysis of this compound, including sample preparation, instrument parameters, and expected data.

Experimental Protocols

A robust and reproducible method for the GC-MS analysis of tryptamines is essential for accurate identification and quantification. The following protocol is adapted from established methods for the analysis of synthetic tryptamines and is suitable for this compound.[1]

Sample Preparation

Proper sample preparation is critical to remove interfering substances and to convert the analyte into a form suitable for GC-MS analysis. For tryptamines, derivatization is often employed to improve chromatographic peak shape and thermal stability.

Materials:

  • This compound standard

  • Methanol (HPLC grade)

  • Dichloromethane (HPLC grade)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Ethyl acetate (HPLC grade)

  • Anhydrous sodium sulfate

  • Vortex mixer

  • Centrifuge

  • GC-MS vials with inserts

Procedure:

  • Standard Solution Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL. From this stock, prepare working solutions in methanol at desired concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Extraction (from a matrix, if applicable):

    • For biological samples (e.g., urine, blood), perform a liquid-liquid or solid-phase extraction to isolate the analyte. A common method involves basifying the sample with a suitable buffer and extracting with an organic solvent like dichloromethane.

    • Dry the organic extract over anhydrous sodium sulfate.

  • Derivatization:

    • Evaporate the solvent from the extract or a known amount of the standard solution to dryness under a gentle stream of nitrogen.

    • Add 50 µL of ethyl acetate and 50 µL of BSTFA with 1% TMCS to the dried residue.

    • Cap the vial tightly and heat at 70°C for 30 minutes.

    • After cooling to room temperature, the sample is ready for injection into the GC-MS.

GC-MS Instrumentation and Parameters

The following parameters are recommended for the analysis of the trimethylsilyl (TMS) derivative of this compound. These are based on a general method for tryptamine analysis and may require optimization for specific instrumentation.[1]

Parameter Value
Gas Chromatograph Agilent 7890B GC System or equivalent
Mass Spectrometer Agilent 5977A MSD or equivalent
GC Column HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent
Injector Temperature 280°C
Injection Volume 1 µL
Injection Mode Splitless
Carrier Gas Helium
Flow Rate 1.0 mL/min (constant flow)
Oven Temperature Program Initial temperature 100°C, hold for 1 min, ramp at 15°C/min to 300°C, hold for 5 min
Transfer Line Temperature 280°C
Ion Source Temperature 230°C
Quadrupole Temperature 150°C
Ionization Mode Electron Ionization (EI)
Electron Energy 70 eV
Mass Scan Range 40 - 550 amu

Data Presentation

The following tables summarize the expected quantitative data for the GC-MS analysis of the TMS derivative of this compound. The retention time is an estimate based on the behavior of similar tryptamine analogs under the specified GC conditions. The mass spectral data is predicted based on common fragmentation patterns of tryptamines.

Table 1: Predicted Chromatographic and Mass Spectral Data for TMS-Derivatized this compound

Compound Retention Time (min) Molecular Ion (m/z) Base Peak (m/z) Key Fragment Ions (m/z)
This compound-TMS~ 12.527420273, 143, 174, 202, 274

Table 2: Predicted Electron Ionization Mass Spectrum of TMS-Derivatized this compound

m/z Relative Abundance (%) Proposed Fragment Structure
7340[Si(CH₃)₃]⁺
14330[CH₂=N⁺H-Si(CH₃)₃]
17480[Indole-CH₂-CH₂-N⁺H-Si(CH₃)₃] - C₃H₇
202100[M - CH₂-NHTMS]⁺
27415[M]⁺

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the GC-MS analysis of this compound.

GC-MS Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Extraction Extraction Sample->Extraction Isolate Analyte Derivatization Derivatization Extraction->Derivatization Enhance Volatility GC_Injection GC Injection Derivatization->GC_Injection GC_Separation GC Separation GC_Injection->GC_Separation MS_Ionization MS Ionization (EI) GC_Separation->MS_Ionization MS_Detection MS Detection MS_Ionization->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Data_Analysis Data Analysis Data_Acquisition->Data_Analysis Identify & Quantify

Caption: Workflow for GC-MS analysis of this compound.

Postulated Signaling Pathway

Tryptamines primarily act as agonists at serotonin (5-HT) receptors. The following diagram illustrates a simplified, generalized signaling pathway for a G-protein coupled 5-HT receptor, which is the likely mechanism of action for this compound.

Serotonin_Signaling 5_Propyltryptamine This compound 5HT_Receptor 5-HT Receptor (GPCR) 5_Propyltryptamine->5HT_Receptor Binds to G_Protein G-Protein Activation 5HT_Receptor->G_Protein Activates Effector_Enzyme Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector_Enzyme Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector_Enzyme->Second_Messenger Produces Cellular_Response Cellular Response (e.g., Neuronal Firing) Second_Messenger->Cellular_Response Initiates

Caption: Postulated serotonin receptor signaling pathway for this compound.

References

High-performance liquid chromatography (HPLC) for 5-Propyltryptamine

Author: BenchChem Technical Support Team. Date: November 2025

An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Analysis of 5-Propyltryptamine

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed application note and protocol for the separation and quantification of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection. The described methodology is founded on established analytical principles for tryptamine derivatives and serves as a robust starting point for method development and validation.[1][2][3]

Introduction

This compound is a tryptamine derivative of interest in various fields of research. Accurate and reliable analytical methods are crucial for its quantification in different sample matrices. High-Performance Liquid Chromatography (HPLC) offers a sensitive and specific method for the analysis of tryptamines.[2][4] This application note details a reversed-phase HPLC (RP-HPLC) method suitable for the determination of this compound. Tryptamines, as basic compounds, are well-suited for RP-HPLC, and the inclusion of modifiers in the mobile phase can enhance peak shape and resolution.[1][5]

Experimental

Instrumentation and Consumables
  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector is suitable.

  • Analytical Column: A C18 reversed-phase column is recommended. A common dimension is 250 mm x 4.6 mm with 5 µm particle size.

  • Vials: Use appropriate autosampler vials with septa.

  • Syringe Filters: 0.22 µm or 0.45 µm PTFE or nylon syringe filters for sample preparation.[6]

Reagents and Standards
  • Acetonitrile (ACN): HPLC grade or higher.

  • Methanol (MeOH): HPLC grade or higher.

  • Water: Deionized or HPLC grade water.

  • Triethylamine (TEA): Reagent grade or higher.

  • Acetic Acid (Glacial): Reagent grade or higher.

  • This compound Reference Standard: Of known purity.

Chromatographic Conditions

The following table summarizes the recommended starting conditions for the HPLC analysis of this compound. These conditions are based on successful methods for similar tryptamine compounds.[1][2]

ParameterCondition
Column LiChrospher® 100 RP-18e (250 mm x 4 mm, 5 µm) or equivalent
Mobile Phase 0.1% Triethylammonium Acetate (TEAA) buffer (pH ~6.5) : Acetonitrile : Methanol (e.g., 70:20:10 v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 35°C
Injection Volume 10 µL
Detection Wavelength 280 nm
Run Time Approximately 15 minutes (adjust as needed based on retention time)

Note: The mobile phase composition is a starting point and may require optimization for best results.

Protocols

Preparation of Mobile Phase

0.1% Triethylammonium Acetate (TEAA) Buffer:

  • Add 1 mL of Triethylamine to 900 mL of HPLC grade water in a suitable container.

  • Adjust the pH to approximately 6.5 with glacial acetic acid.

  • Bring the final volume to 1 L with HPLC grade water.

  • Filter the buffer through a 0.45 µm filter before use.

Final Mobile Phase:

  • Prepare the final mobile phase by mixing the 0.1% TEAA buffer, acetonitrile, and methanol in the desired ratio (e.g., 70:20:10).

  • Degas the mobile phase using an appropriate method (e.g., sonication, vacuum filtration, or helium sparging).

Standard Solution Preparation
  • Stock Standard Solution (e.g., 1 mg/mL): Accurately weigh approximately 10 mg of the this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve the desired concentrations for calibration (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Sample Preparation

The appropriate sample preparation method will depend on the sample matrix.

For Bulk Drug Substance or Formulations:

  • Accurately weigh a portion of the sample containing this compound.

  • Dissolve the sample in a suitable solvent, such as methanol or the mobile phase.

  • Dilute the sample as necessary to fall within the calibration range.

  • Filter the final solution through a 0.22 µm or 0.45 µm syringe filter into an HPLC vial.[6]

For Biological Matrices (e.g., Plasma, Urine):

For complex matrices, extraction and clean-up are necessary to remove interferences.[7][8]

  • Protein Precipitation: To 100 µL of the biological sample, add 300 µL of cold acetonitrile. Vortex for 1 minute to precipitate proteins. Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes. Collect the supernatant and evaporate to dryness under a gentle stream of nitrogen. Reconstitute the residue in the mobile phase.

  • Liquid-Liquid Extraction (LLE): Adjust the pH of the sample to basic (e.g., pH 9-10) with a suitable buffer. Add an immiscible organic solvent (e.g., ethyl acetate). Vortex to extract the this compound into the organic layer. Separate the layers and evaporate the organic solvent. Reconstitute the residue in the mobile phase.[8]

Data Analysis

  • Identification: The this compound peak is identified by comparing its retention time with that of the reference standard.

  • Quantification: Create a calibration curve by plotting the peak area of the standards against their known concentrations. Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Visualizations

HPLC Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Mobile Phase Preparation HPLCSeparation HPLC Separation MobilePhase->HPLCSeparation StandardPrep Standard Preparation StandardPrep->HPLCSeparation SamplePrep Sample Preparation SamplePrep->HPLCSeparation UVDetector UV Detection (280 nm) HPLCSeparation->UVDetector Chromatogram Chromatogram Generation UVDetector->Chromatogram DataAnalysis Data Analysis & Quantification Chromatogram->DataAnalysis

Caption: General workflow for the HPLC analysis of this compound.

Sample Preparation Workflow for Biological Samples

Sample_Prep_Workflow Start Biological Sample (e.g., Plasma, Urine) ProteinPrecipitation Protein Precipitation (e.g., with Acetonitrile) Start->ProteinPrecipitation Centrifugation Centrifugation ProteinPrecipitation->Centrifugation SupernatantCollection Supernatant Collection Centrifugation->SupernatantCollection Evaporation Evaporation SupernatantCollection->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Filtration Filtration (0.22 µm) Reconstitution->Filtration Analysis HPLC Analysis Filtration->Analysis

Caption: Workflow for the preparation of biological samples for HPLC analysis.

References

Application Notes and Protocols for Nuclear Magnetic Resonance (NMR) Spectroscopy of 5-Propyltryptamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide to the NMR spectroscopy of 5-Propyltryptamine, a tryptamine derivative. The following sections include predicted quantitative NMR data, detailed experimental protocols for data acquisition, and visualizations to aid in understanding the molecular structure and experimental workflow.

Predicted Quantitative NMR Data

Due to the limited availability of public experimental NMR data for this compound, the following ¹H and ¹³C NMR data have been generated using a prediction algorithm (NMRDB.org). This data serves as a reference for the identification and characterization of this compound.

Table 1: Predicted ¹H NMR Data for this compound

Atom #MultiplicityPredicted Chemical Shift (δ) [ppm]
10Triplet0.9
9Sextet1.6
8Triplet2.6
4Triplet2.9
5Triplet3.0
14Singlet7.0
12Doublet7.0
15Doublet7.2
13Singlet7.4
1Singlet8.1

Solvent: CDCl₃, Reference: TMS at 0.00 ppm. Coupling constants (J) are not provided by the prediction tool and would need to be determined from a high-resolution experimental spectrum.

Table 2: Predicted ¹³C NMR Data for this compound

Atom #Predicted Chemical Shift (δ) [ppm]
1013.9
924.9
425.6
838.0
540.2
12110.9
15111.1
14118.6
13121.3
3123.4
7128.9
11131.9
6134.9

Solvent: CDCl₃, Reference: TMS at 0.00 ppm.

Molecular Structure and Atom Numbering

The following diagram illustrates the molecular structure of this compound with the atom numbering used for the NMR assignments in the tables above.

Caption: Molecular structure of this compound with atom numbering.

Experimental Protocols

The following are general protocols for acquiring ¹H and ¹³C NMR spectra of this compound. These can be adapted based on the specific instrumentation and research questions.

  • Dissolution: Accurately weigh approximately 5-10 mg of this compound and dissolve it in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d (CDCl₃), methanol-d₄ (CD₃OD), or dimethyl sulfoxide-d₆ (DMSO-d₆)). The choice of solvent will depend on the solubility of the compound and the desired chemical shift reference.

  • Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the solution for chemical shift referencing (δ = 0.00 ppm).

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Filtration (Optional): If the solution is not clear, filter it through a small plug of glass wool into the NMR tube to remove any particulate matter.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

  • Tuning and Shimming: Tune and match the probe for the appropriate nucleus (¹H or ¹³C) and perform automated or manual shimming to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Spectral Width: Approximately 12-16 ppm, centered around 6-8 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 16-64 scans, depending on the sample concentration.

    • Temperature: 298 K (25 °C).

  • ¹³C NMR Acquisition Parameters:

    • Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

    • Spectral Width: Approximately 200-220 ppm, centered around 100-110 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096 scans, or more, as ¹³C has a low natural abundance and requires more scans for adequate signal-to-noise.

    • Temperature: 298 K (25 °C).

  • Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phasing: Manually or automatically phase correct the spectrum to ensure all peaks are in the absorptive mode.

  • Baseline Correction: Apply a baseline correction to obtain a flat baseline.

  • Referencing: Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm.

  • Integration: Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons for each signal.

  • Peak Picking: Identify and list the chemical shifts of all peaks in both ¹H and ¹³C spectra.

Experimental Workflow

The following diagram outlines the general workflow for the NMR analysis of this compound.

NMR_Workflow Figure 2. General Workflow for NMR Analysis cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Data Analysis weigh Weigh Compound dissolve Dissolve in Deuterated Solvent + Internal Standard (TMS) weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument_setup Instrument Setup (Tuning & Shimming) transfer->instrument_setup h1_acq ¹H NMR Acquisition instrument_setup->h1_acq c13_acq ¹³C NMR Acquisition instrument_setup->c13_acq ft Fourier Transformation h1_acq->ft c13_acq->ft phasing_baseline Phasing & Baseline Correction ft->phasing_baseline referencing Chemical Shift Referencing phasing_baseline->referencing integration_picking Integration & Peak Picking referencing->integration_picking assignment Structural Assignment integration_picking->assignment reporting Reporting & Interpretation assignment->reporting

Caption: A flowchart illustrating the key steps in NMR analysis.

In Vitro Assay Protocols for 5-Propyltryptamine and Related Tryptamines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the in vitro characterization of 5-Propyltryptamine (5-PT) and structurally related tryptamine derivatives. The following sections outline methodologies for assessing receptor binding affinity, functional activity at key serotonin receptor subtypes, and metabolic stability. Due to the limited availability of specific data for this compound, data for the closely related compound N,N-Dipropyltryptamine (DPT) is presented as a representative example for receptor binding and functional assays.

Data Presentation

Table 1: Receptor Binding Affinity of N,N-Dipropyltryptamine (DPT) at the Human 5-HT1A Receptor

CompoundReceptorRadioligandIC50 (µM)
N,N-Dipropyltryptamine (DPT)Human 5-HT1A[3H]8-OH-DPAT0.1[1]

Table 2: Metabolic Stability of Tryptamine Analogs in Human Liver Microsomes (HLM)

CompoundHalf-life (t1/2, min)Intrinsic Clearance (CLint, µL/min/mg protein)
This compound (5-PT)Data not availableData not available
Tryptamine (example)> 60< 23.1
Verapamil (Positive Control)15.689.4

Note: Data for Tryptamine and Verapamil are representative and may vary between experiments.

Experimental Protocols

Radioligand Binding Assay for 5-HT1A Receptor Affinity

This protocol is adapted from studies on N,N-Dipropyltryptamine (DPT) and can be applied to this compound.[1]

Objective: To determine the binding affinity (Ki) of this compound for the human serotonin 5-HT1A receptor through competitive displacement of a radiolabeled ligand.

Materials:

  • HEK293 cells stably expressing the human 5-HT1A receptor

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Membrane preparation buffer (50 mM Tris-HCl, pH 7.4)

  • Assay buffer (50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, 0.1% ascorbic acid, pH 7.4)

  • Radioligand: [3H]8-OH-DPAT (specific activity ~120-180 Ci/mmol)

  • Non-specific binding control: 10 µM 5-HT

  • Test compound: this compound dissolved in a suitable solvent (e.g., DMSO)

  • Scintillation cocktail

  • 96-well microplates

  • Filtration apparatus with GF/B filters

Procedure:

  • Membrane Preparation:

    • Culture HEK293-h5-HT1A cells to confluency.

    • Harvest cells and homogenize in ice-cold membrane preparation buffer.

    • Centrifuge the homogenate at 48,000 x g for 20 minutes at 4°C.

    • Resuspend the pellet in fresh membrane preparation buffer and repeat the centrifugation.

    • Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a Bradford assay).

    • Store membrane preparations at -80°C until use.

  • Binding Assay:

    • In a 96-well microplate, add the following in triplicate:

      • 50 µL of assay buffer (for total binding) or 10 µM 5-HT (for non-specific binding) or various concentrations of this compound.

      • 50 µL of [3H]8-OH-DPAT (final concentration ~0.5 nM).

      • 100 µL of diluted cell membrane preparation (25-50 µg protein).

    • Incubate the plate at 25°C for 60 minutes.

    • Terminate the binding reaction by rapid filtration through GF/B filters using a cell harvester.

    • Wash the filters three times with ice-cold assay buffer.

    • Place the filters in scintillation vials, add scintillation cocktail, and quantify radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the concentration of this compound.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay for 5-HT1A Receptor Activation

This protocol describes a method to assess the functional activity of this compound at the Gi-coupled 5-HT1A receptor by measuring its effect on forskolin-stimulated cAMP production.

Objective: To determine if this compound acts as an agonist, antagonist, or partial agonist at the human 5-HT1A receptor.

Materials:

  • CHO-K1 cells stably expressing the human 5-HT1A receptor

  • Cell culture medium (e.g., Ham's F-12 with 10% FBS)

  • Stimulation buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA, 0.5 mM IBMX)

  • Forskolin

  • 5-HT (as a reference agonist)

  • Test compound: this compound

  • cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)

  • 384-well white opaque microplates

Procedure:

  • Cell Culture and Plating:

    • Culture CHO-h5-HT1A cells to ~80-90% confluency.

    • Harvest the cells and resuspend in cell culture medium.

    • Plate the cells in a 384-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Functional Assay:

    • Remove the cell culture medium and replace it with 25 µL of stimulation buffer.

    • Add 25 µL of stimulation buffer containing various concentrations of this compound (for agonist mode) or a fixed concentration of 5-HT with varying concentrations of this compound (for antagonist mode).

    • For Gi-coupled receptor assays, add forskolin to all wells (except the basal control) to a final concentration of 10 µM to stimulate adenylyl cyclase.

    • Incubate the plate at room temperature for 30 minutes.

  • cAMP Measurement:

    • Lyse the cells and measure intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit. For HTRF assays, this typically involves adding a d2-labeled cAMP analog and a cryptate-labeled anti-cAMP antibody.

    • Incubate for 60 minutes at room temperature.

    • Read the plate on a compatible microplate reader.

  • Data Analysis:

    • Generate a standard curve for cAMP concentration.

    • For agonist mode, plot the cAMP concentration against the logarithm of the this compound concentration to determine the EC50 (potency) and Emax (efficacy) relative to 5-HT.

    • For antagonist mode, plot the response to 5-HT against the logarithm of the this compound concentration to determine the IC50 and calculate the pA2 value.

In Vitro Metabolic Stability Assay Using Human Liver Microsomes

This protocol outlines a general method to assess the metabolic stability of this compound in human liver microsomes.[2][3]

Objective: To determine the in vitro half-life (t1/2) and intrinsic clearance (CLint) of this compound.

Materials:

  • Pooled human liver microsomes (HLM)

  • 0.1 M Phosphate buffer (pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Test compound: this compound (1 mM stock in DMSO)

  • Positive control compound with known metabolic stability (e.g., verapamil)

  • Acetonitrile containing an internal standard (for quenching the reaction and sample preparation)

  • 96-well incubation plate

  • LC-MS/MS system

Procedure:

  • Incubation Preparation:

    • Prepare a master mix containing phosphate buffer and HLM (final protein concentration 0.5-1.0 mg/mL). Pre-warm at 37°C for 10 minutes.

    • Add this compound to the master mix to a final concentration of 1 µM.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time-Course Incubation:

    • At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), aliquot a portion of the incubation mixture into a separate well of a 96-well plate containing ice-cold acetonitrile with an internal standard to stop the reaction.

    • Include a control incubation without the NADPH regenerating system to assess non-enzymatic degradation.

  • Sample Analysis:

    • Centrifuge the quenched samples to precipitate proteins.

    • Transfer the supernatant to a new plate for LC-MS/MS analysis.

    • Analyze the samples to quantify the remaining concentration of this compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of remaining this compound against time.

    • Determine the elimination rate constant (k) from the slope of the linear regression line.

    • Calculate the in vitro half-life (t1/2) using the equation: t1/2 = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the equation: CLint (µL/min/mg protein) = (0.693 / t1/2) * (incubation volume / mg of microsomal protein).

Mandatory Visualizations

G cluster_receptor 5-HT1A Receptor Signaling 5-PT This compound 5-HT1A_R 5-HT1A Receptor 5-PT->5-HT1A_R Binds to Gi_protein Gi Protein 5-HT1A_R->Gi_protein Activates AC Adenylyl Cyclase Gi_protein->AC Inhibits cAMP cAMP AC->cAMP Decreases conversion Response Cellular Response cAMP->Response ATP ATP ATP->AC

Caption: 5-HT1A receptor signaling pathway.

G cluster_workflow Radioligand Binding Assay Workflow Start Start Membrane_Prep Prepare Membranes from 5-HT1A expressing cells Start->Membrane_Prep Incubation Incubate Membranes with [3H]8-OH-DPAT and 5-PT Membrane_Prep->Incubation Filtration Rapid Filtration to separate bound and free ligand Incubation->Filtration Quantification Quantify Radioactivity using Scintillation Counting Filtration->Quantification Analysis Data Analysis (IC50 and Ki determination) Quantification->Analysis End End Analysis->End G cluster_data Data Analysis Logical Relationship Raw_Data Raw Scintillation Counts Specific_Binding Calculate Specific Binding Raw_Data->Specific_Binding Dose_Response Generate Dose-Response Curve Specific_Binding->Dose_Response IC50 Determine IC50 Dose_Response->IC50 Ki Calculate Ki (Cheng-Prusoff) IC50->Ki

References

Application Notes and Protocols for Cell Culture Studies with 5-Propyltryptamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Propyltryptamine is a lesser-studied psychedelic compound belonging to the tryptamine class. While its specific interactions and effects at the cellular level are not extensively documented in publicly available research, its structural similarity to other tryptamines, such as N,N-dipropyltryptamine (DPT), suggests it likely acts as a serotonin receptor agonist. These application notes provide a framework for conducting in vitro cell culture studies to characterize the pharmacological and toxicological profile of this compound. The following protocols are based on established methodologies for similar compounds and should be adapted and optimized for specific experimental conditions.

Data Presentation

Quantitative data from cell-based assays are crucial for understanding the potency and efficacy of a compound. Below are template tables for summarizing key pharmacological parameters for this compound.

Table 1: Receptor Binding Affinity of this compound at Serotonin Receptors

Receptor SubtypeRadioligandKᵢ (nM) ± SEMn
5-HT₁ₐ[³H]8-OH-DPATData to be determined3
5-HT₂ₐ[³H]KetanserinData to be determined3
5-HT₂C[³H]MesulergineData to be determined3
SERT[³H]CitalopramData to be determined3

Kᵢ: Inhibitory constant; SEM: Standard Error of the Mean; n: number of independent experiments.

Table 2: Functional Activity of this compound in Cell-Based Assays

Assay TypeCell LineReceptor TargetEC₅₀ (nM) ± SEMEₘₐₓ (% of Serotonin) ± SEMn
Calcium FluxHEK293 (5-HT₂ₐ expressing)5-HT₂ₐData to be determinedData to be determined3
cAMP InhibitionCHO-K1 (5-HT₁ₐ expressing)5-HT₁ₐData to be determinedData to be determined3

EC₅₀: Half-maximal effective concentration; Eₘₐₓ: Maximum effect; SEM: Standard Error of the Mean; n: number of independent experiments.

Table 3: Cytotoxicity of this compound in Neuronal and Non-Neuronal Cell Lines

Cell LineAssay TypeIncubation Time (h)IC₅₀ (µM) ± SEMn
SH-SY5Y (Neuroblastoma)MTT24Data to be determined3
Primary Cortical NeuronsLDH48Data to be determined3
HEK293 (Non-neuronal)AlamarBlue24Data to be determined3

IC₅₀: Half-maximal inhibitory concentration; SEM: Standard Error of the Mean; n: number of independent experiments.

Experimental Protocols

The following are detailed protocols for key experiments to characterize the in vitro pharmacology of this compound.

Protocol 1: Radioligand Binding Assay for Serotonin Receptors

This protocol is designed to determine the binding affinity of this compound for various serotonin receptor subtypes.

Materials:

  • Cell membranes prepared from cells stably expressing the human serotonin receptor of interest (e.g., 5-HT₁ₐ, 5-HT₂ₐ).

  • Radioligand specific for the receptor subtype (e.g., [³H]8-OH-DPAT for 5-HT₁ₐ, [³H]Ketanserin for 5-HT₂ₐ).

  • This compound stock solution in a suitable solvent (e.g., DMSO).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing appropriate ions).

  • Non-specific binding control (e.g., a high concentration of a known ligand for the receptor).

  • 96-well filter plates and vacuum manifold.

  • Scintillation cocktail and liquid scintillation counter.

Procedure:

  • Prepare serial dilutions of this compound in the assay buffer.

  • In a 96-well plate, add the cell membranes, radioligand, and either a vehicle, this compound at various concentrations, or the non-specific binding control.

  • Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a duration sufficient to reach equilibrium (e.g., 60-120 minutes).

  • Terminate the binding reaction by rapid filtration through the filter plates using a vacuum manifold.

  • Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Allow the filters to dry, then add scintillation cocktail to each well.

  • Quantify the radioactivity in each well using a liquid scintillation counter.

  • Calculate specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC₅₀ value of this compound by non-linear regression analysis of the competition binding data.

  • Convert the IC₅₀ value to a Kᵢ value using the Cheng-Prusoff equation.

Protocol 2: Calcium Flux Assay for 5-HT₂ Receptor Activation

This protocol measures the activation of Gq-coupled serotonin receptors, such as 5-HT₂ₐ, by detecting changes in intracellular calcium concentration.

Materials:

  • HEK293 cells stably expressing the human 5-HT₂ₐ receptor.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).

  • Pluronic F-127.

  • Assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES).

  • This compound stock solution.

  • Positive control (e.g., Serotonin).

  • 96-well black, clear-bottom microplates.

  • Fluorescence plate reader with kinetic reading capabilities and automated injection.

Procedure:

  • Seed the HEK293-5-HT₂ₐ cells into 96-well plates and culture overnight.

  • Prepare the dye-loading solution by mixing the calcium-sensitive dye with Pluronic F-127 in the assay buffer.

  • Remove the culture medium from the cells and add the dye-loading solution.

  • Incubate the plate at 37°C for 60 minutes in the dark.

  • Wash the cells with assay buffer to remove excess dye.

  • Place the plate in the fluorescence plate reader and allow it to equilibrate.

  • Measure the baseline fluorescence for a short period.

  • Inject this compound at various concentrations (or serotonin as a positive control) into the wells.

  • Immediately begin kinetic measurement of fluorescence intensity for several minutes.

  • Analyze the data by calculating the change in fluorescence from baseline.

  • Determine the EC₅₀ and Eₘₐₓ values for this compound by plotting the dose-response curve.

Protocol 3: MTT Assay for Cell Viability and Cytotoxicity

This protocol assesses the effect of this compound on cell viability by measuring the metabolic activity of cultured cells.

Materials:

  • Cell line of interest (e.g., SH-SY5Y neuroblastoma cells).

  • Complete cell culture medium.

  • This compound stock solution.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

  • 96-well clear microplates.

  • Microplate reader capable of measuring absorbance at 570 nm.

Procedure:

  • Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the old medium and add the medium containing different concentrations of this compound to the wells. Include vehicle-only wells as a control.

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Add the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Measure the absorbance of each well at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

  • Determine the IC₅₀ value of this compound by plotting the dose-response curve.

Visualizations

The following diagrams illustrate key concepts and workflows relevant to the study of this compound.

G Experimental Workflow for In Vitro Characterization cluster_0 Compound Preparation cluster_1 Pharmacological Assays cluster_2 Toxicology Assays cluster_3 Data Analysis prep This compound Synthesis & Purification stock Stock Solution Preparation prep->stock binding Receptor Binding Assays stock->binding functional Functional Assays (e.g., Calcium Flux) stock->functional cytotoxicity Cytotoxicity Assays (e.g., MTT) stock->cytotoxicity analysis IC50 / EC50 / Ki Determination binding->analysis functional->analysis cytotoxicity->analysis

Caption: Workflow for the in vitro characterization of this compound.

G Presumed 5-HT2A Receptor Signaling Pathway 5-PT This compound 5HT2A 5-HT2A Receptor 5-PT->5HT2A Gq Gq Protein 5HT2A->Gq PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC Protein Kinase C DAG->PKC Ca_release Ca²⁺ Release from ER IP3->Ca_release Cell_response Cellular Response PKC->Cell_response Ca_release->Cell_response

Caption: Presumed signaling cascade upon 5-HT₂ₐ receptor activation.

G Logic of Cytotoxicity Assay cluster_0 Cellular State cluster_1 Assay Principle start Cells + this compound incubation Incubation (24-72h) start->incubation viable Viable Cells incubation->viable nonviable Non-Viable Cells incubation->nonviable metabolism Metabolic Activity (e.g., MTT reduction) viable->metabolism membrane_integrity Membrane Integrity (e.g., LDH release) nonviable->membrane_integrity result Quantification of Viability/Toxicity metabolism->result membrane_integrity->result

Caption: Conceptual overview of a typical cytotoxicity assay workflow.

Application Notes and Protocols for Radioligand Binding Assays of 5-Propyltryptamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to performing radioligand binding assays to characterize the interaction of 5-Propyltryptamine with serotonin (5-HT) receptors. The protocols are based on established methodologies for similar tryptamine analogs and are intended to be adapted for specific laboratory conditions.

Introduction

This compound is a lesser-studied psychoactive substance of the tryptamine class. Understanding its receptor binding profile is crucial for elucidating its pharmacological and toxicological properties. Radioligand binding assays are a fundamental tool for determining the affinity of a compound for specific receptors.[1][2] These assays measure the displacement of a radiolabeled ligand from a receptor by the test compound (this compound), allowing for the calculation of the inhibitory constant (Kᵢ), a measure of binding affinity.

Data Presentation

Quantitative data from radioligand binding assays for this compound should be organized to facilitate comparison of its affinity across various receptor subtypes. The following table is a template for presenting such data.

Table 1: Template for Receptor Binding Affinity of this compound

Receptor SubtypeRadioligandKᵢ (nM) of this compound
5-HT₁ₐ[³H]-8-OH-DPATExperimental Value
5-HT₁ₑ[³H]-5-HTExperimental Value
5-HT₂ₐ[³H]-KetanserinExperimental Value
5-HT₂C[³H]-MesulergineExperimental Value
5-HT₆[³H]-LSDExperimental Value
5-HT₇[³H]-5-CTExperimental Value
SERT[³H]-CitalopramExperimental Value

Note: This table should be populated with experimentally determined Kᵢ values.

Experimental Protocols

A generalized protocol for a competitive radioligand binding assay is provided below. This should be optimized for each specific receptor subtype and radioligand pair.

Materials and Reagents
  • Receptor Source: Cell membranes from cell lines stably expressing the human 5-HT receptor of interest (e.g., HEK293, CHO cells) or tissue homogenates (e.g., rat brain cortex).

  • Radioligand: A high-affinity radiolabeled ligand specific for the receptor subtype under investigation (see Table 1 for examples).

  • Test Compound: this compound hydrochloride or other salt, dissolved in an appropriate solvent (e.g., DMSO, distilled water).

  • Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4, containing various salts and protease inhibitors as required for the specific receptor.

  • Wash Buffer: Ice-cold assay buffer.

  • Non-specific Binding Control: A high concentration of a non-radiolabeled ligand known to bind to the receptor with high affinity (e.g., 10 µM serotonin).

  • Scintillation Cocktail: A solution for detecting radioactive decay.

  • 96-well Filter Plates: With glass fiber filters (e.g., GF/B or GF/C) pre-treated with a substance like polyethyleneimine (PEI) to reduce non-specific binding.

  • Filtration Apparatus: A vacuum manifold or cell harvester.

  • Scintillation Counter: To measure radioactivity.

Experimental Workflow

The following diagram illustrates the general workflow for a competitive radioligand binding assay.

G cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation cluster_detection Detection & Analysis prep_membranes Prepare Receptor Membranes prep_ligands Prepare Radioligand and this compound Solutions incubation Incubate Membranes, Radioligand, and this compound prep_ligands->incubation Add to Plate filtration Filter to Separate Bound and Free Ligand incubation->filtration Transfer washing Wash Filters filtration->washing scintillation Add Scintillation Cocktail and Count washing->scintillation Process Filters analysis Data Analysis (IC₅₀ and Kᵢ Determination) scintillation->analysis

Caption: General workflow for a competitive radioligand binding assay.
Detailed Protocol

  • Membrane Preparation:

    • Homogenize cells or tissue in ice-cold lysis buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and large debris.

    • Centrifuge the supernatant at high speed to pellet the membranes.

    • Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.

    • Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).

    • Store membrane preparations at -80°C until use.[3]

  • Assay Setup:

    • Perform the assay in a 96-well plate format.

    • To each well, add in the following order:

      • Assay buffer.

      • A serial dilution of this compound or the non-specific binding control.

      • The radioligand at a concentration close to its Kₔ value.

      • The membrane preparation.

    • The final assay volume is typically 200-250 µL.

  • Incubation:

    • Incubate the plates at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium (e.g., 60-120 minutes).[3] The optimal time and temperature should be determined in preliminary kinetic experiments.

  • Filtration and Washing:

    • Rapidly terminate the incubation by filtering the contents of each well through the filter plate using a vacuum manifold.

    • Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.

  • Detection:

    • Dry the filter mats.

    • Add scintillation cocktail to each well.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding (counts in the presence of a saturating concentration of an unlabeled ligand) from all other measurements to obtain specific binding.

    • Plot the specific binding as a function of the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific radioligand binding).

    • Calculate the Kᵢ value using the Cheng-Prusoff equation:

      • Kᵢ = IC₅₀ / (1 + [L]/Kₔ)

      • Where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Signaling Pathways

This compound is expected to primarily interact with serotonin receptors, which are predominantly G-protein coupled receptors (GPCRs) that modulate various intracellular signaling cascades.

5-HT₁ₐ Receptor Signaling

The 5-HT₁ₐ receptor typically couples to Gαᵢ/ₒ proteins. Activation of this pathway leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels. It can also lead to the activation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels.

G ligand This compound receptor 5-HT1A Receptor ligand->receptor Binds g_protein Gαi/o Protein receptor->g_protein Activates adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Inhibits camp cAMP adenylyl_cyclase->camp Decreases Conversion atp ATP

Caption: Inhibitory signaling pathway of the 5-HT₁ₐ receptor.
5-HT₂ₐ Receptor Signaling

The 5-HT₂ₐ receptor primarily couples to Gαₒ proteins. Activation of this pathway stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), and DAG activates protein kinase C (PKC).

G ligand This compound receptor 5-HT2A Receptor ligand->receptor Binds g_protein Gαq Protein receptor->g_protein Activates plc Phospholipase C g_protein->plc Stimulates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ca2 Intracellular Ca2+ Release ip3->ca2 pkc Protein Kinase C Activation dag->pkc

Caption: Excitatory signaling pathway of the 5-HT₂ₐ receptor.

Conclusion

These application notes provide a framework for the characterization of this compound's binding affinity at serotonin receptors. Adherence to rigorous experimental design and data analysis is essential for generating reliable and reproducible results. The provided protocols and diagrams serve as a guide for researchers to develop and implement their own specific assays.

References

Application Notes and Protocols for Studying 5-Propyltryptamine Effects in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Propyltryptamine (5-PT) is a lesser-studied psychedelic compound belonging to the tryptamine class. Due to the limited specific research on 5-PT, this document provides a comprehensive guide to preclinical research by leveraging data from structurally similar and well-characterized N,N-dialkylated tryptamines, such as N,N-dipropyltryptamine (DPT). The protocols and data presented herein are intended to serve as a foundational framework for investigating the pharmacological and behavioral effects of this compound in rodent models. The primary mechanism of action for psychedelic tryptamines is agonism at the serotonin 2A receptor (5-HT2A), which is the central focus of the described assays.[1][2][3]

Data Presentation: Predicted Receptor Binding Profile and In Vivo Potency

Table 1: Predicted In Vitro Serotonin Receptor Binding Affinities (Ki, nM) of this compound

Receptor SubtypePredicted Kᵢ (nM)Rationale based on Analogues (e.g., DPT)
5-HT2A50 - 200N,N-dialkylated tryptamines generally show moderate to high affinity for the 5-HT2A receptor, the primary target for psychedelic effects.[1][3]
5-HT1A100 - 500Many psychedelic tryptamines also exhibit affinity for the 5-HT1A receptor, which can modulate the effects of 5-HT2A activation.[1][5]
5-HT2C200 - 1000Affinity for the 5-HT2C receptor is common among tryptamines and can contribute to their complex pharmacological profile.
SERT>1000N,N-dialkylated tryptamines typically have low affinity for the serotonin transporter.[4]

Table 2: Predicted In Vivo Behavioral Potencies (ED₅₀) of this compound in Rodent Models

Behavioral AssayPredicted ED₅₀ (mg/kg)Rationale based on Analogues (e.g., DPT)
Head-Twitch Response (Mice)5 - 20DPT induces head-twitches, a behavioral proxy for 5-HT2A receptor activation, in this dose range.[6]
Drug Discrimination (Rats, vs. LSD or DOM)1 - 5Tryptamines with psychedelic properties typically substitute for LSD or DOM in drug discrimination paradigms.

Experimental Protocols

Head-Twitch Response (HTR) in Mice

The head-twitch response is a rapid, side-to-side head movement in rodents that is a reliable behavioral proxy for 5-HT2A receptor activation and potential hallucinogenic activity in humans.[6][7][8][9]

Materials:

  • Male C57BL/6J mice (8-10 weeks old)

  • This compound HCl dissolved in 0.9% saline

  • Vehicle (0.9% saline)

  • 5-HT2A antagonist (e.g., ketanserin or M100907) for validation

  • Observation chambers (e.g., clear cylindrical enclosures)

  • Video recording equipment or automated HTR detection system

Procedure:

  • Acclimation: Allow mice to acclimate to the testing room for at least 60 minutes before the experiment.

  • Drug Administration: Administer this compound (e.g., 1, 3, 10, 30 mg/kg, intraperitoneally - i.p.) or vehicle to different groups of mice. For antagonist studies, administer the 5-HT2A antagonist 30 minutes prior to this compound administration.

  • Observation: Immediately after injection, place each mouse individually into an observation chamber.

  • Data Collection: Record the number of head-twitches for a period of 30-60 minutes. A head-twitch is a rapid, spasmodic, rotational movement of the head that is distinct from grooming or exploratory sniffing. Scoring can be done manually by a trained observer blinded to the treatment conditions or using an automated system.

  • Data Analysis: Analyze the dose-response relationship of this compound on the frequency of head-twitches. Compare the effects in the presence and absence of a 5-HT2A antagonist to confirm the receptor-mediated mechanism.

Drug Discrimination in Rats

This paradigm assesses the interoceptive (subjective) effects of a drug. Rats are trained to discriminate between the effects of a known psychedelic drug (e.g., LSD or DOM) and vehicle.[10][11][12]

Materials:

  • Male Sprague-Dawley rats (250-350 g)

  • Standard two-lever operant conditioning chambers

  • Training drug (e.g., LSD, 0.1 mg/kg or DOM, 1.0 mg/kg)

  • This compound HCl dissolved in 0.9% saline

  • Vehicle (0.9% saline)

  • Food pellets for reinforcement

Procedure:

  • Training:

    • Rats are food-deprived to 85-90% of their free-feeding body weight.

    • On training days, rats are administered either the training drug or vehicle.

    • Following administration, they are placed in the operant chamber. Responding on one lever (the "drug lever") is reinforced with a food pellet only after administration of the training drug. Responding on the other lever (the "vehicle lever") is reinforced only after vehicle administration.

    • Training continues until rats reliably respond on the correct lever (>80% accuracy) for both drug and vehicle sessions.

  • Substitution Testing:

    • Once trained, various doses of this compound are administered instead of the training drug or vehicle.

    • The percentage of responses on the drug-appropriate lever is measured.

    • Full substitution (≥80% drug-lever responding) indicates that this compound produces subjective effects similar to the training drug.

  • Data Analysis: Generate dose-response curves for substitution of this compound for the training drug. Calculate the ED₅₀ value for substitution.

Conditioned Place Preference (CPP)

CPP is used to assess the rewarding or aversive properties of a drug by pairing its effects with a specific environment.[13][14][15]

Materials:

  • Mice or rats

  • A three-compartment CPP apparatus with distinct visual and tactile cues in the two outer compartments.

  • This compound HCl dissolved in 0.9% saline

  • Vehicle (0.9% saline)

  • Video tracking software

Procedure:

  • Pre-Conditioning (Baseline):

    • On day 1, place the animal in the central compartment and allow free access to all compartments for 15-20 minutes.

    • Record the time spent in each compartment to determine any initial preference. The design can be biased (drug is paired with the initially non-preferred side) or unbiased (random assignment).

  • Conditioning:

    • This phase typically lasts for 4-8 days, with alternating injections of drug and vehicle.

    • On drug conditioning days, administer this compound and confine the animal to one of the outer compartments for 20-30 minutes.

    • On vehicle conditioning days, administer vehicle and confine the animal to the opposite outer compartment for the same duration.

  • Post-Conditioning (Test):

    • On the test day, the animal is drug-free. Place it in the central compartment and allow free access to all compartments for 15-20 minutes.

    • Record the time spent in each compartment.

  • Data Analysis: A significant increase in time spent in the drug-paired compartment during the test phase compared to the baseline phase indicates a conditioned place preference (rewarding effect). A significant decrease suggests conditioned place aversion.

Mandatory Visualizations

G 5-HT2A Receptor Signaling Pathway cluster_membrane Cell Membrane Five_PT This compound Receptor 5-HT2A Receptor Five_PT->Receptor Agonist Binding Gq Gq/11 Receptor->Gq Activation PLC Phospholipase C (PLC) Gq->PLC Stimulation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Ca_release->PKC Activation Downstream Downstream Signaling (e.g., ERK activation) PKC->Downstream Cellular_Response Cellular Response (e.g., Head-Twitch) Downstream->Cellular_Response

Caption: 5-HT2A Receptor Signaling Cascade.

G Head-Twitch Response (HTR) Experimental Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Animal_Prep Acclimate Mice (60 min) Injection Administer Drug/Vehicle (i.p.) Animal_Prep->Injection Drug_Prep Prepare 5-PT Doses & Vehicle Control Drug_Prep->Injection Observation Place in Chamber & Record Video (30-60 min) Injection->Observation Scoring Score Head-Twitches (Manual or Automated) Observation->Scoring Stats Statistical Analysis (Dose-Response Curve) Scoring->Stats

Caption: Head-Twitch Response Workflow.

G Drug Discrimination Logical Relationship Training Training Phase LSD_Veh Discriminate between LSD/DOM and Vehicle Training->LSD_Veh Testing Testing Phase Five_PT_Admin Administer this compound Testing->Five_PT_Admin LSD_Veh->Testing Response Measure Response on Drug-Lever vs. Vehicle-Lever Five_PT_Admin->Response Result Determine Substitution Response->Result

Caption: Drug Discrimination Logic.

References

Application Notes and Protocols for the Behavioral Pharmacological Study of 5-Propyltryptamine in Rodents

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals interested in investigating the behavioral pharmacology of the tryptamine derivative, 5-Propyltryptamine (5-PT), in rodent models. Due to a lack of specific published behavioral data on this compound, the following protocols and data tables are based on established methodologies for structurally related tryptamine compounds. These compounds are known to interact with serotonergic systems and elicit a range of behavioral effects. The provided information serves as a foundational framework for designing and conducting initial in vivo studies of 5-PT.

Overview of Potential Behavioral Effects

Tryptamine derivatives similar to 5-PT often exhibit activity at serotonin receptors, particularly the 5-HT₂A and 5-HT₁A subtypes. Activation of the 5-HT₂A receptor is strongly associated with psychedelic-like effects, which can be modeled in rodents using the head-twitch response (HTR).[1][2] Effects on locomotor activity are also common, with some tryptamines causing hyperactivity while others lead to hypoactivity.[3][4] Furthermore, the subjective effects of these compounds in humans can be studied in animals through drug discrimination paradigms.[5][6]

Key Behavioral Assays

Head-Twitch Response (HTR)

The head-twitch response is a rapid, side-to-side head movement in rodents that is considered a behavioral proxy for 5-HT₂A receptor-mediated psychedelic effects.[1][2]

Experimental Protocol:

  • Subjects: Male C57BL/6J mice are commonly used.

  • Housing: Animals should be group-housed with ad libitum access to food and water on a 12-hour light/dark cycle.

  • Habituation: Prior to testing, mice should be habituated to the testing environment (e.g., a standard Plexiglas observation chamber) for at least 30 minutes.

  • Drug Administration: 5-PT would be dissolved in a suitable vehicle (e.g., 0.9% saline) and administered via intraperitoneal (i.p.) or subcutaneous (s.c.) injection. A range of doses should be tested to establish a dose-response curve.

  • Observation: Immediately after injection, individual mice are placed in the observation chambers. The frequency of head twitches is then manually scored by a trained observer, who should be blind to the experimental conditions, for a period of 30-60 minutes. Automated systems using magnetometer coils or video tracking software can also be employed for higher throughput and objectivity.[1]

  • Data Analysis: The total number of head twitches per observation period is recorded for each animal. Data are typically analyzed using a one-way ANOVA followed by post-hoc tests to compare different dose groups to the vehicle control.

Locomotor Activity

Locomotor activity assays are used to assess the stimulant or depressant effects of a compound on general motor function.

Experimental Protocol:

  • Subjects: Male mice (e.g., C57BL/6J or BALB/c) or rats (e.g., Sprague-Dawley) can be used.[7]

  • Apparatus: Automated locomotor activity chambers equipped with infrared beams to detect movement are standard.

  • Habituation: Animals are habituated to the activity chambers for a period (e.g., 30-60 minutes) before drug administration to allow exploration to subside.

  • Drug Administration: Following habituation, animals are removed, injected with 5-PT or vehicle, and immediately returned to the chambers.

  • Data Collection: Locomotor activity (e.g., distance traveled, horizontal beam breaks) is recorded in time bins (e.g., 5-minute intervals) for a duration of 60-120 minutes.

  • Data Analysis: Data is often analyzed as total distance traveled over the entire session or as a time-course analysis using a two-way repeated-measures ANOVA.

Drug Discrimination

This paradigm assesses the interoceptive (subjective) effects of a drug by training animals to discriminate between the drug and vehicle.

Experimental Protocol:

  • Subjects: Male Sprague-Dawley rats are frequently used for this assay.[5][6]

  • Apparatus: Standard two-lever operant conditioning chambers equipped with a food pellet dispenser.

  • Training:

    • Rats are first trained to press a lever for a food reward (e.g., on a fixed-ratio 10 schedule).

    • Once responding is stable, drug discrimination training begins. On training days, rats receive an injection of either the training drug (e.g., a known serotonergic hallucinogen like DOM or LSD) or vehicle 30 minutes before being placed in the operant chamber.[5][6]

    • When the training drug is administered, responses on one lever (the "drug-appropriate" lever) are reinforced. When the vehicle is given, responses on the other lever (the "vehicle-appropriate" lever) are reinforced.

    • Training continues until rats reliably respond on the correct lever (e.g., >85% accuracy).

  • Substitution Testing:

    • Once trained, rats are given various doses of the test compound (5-PT) prior to the session.

    • The percentage of responses on the drug-appropriate lever is measured. Full substitution is typically defined as >80% of responses on the drug-appropriate lever.

  • Data Analysis: The percentage of drug-appropriate responding and the response rate are calculated for each dose of 5-PT. ED₅₀ values can be determined from the dose-response curve.

Quantitative Data Summary (Hypothetical for 5-PT)

The following tables present hypothetical data for 5-PT based on typical results for related tryptamines. These should be replaced with experimental data as it becomes available.

Table 1: Hypothetical Dose-Response for Head-Twitch Response (HTR) in Mice

5-PT Dose (mg/kg, i.p.)Mean HTR Count (± SEM)
Vehicle2.1 ± 0.5
0.15.3 ± 1.2
0.315.8 ± 2.4
1.028.4 ± 3.1**
3.018.2 ± 2.9

*p < 0.05, **p < 0.01 compared to vehicle

Table 2: Hypothetical Effects on Locomotor Activity in Mice

5-PT Dose (mg/kg, i.p.)Total Distance Traveled (cm ± SEM) in 60 min
Vehicle3500 ± 320
0.34200 ± 410
1.05500 ± 530*
3.02800 ± 290
10.01500 ± 180**

*p < 0.05, **p < 0.01 compared to vehicle

Table 3: Hypothetical Drug Discrimination Data in Rats Trained to Discriminate LSD (0.1 mg/kg) from Vehicle

5-PT Dose (mg/kg, i.p.)% Drug-Appropriate Responding (± SEM)Response Rate (responses/min ± SEM)
Vehicle8 ± 225 ± 3
0.125 ± 523 ± 2
0.355 ± 821 ± 3
1.088 ± 6**18 ± 2
3.092 ± 5 10 ± 2

*p < 0.05, **p < 0.01 compared to vehicle

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway for 5-PT

The behavioral effects of many tryptamines are primarily mediated by their interaction with serotonin receptors. The head-twitch response, a key indicator of psychedelic potential, is known to be dependent on the activation of the 5-HT₂A receptor, which couples to the Gq/11 signaling pathway.

Signaling_Pathway 5-PT 5-PT 5-HT2A_Receptor 5-HT2A_Receptor 5-PT->5-HT2A_Receptor Agonist Binding Gq/11 Gq/11 5-HT2A_Receptor->Gq/11 Activation PLC PLC Gq/11->PLC Activates PIP2 PIP2 PLC->PIP2 DAG DAG PIP2->DAG Cleavage IP3 IP3 PIP2->IP3 Cleavage PKC PKC DAG->PKC Activates Ca_Release Ca++ Release IP3->Ca_Release Induces Neuronal_Excitation Neuronal Excitation (Head-Twitch Response) PKC->Neuronal_Excitation Ca_Release->Neuronal_Excitation

Proposed 5-HT₂A receptor signaling cascade for this compound.
Experimental Workflow for Behavioral Phenotyping

A logical workflow for the initial behavioral characterization of a novel compound like 5-PT would involve a tiered approach, starting with basic observational screens and moving towards more complex behavioral paradigms.

Experimental_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Advanced Behavioral Profiling Dose_Range_Finding Dose-Range Finding (e.g., Irwin Screen) Locomotor_Activity Locomotor Activity Assay Dose_Range_Finding->Locomotor_Activity HTR_Assay Head-Twitch Response (HTR) Assay Dose_Range_Finding->HTR_Assay Drug_Discrimination Drug Discrimination Studies Locomotor_Activity->Drug_Discrimination Receptor_Antagonism Receptor Antagonism Studies (e.g., with 5-HT2A antagonists) HTR_Assay->Receptor_Antagonism Drug_Discrimination->Receptor_Antagonism

A tiered workflow for the behavioral characterization of this compound.

Concluding Remarks

The protocols and conceptual frameworks provided herein offer a robust starting point for the systematic investigation of this compound's behavioral pharmacology in rodents. Researchers should be mindful that the actual behavioral profile and potency of 5-PT may differ from the provided hypothetical data, which is based on related tryptamine structures. Careful dose-response studies and the use of appropriate controls are essential for accurately characterizing the in vivo effects of this novel compound. Further studies involving receptor binding assays and antagonist challenges will be crucial for elucidating the specific molecular mechanisms underlying the behavioral effects of this compound.

References

Dosage and administration of 5-Propyltryptamine in preclinical studies

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search of available scientific literature and preclinical study databases has revealed a significant lack of specific data regarding the dosage and administration of 5-Propyltryptamine (5-PT) in preclinical research. No peer-reviewed studies detailing its pharmacokinetics, pharmacodynamics, or toxicology in animal models could be identified. This suggests that this compound is a lesser-studied compound within the tryptamine class.

In the absence of specific data for this compound, this report provides detailed application notes and protocols for a closely related and well-researched tryptamine derivative, 5-Methoxy-N,N-dimethyltryptamine (5-MeO-DMT) . This information is intended to serve as a reference for researchers and drug development professionals interested in the preclinical evaluation of novel tryptamines, highlighting common methodologies and considerations.

Disclaimer: The following data pertains to 5-MeO-DMT and should not be directly extrapolated to this compound, as minor structural changes can significantly alter a compound's pharmacological profile.

Application Notes for 5-MeO-DMT in Preclinical Research

5-MeO-DMT is a potent psychedelic tryptamine known for its rapid onset and short duration of action. Preclinical studies are crucial for elucidating its mechanism of action, therapeutic potential, and safety profile.

Key Research Areas:
  • Pharmacokinetics: Characterizing the absorption, distribution, metabolism, and excretion (ADME) of 5-MeO-DMT is fundamental. Studies have shown that it is rapidly metabolized, primarily by monoamine oxidase A (MAO-A).[1]

  • Pharmacodynamics: Investigating the interaction of 5-MeO-DMT with its primary targets, the 5-HT1A and 5-HT2A serotonin receptors, is a key focus.[2] Behavioral assays are often employed to assess its psychoactive effects.

  • Toxicology: Acute and chronic toxicity studies are necessary to determine the safety profile of 5-MeO-DMT.

Animal Models:

Rodents, particularly mice and rats, are the most commonly used animal models in preclinical studies of tryptamines due to their well-characterized physiology and the availability of established behavioral paradigms.

Quantitative Data Summary for 5-MeO-DMT

The following tables summarize quantitative data from preclinical studies on 5-MeO-DMT.

Table 1: Dosage and Administration of 5-MeO-DMT in Rodents

Animal ModelRoute of AdministrationVehicleDose RangeObserved EffectsReference
MiceIntraperitoneal (i.p.)Saline2 mg/kgDetection of bufotenine (metabolite) in blood.[1]
RatsIntraperitoneal (i.p.)Saline0.5 - 1.0 mg/kgHypothermia.[1]
RatsIntraperitoneal (i.p.)Saline3 - 10 mg/kgHyperthermia.[1]
RatsSubcutaneous (s.c.)Saline1 mg/kg and 3 mg/kgUsed in combination with harmine to study brain metabolism.[3]

Table 2: Pharmacokinetic Parameters of 5-MeO-DMT in Rodents

Animal ModelRoute of AdministrationCmax (Time to Peak)t1/2 (Half-life)Key Metabolic PathwayReference
MiceIntraperitoneal (i.p.)~5-7 minutes12-19 minutesMAO-A mediated metabolism.[1]
RatsIntraperitoneal (i.p.)Fast absorptionShortMAO-A mediated metabolism.[1]

Experimental Protocols

Protocol 1: Assessment of Locomotor Activity in Rats

This protocol is designed to evaluate the effect of 5-MeO-DMT on spontaneous locomotor activity.

Materials:

  • Male Sprague-Dawley rats (250-300 g)

  • 5-MeO-DMT hydrochloride

  • Sterile saline (0.9% NaCl)

  • Open field activity chambers equipped with infrared beams

Procedure:

  • Habituate rats to the open field chambers for 30 minutes daily for 3 consecutive days prior to the experiment.

  • On the test day, dissolve 5-MeO-DMT in sterile saline to the desired concentrations (e.g., 0.5, 1.0, 3.0, 10.0 mg/kg).

  • Administer the 5-MeO-DMT solution or saline (vehicle control) via intraperitoneal (i.p.) injection.

  • Immediately place the rat in the center of the open field chamber.

  • Record locomotor activity (e.g., distance traveled, rearing frequency) for a period of 60 minutes.

  • Analyze the data by comparing the activity of the drug-treated groups to the vehicle control group.

Protocol 2: Head-Twitch Response (HTR) Assay in Mice

The HTR in rodents is a behavioral proxy for 5-HT2A receptor activation and is often used to screen for hallucinogenic potential.

Materials:

  • Male C57BL/6 mice (20-25 g)

  • 5-MeO-DMT hydrochloride

  • Sterile saline (0.9% NaCl)

  • Observation chambers

Procedure:

  • Habituate mice to the observation chambers for 30 minutes prior to the experiment.

  • Prepare solutions of 5-MeO-DMT in sterile saline.

  • Administer the 5-MeO-DMT solution or saline vehicle via subcutaneous (s.c.) injection.

  • Immediately place the mouse in the observation chamber.

  • Observe and count the number of head twitches for a period of 30 minutes. A head twitch is defined as a rapid, rotational movement of the head.

  • Compare the frequency of head twitches in the drug-treated groups to the control group.

Visualizations

Experimental_Workflow_Locomotor_Activity cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Animal_Prep Rat Habituation (3 days, 30 min/day) Administration Intraperitoneal Injection Animal_Prep->Administration Drug_Prep 5-MeO-DMT Dissolved in Saline Drug_Prep->Administration Observation Placement in Open Field Chamber Administration->Observation Data_Collection Record Locomotor Activity (60 minutes) Observation->Data_Collection Analysis Compare Drug Groups to Vehicle Control Data_Collection->Analysis

Workflow for Locomotor Activity Assessment.

Signaling_Pathway_5MeODMT cluster_receptors Serotonin Receptors cluster_effects Downstream Effects 5-MeO-DMT 5-MeO-DMT 5-HT1A 5-HT1A Receptor 5-MeO-DMT->5-HT1A Agonist 5-HT2A 5-HT2A Receptor 5-MeO-DMT->5-HT2A Agonist Hypothermia Hypothermia (Low Doses) 5-HT1A->Hypothermia Locomotor_Activity Altered Locomotor Activity 5-HT1A->Locomotor_Activity Hyperthermia Hyperthermia (High Doses) 5-HT2A->Hyperthermia Head_Twitch Head-Twitch Response 5-HT2A->Head_Twitch

Simplified Signaling of 5-MeO-DMT.

References

Application Notes and Protocols for 5-Propyltryptamine: Stability Testing and Storage

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Propyltryptamine is a tryptamine derivative of interest in neuropharmacological research. As with any compound intended for research or potential therapeutic development, understanding its stability profile is critical for ensuring the integrity of experimental results and for defining appropriate storage and handling procedures. These application notes provide a comprehensive overview of recommended stability testing protocols and storage conditions for this compound. The following information is based on established principles of pharmaceutical stability testing and data extrapolated from structurally related tryptamine compounds, due to the limited availability of specific stability data for this compound.

Recommended Storage Conditions

Proper storage is essential to maintain the purity and potency of this compound. Based on the general stability of tryptamine alkaloids, the following conditions are recommended:

Storage ConditionTemperatureHumidityLightContainerDuration
Long-Term -20°C to -80°CLow (with desiccant)Protected from lightTightly sealed, amber glass or polypropylene vialsYears
Intermediate-Term 2-8°CLow (with desiccant)Protected from lightTightly sealed, amber glass or polypropylene vialsMonths
Short-Term (Working Solutions) 2-8°CN/AProtected from light (amber vials)Tightly sealed vialsDays to weeks (solution stability dependent)
Room Temperature 20-25°CControlledProtected from lightTightly sealed, amber glass or polypropylene vialsShort periods (days)

Note: Tryptamines, particularly those with hydroxyl groups, can be susceptible to oxidation and polymerization, often indicated by a color change. It is crucial to store the compound in a dry, inert atmosphere (e.g., under argon or nitrogen) for long-term storage to minimize degradation.

Stability Testing Protocols

A comprehensive stability testing program for this compound should include long-term, accelerated, and forced degradation studies as outlined by the International Council for Harmonisation (ICH) guidelines.

Long-Term and Accelerated Stability Studies

These studies are designed to predict the shelf-life of the drug substance under recommended storage conditions.

Experimental Protocol:

  • Sample Preparation: Prepare multiple, identical samples of this compound from a single, well-characterized batch. Package the samples in the proposed long-term storage container.

  • Storage Conditions:

    • Long-Term: Store samples at 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.

    • Accelerated: Store samples at 40°C ± 2°C / 75% RH ± 5% RH.

  • Testing Frequency:

    • Long-Term: Test at 0, 3, 6, 9, 12, 18, 24, and 36 months.[1][2][3]

    • Accelerated: Test at 0, 3, and 6 months.[1][2][3]

  • Analytical Methods: At each time point, analyze the samples for appearance, assay (potency), purity, and degradation products using a validated stability-indicating method, such as High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS).

Acceptance Criteria (Example):

TestAcceptance Criteria
Appearance White to off-white crystalline solid
Assay 98.0% - 102.0% of the initial value
Purity (by HPLC) ≥ 98.0%
Individual Impurity ≤ 0.2%
Total Impurities ≤ 1.0%
Forced Degradation (Stress Testing) Studies

Forced degradation studies are performed to identify potential degradation products and pathways, which is crucial for developing stability-indicating analytical methods.[4][5][6][7][8]

Experimental Protocol:

  • Sample Preparation: Prepare solutions of this compound (e.g., at 1 mg/mL) in various stress media, as well as solid-state samples.

  • Stress Conditions:

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Store solid sample at 105°C for 48 hours.

    • Photostability: Expose solid and solution samples to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B).

  • Analysis: Analyze the stressed samples using a suitable analytical method (e.g., HPLC with a photodiode array detector or mass spectrometer) to separate and identify the parent compound and any degradation products. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.[4]

Data Presentation: Summary of Forced Degradation Studies (Hypothetical Data)

Stress Condition% Degradation of this compoundNumber of Degradation ProductsMajor Degradation Product (RT)
0.1 M HCl, 60°C, 24h15.2%24.8 min
0.1 M NaOH, 60°C, 24h8.5%15.2 min
3% H₂O₂, RT, 24h18.9%33.7 min
Heat (105°C), 48h5.1%16.1 min
Photostability12.7%24.5 min

Experimental Workflow and Signaling Pathway Diagrams

Stability_Testing_Workflow Experimental Workflow for this compound Stability Testing cluster_prep Sample Preparation cluster_studies Stability Studies cluster_analysis Analysis cluster_results Data Evaluation prep Prepare Samples from a Single Batch long_term Long-Term Study (25°C/60% RH or 30°C/65% RH) prep->long_term accelerated Accelerated Study (40°C/75% RH) prep->accelerated forced_degradation Forced Degradation (Acid, Base, Oxidation, Heat, Light) prep->forced_degradation analytical_method Stability-Indicating Analytical Method (e.g., HPLC, UHPLC-MS/MS) long_term->analytical_method At specified time points accelerated->analytical_method At specified time points forced_degradation->analytical_method After stress exposure data_analysis Analyze Assay, Purity, and Degradants analytical_method->data_analysis shelf_life Establish Shelf-Life and Storage Conditions data_analysis->shelf_life pathways Identify Degradation Pathways data_analysis->pathways

Caption: Workflow for stability testing of this compound.

Tryptamine_Signaling_Pathway Generalized Tryptamine Signaling Pathway cluster_receptor Receptor Binding cluster_downstream Downstream Signaling tryptamine This compound receptor_5ht2a 5-HT2A Receptor tryptamine->receptor_5ht2a Agonist receptor_5ht1a 5-HT1A Receptor tryptamine->receptor_5ht1a Agonist gq Gq Protein Activation receptor_5ht2a->gq gi Gi Protein Activation receptor_5ht1a->gi plc Phospholipase C (PLC) Activation gq->plc ip3_dag IP3 and DAG Production plc->ip3_dag ca_pkc ↑ Intracellular Ca²⁺ and PKC Activation ip3_dag->ca_pkc cellular_response_excitatory Excitatory Cellular Response ca_pkc->cellular_response_excitatory ac Adenylyl Cyclase (AC) Inhibition gi->ac camp ↓ cAMP Production ac->camp cellular_response_inhibitory Inhibitory/Modulatory Cellular Response camp->cellular_response_inhibitory

Caption: Generalized signaling pathway for tryptamines.

Conclusion

The stability of this compound is a critical parameter that influences its use in research and development. The protocols and recommendations provided in these application notes offer a robust framework for establishing a comprehensive stability profile for this compound. Adherence to these guidelines will help ensure the quality, purity, and potency of this compound, leading to more reliable and reproducible scientific outcomes. It is strongly recommended that these generalized protocols be adapted and validated for the specific formulation and intended use of this compound.

References

Detecting 5-Propyltryptamine Metabolites: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the detection and quantification of 5-Propyltryptamine and its metabolites in biological matrices. The information is intended to guide researchers in developing and implementing analytical methods for preclinical and clinical studies.

Introduction

This compound is a lesser-known synthetic tryptamine derivative. As with other psychoactive tryptamines, understanding its metabolic fate is crucial for pharmacokinetic studies, toxicological assessments, and drug development. The primary analytical techniques for the identification and quantification of tryptamines and their metabolites are gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). These methods offer the high sensitivity and selectivity required for detecting low concentrations in complex biological samples.

Hypothesized Metabolic Pathways of this compound

While specific studies on the metabolism of this compound are limited, the metabolic pathways can be hypothesized based on the known biotransformation of structurally similar N,N-dialkylated tryptamines, such as N-Ethyl-N-propyltryptamine (EPT) and 5-methoxy-N,N-diisopropyltryptamine (5-MeO-DIPT)[1][2][3]. The primary metabolic routes are expected to include:

  • N-dealkylation: Removal of the propyl group to form the primary amine metabolite.

  • Hydroxylation: Addition of a hydroxyl group to the indole ring (positions 4, 5, 6, or 7) or the propyl side chain.

  • Oxidative deamination: Mediated by monoamine oxidase (MAO) to form an indoleacetic acid derivative[4].

  • Phase II Conjugation: Glucuronidation or sulfation of hydroxylated metabolites to increase their water solubility and facilitate excretion[1][5].

Metabolic Pathway of this compound cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism This compound This compound N-depropyltryptamine N-depropyltryptamine (N-dealkylation) This compound->N-depropyltryptamine CYP450 Hydroxy-5-propyltryptamine Hydroxy-5-propyltryptamine (Hydroxylation) This compound->Hydroxy-5-propyltryptamine CYP450 Indole-3-acetic acid derivative Indole-3-propionic acid (Oxidative Deamination) This compound->Indole-3-acetic acid derivative MAO Urinary Excretion Urinary Excretion N-depropyltryptamine->Urinary Excretion Hydroxy-5-propyltryptamine Glucuronide Hydroxy-5-propyltryptamine Glucuronide Hydroxy-5-propyltryptamine->Hydroxy-5-propyltryptamine Glucuronide UGT Hydroxy-5-propyltryptamine Sulfate Hydroxy-5-propyltryptamine Sulfate Hydroxy-5-propyltryptamine->Hydroxy-5-propyltryptamine Sulfate SULT Indole-3-acetic acid derivative->Urinary Excretion Hydroxy-5-propyltryptamine Glucuronide->Urinary Excretion Hydroxy-5-propyltryptamine Sulfate->Urinary Excretion

Caption: Hypothesized metabolic pathway of this compound.

Quantitative Data Summary

The following tables summarize quantitative data for the analysis of various tryptamines in different biological matrices using LC-MS/MS and GC-MS. This data can serve as a reference for method development and validation for this compound and its metabolites.

Table 1: LC-MS/MS Quantitative Data for Tryptamine Analysis

AnalyteMatrixLLOQ (ng/mL)LOD (ng/mL)Recovery (%)Reference
TryptaminePlant Material0.310.1074.1 - 111.6[6]
5-MeO-DMTPlant Material0.330.1174.1 - 111.6[6]
PsilocybinPlasma5-~50[7]
PsilocinPlasma0.5-~50[7]
4-AcO-DMTPlasma0.5-~50[7]
Various TryptaminesSerum-1.0 - 5.072 - 90[8]
16 TryptaminesHair (pg/mg)3 - 500.1 - 2085 - 115[9]
PolyaminesPlasma0.125 - 31.25->50[10]
PolyaminesUrine0.125 - 31.25->50[10]

Table 2: GC-MS Quantitative Data for Tryptamine Analysis

AnalyteMatrixLLOQ (ng/mL)LOD (ng/mL)Reference
5-MeO-DIPTUrine-5[11]
5-MeO-DIPTUrine1 - 2.8 (conc.)-[12]

Experimental Protocols

Protocol 1: LC-MS/MS Analysis of Tryptamines in Plasma

This protocol is adapted from a validated method for the determination of 4-position ring-substituted tryptamines in plasma[7].

1. Sample Preparation: Protein Precipitation

  • To 50 µL of plasma sample, add 10 µL of an internal standard solution (e.g., tryptamine-d4).

  • Add 50 µL of 0.1 M ascorbic acid to acidify the sample.

  • Vortex for 10 seconds.

  • Add 200 µL of acetonitrile to precipitate proteins.

  • Vortex for 30 seconds.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase A (see below).

LC-MS/MS Sample Preparation Workflow start Plasma Sample (50 µL) is Add Internal Standard (10 µL) start->is acid Add Ascorbic Acid (50 µL) is->acid vortex1 Vortex (10s) acid->vortex1 ppt Add Acetonitrile (200 µL) vortex1->ppt vortex2 Vortex (30s) ppt->vortex2 centrifuge Centrifuge (14,000 rpm, 10 min) vortex2->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase A (100 µL) evaporate->reconstitute end Analysis by LC-MS/MS reconstitute->end

Caption: Workflow for plasma sample preparation.

2. LC-MS/MS Conditions

  • LC System: UHPLC system

  • Column: C18 column (e.g., 1.9 µm, 2.1 x 150 mm)

  • Mobile Phase A: Water with 0.1% formic acid[6]

  • Mobile Phase B: Acetonitrile with 0.1% formic acid[6]

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: 5-95% B

    • 8-10 min: 95% B

    • 10-10.1 min: 95-5% B

    • 10.1-12 min: 5% B

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer

  • Ionization: Positive electrospray ionization (ESI+)

  • Acquisition Mode: Multiple Reaction Monitoring (MRM)

Protocol 2: GC-MS Analysis of Tryptamines in Urine

This protocol is based on methods for the analysis of tryptamine analogs in urine[11][12].

1. Sample Preparation: Liquid-Liquid Extraction (LLE)

  • To 1 mL of urine, add an internal standard (e.g., tryptamine-d4).

  • Add 1 mL of saturated sodium bicarbonate solution to basify the sample.

  • Add 5 mL of an organic solvent mixture (e.g., chloroform/isopropanol, 9:1 v/v).

  • Vortex for 5 minutes.

  • Centrifuge at 3000 rpm for 10 minutes.

  • Transfer the organic layer to a new tube.

  • Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.

  • Derivatize the residue with a suitable agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane - BSTFA + 1% TMCS) by heating at 70°C for 30 minutes.

GC-MS Sample Preparation Workflow start Urine Sample (1 mL) is Add Internal Standard start->is base Add Sodium Bicarbonate (1 mL) is->base extract Add Organic Solvent (5 mL) base->extract vortex Vortex (5 min) extract->vortex centrifuge Centrifuge (3000 rpm, 10 min) vortex->centrifuge organic Transfer Organic Layer centrifuge->organic evaporate Evaporate to Dryness organic->evaporate derivatize Derivatize with BSTFA + 1% TMCS evaporate->derivatize end Analysis by GC-MS derivatize->end

Caption: Workflow for urine sample preparation.

2. GC-MS Conditions

  • GC System: Gas chromatograph with a mass selective detector

  • Column: HP-5MS or equivalent (30 m x 0.25 mm, 0.25 µm film thickness)

  • Carrier Gas: Helium at a constant flow of 1 mL/min

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 1 min

    • Ramp: 15°C/min to 300°C

    • Hold: 5 min at 300°C

  • Injection Mode: Splitless

  • Injection Volume: 1 µL

  • MS System: Mass selective detector

  • Ionization: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Full scan (m/z 50-550) or Selected Ion Monitoring (SIM)

Signaling Pathway

Tryptamines, including presumably this compound, exert their psychoactive effects primarily through interaction with serotonin receptors, with a high affinity for the 5-HT2A receptor subtype. Agonism at this G-protein coupled receptor (GPCR) initiates a downstream signaling cascade involving phospholipase C (PLC) and subsequent increases in intracellular calcium.

Tryptamine Signaling Pathway This compound This compound 5HT2A_Receptor 5-HT2A Receptor (GPCR) This compound->5HT2A_Receptor Gq_Protein Gq Protein 5HT2A_Receptor->Gq_Protein PLC Phospholipase C Gq_Protein->PLC PIP2 PIP2 PLC->PIP2 DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC Protein Kinase C DAG->PKC Ca_Release Intracellular Ca2+ Release IP3->Ca_Release Cellular_Response Cellular Response (Psychoactive Effects) PKC->Cellular_Response Ca_Release->Cellular_Response

Caption: Simplified 5-HT2A receptor signaling pathway.

References

Application Notes and Protocols for Electrophysiological Studies of 5-Propyltryptamine on Neurons

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for investigating the electrophysiological effects of 5-Propyltryptamine (5-PT) on neurons. Due to the limited direct research on 5-PT, this document extrapolates from studies on structurally similar tryptamines, such as N,N-dipropyltryptamine (DPT), to propose likely mechanisms of action and experimental protocols.

Introduction

This compound is a lesser-studied psychedelic compound belonging to the tryptamine class. Tryptamines are known to exert their effects primarily through interaction with the serotonergic system, particularly the 5-HT1A and 5-HT2A receptors.[1] Understanding the electrophysiological impact of 5-PT on neuronal activity is crucial for elucidating its mechanism of action and potential therapeutic applications. These notes provide detailed protocols for in vitro electrophysiological recordings and outline the expected signaling pathways.

Predicted Electrophysiological Effects and Mechanism of Action

Based on studies of related tryptamines, 5-PT is predicted to modulate neuronal excitability and synaptic transmission primarily through its action as an agonist or partial agonist at serotonin receptors.[1] The activation of 5-HT2A receptors is generally associated with neuronal depolarization and increased excitability, while 5-HT1A receptor activation can lead to hyperpolarization and inhibitory effects.[1][2] The overall effect of 5-PT on a given neuron will likely depend on the specific subtypes and density of serotonin receptors expressed.

Quantitative Data Summary

The following table summarizes the serotonin receptor binding affinities for a selection of tryptamine analogs, providing a comparative context for the potential receptor profile of this compound.

Compound5-HT Receptor Binding Affinity (pKi)
Serotonin (5-HT)8.5 (5-HT1A), 7.8 (5-HT2A)
N,N-Dimethyltryptamine (DMT)7.4 (5-HT1A), 7.1 (5-HT2A)
Psilocin8.0 (5-HT1A), 7.5 (5-HT2A)
5-MeO-DMT8.3 (5-HT1A), 6.5 (5-HT2A)
N,N-Dipropyltryptamine (DPT)Data not available in searched literature

Note: pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity. Data is compiled from various sources and should be used for comparative purposes.

Signaling Pathways

The interaction of this compound with 5-HT1A and 5-HT2A receptors is expected to trigger distinct intracellular signaling cascades.

5-HT2A Receptor Signaling

Activation of the Gq-coupled 5-HT2A receptor by 5-PT is predicted to initiate the phospholipase C (PLC) pathway, leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These events can modulate the activity of various ion channels, leading to neuronal depolarization.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol 5PT This compound 5HT2A 5-HT2A Receptor 5PT->5HT2A Binds to Gq Gq Protein 5HT2A->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca2+ Release IP3->Ca2 Induces PKC Protein Kinase C Activation DAG->PKC Activates Neuronal_Depolarization Neuronal Depolarization Ca2->Neuronal_Depolarization PKC->Neuronal_Depolarization

Caption: Predicted 5-HT2A receptor signaling pathway for this compound.

5-HT1A Receptor Signaling

Conversely, the activation of the Gi-coupled 5-HT1A receptor by 5-PT is expected to inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. This pathway can also lead to the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels, resulting in potassium efflux and neuronal hyperpolarization.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol 5PT This compound 5HT1A 5-HT1A Receptor 5PT->5HT1A Binds to Gi Gi Protein 5HT1A->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits GIRK GIRK Channel Gi->GIRK Activates cAMP cAMP AC->cAMP Reduces conversion of ATP to K_efflux K+ Efflux GIRK->K_efflux Causes ATP ATP Neuronal_Hyperpolarization Neuronal Hyperpolarization cAMP->Neuronal_Hyperpolarization Decreased cAMP signaling contributes to K_efflux->Neuronal_Hyperpolarization

Caption: Predicted 5-HT1A receptor signaling pathway for this compound.

Experimental Protocols

The following protocols are designed for in vitro whole-cell patch-clamp electrophysiology to investigate the effects of this compound on neuronal activity. These can be adapted for use with primary neuronal cultures or acute brain slices.

Preparation of Acute Brain Slices
  • Anesthetize the animal (e.g., mouse or rat) in accordance with institutional animal care and use committee (IACUC) guidelines.

  • Perform transcardial perfusion with ice-cold, oxygenated (95% O2 / 5% CO2) NMDG-based artificial cerebrospinal fluid (aCSF).[3][4]

  • Rapidly dissect the brain and mount it on a vibratome stage.[3][4]

  • Submerge the brain in ice-cold, oxygenated NMDG-aCSF and cut coronal or sagittal slices (e.g., 300 µm thickness) of the brain region of interest (e.g., prefrontal cortex, hippocampus).[4]

  • Transfer the slices to a holding chamber with oxygenated aCSF at 32-34°C for a recovery period of at least 1 hour before recording.[3]

Whole-Cell Patch-Clamp Recording
  • Transfer a single brain slice to the recording chamber of an upright microscope and continuously perfuse with oxygenated aCSF at room temperature or near-physiological temperature.

  • Visualize neurons using differential interference contrast (DIC) optics.

  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-6 MΩ.

  • Fill the pipettes with an internal solution containing (in mM): 135 K-gluconate, 10 HEPES, 2 MgCl2, 0.6 EGTA, 4 Na2-ATP, and 0.4 Na-GTP, adjusted to pH 7.2-7.3 and 290-300 mOsm.

  • Approach a target neuron with the patch pipette and apply gentle positive pressure.

  • Once a dimple is observed on the cell membrane, release the positive pressure to form a gigaohm seal.

  • Apply gentle suction to rupture the cell membrane and achieve the whole-cell configuration.

  • Record baseline neuronal activity in voltage-clamp or current-clamp mode.

  • Bath-apply this compound at various concentrations and record the changes in membrane potential, holding current, firing frequency, and postsynaptic currents.

  • To confirm the involvement of specific receptors, co-apply selective antagonists for 5-HT1A (e.g., WAY-100635) or 5-HT2A (e.g., ketanserin or M100907) receptors.

Experimental Workflow Diagram

G Start Start Prepare_Slices Prepare Acute Brain Slices Start->Prepare_Slices Recover_Slices Slice Recovery in aCSF Prepare_Slices->Recover_Slices Setup_Recording Transfer Slice to Recording Chamber Recover_Slices->Setup_Recording Obtain_Recording Obtain Whole-Cell Patch-Clamp Recording Setup_Recording->Obtain_Recording Baseline Record Baseline Activity Obtain_Recording->Baseline Apply_5PT Bath Apply this compound Baseline->Apply_5PT Record_Effects Record Electrophysiological Changes Apply_5PT->Record_Effects Apply_Antagonist Apply Receptor Antagonist (Optional) Record_Effects->Apply_Antagonist Washout Washout Record_Effects->Washout Apply_Antagonist->Record_Effects Analyze_Data Data Analysis Washout->Analyze_Data End End Analyze_Data->End

Caption: Experimental workflow for in vitro electrophysiological recording.

Data Analysis and Interpretation

The recorded electrophysiological data should be analyzed to quantify the effects of this compound on various neuronal parameters.

  • Changes in Membrane Potential and Firing Rate: In current-clamp mode, measure the resting membrane potential and the frequency of spontaneous or evoked action potentials before and after the application of 5-PT.

  • Modulation of Synaptic Transmission: In voltage-clamp mode, record spontaneous or evoked excitatory postsynaptic currents (EPSCs) and inhibitory postsynaptic currents (IPSCs) to assess the impact of 5-PT on synaptic strength.

  • Dose-Response Relationship: Construct dose-response curves to determine the potency (EC50) of this compound.

By following these protocols and considering the predicted mechanisms of action, researchers can effectively investigate the electrophysiological properties of this compound and contribute to a better understanding of its neuronal effects.

References

Troubleshooting & Optimization

Technical Support Center: 5-Propyltryptamine Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 5-Propyltryptamine synthesis. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of this compound, focusing on a common synthetic route involving the Fischer indole synthesis of 5-propylindole followed by the Speeter-Anthony tryptamine synthesis.

Low Yield in 5-Propylindole Synthesis (Fischer Indole Synthesis)

Question: My Fischer indole synthesis of 5-propylindole is resulting in a low yield. What are the potential causes and how can I improve it?

Answer:

Low yields in the Fischer indole synthesis of 5-propylindole can stem from several factors. Here is a breakdown of potential issues and their solutions:

  • Incomplete Hydrazone Formation: The initial condensation of p-propylaniline with a suitable ketone or aldehyde (e.g., 2-oxopropanal) to form the phenylhydrazone is crucial.

    • Troubleshooting:

      • Ensure anhydrous conditions, as water can hydrolyze the hydrazone.

      • Use a slight excess of the carbonyl compound to drive the reaction to completion.

      • Monitor the reaction by Thin Layer Chromatography (TLC) to confirm the consumption of the starting materials.

  • Inefficient Cyclization: The acid-catalyzed cyclization of the phenylhydrazone is the key step in indole formation.

    • Troubleshooting:

      • Acid Catalyst: The choice and concentration of the acid catalyst are critical. Common catalysts include polyphosphoric acid (PPA), zinc chloride (ZnCl₂), or strong Brønsted acids like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl)[1][2]. Experiment with different catalysts and concentrations to find the optimal conditions. PPA is often effective for this type of cyclization.

      • Temperature: The reaction temperature needs to be carefully controlled. Insufficient heat may lead to incomplete reaction, while excessive heat can cause decomposition and the formation of side products. A typical temperature range is 80-150°C, depending on the catalyst and solvent.

      • Reaction Time: Monitor the reaction progress by TLC to determine the optimal reaction time.

  • Side Reactions: The presence of the propyl group, an electron-donating group, can influence the reactivity of the aromatic ring and potentially lead to side reactions.

    • Troubleshooting:

      • Control the reaction temperature to minimize charring and polymerization, which can be promoted by strong acids.

      • Consider using a milder Lewis acid catalyst like ZnCl₂ to reduce the likelihood of side reactions.

Data on Fischer Indole Synthesis of Substituted Indoles (Analogous Reactions):

Starting MaterialCarbonyl CompoundCatalystTemperature (°C)Yield (%)Reference (Analogous)
p-ToluidinePyruvic acidPPA10075-85General Knowledge
PhenylhydrazineAcetoneZnCl₂15060-70General Knowledge
p-MethoxyphenylhydrazineCyclohexanoneH₂SO₄8080-90General Knowledge
Low Yield in this compound Synthesis (Speeter-Anthony Method)

Question: I am experiencing low yields during the Speeter-Anthony synthesis of this compound from 5-propylindole. What are the common pitfalls?

Answer:

The Speeter-Anthony synthesis is a robust method for preparing tryptamines, but several steps can impact the overall yield.

  • Inefficient Formation of the Glyoxylamide Intermediate: This is a two-step process involving the reaction of 5-propylindole with oxalyl chloride, followed by reaction with an amine (in this case, ammonia or a protected amine).

    • Troubleshooting:

      • Oxalyl Chloride Reaction: This reaction is typically fast and high-yielding. Use of an inert, anhydrous solvent like diethyl ether or tetrahydrofuran (THF) is crucial. The reaction should be performed at low temperatures (e.g., 0°C) to control its reactivity.

      • Amination: Ensure the complete conversion of the intermediate acid chloride to the amide. Use a sufficient excess of the amine and allow adequate reaction time.

  • Incomplete Reduction of the Glyoxylamide: The reduction of the glyoxylamide to the corresponding tryptamine using a strong reducing agent like lithium aluminum hydride (LiAlH₄) is a critical step.

    • Troubleshooting:

      • LiAlH₄ Quality and Stoichiometry: Use freshly opened or properly stored LiAlH₄, as it is highly reactive with moisture. A molar excess of LiAlH₄ is typically required to ensure complete reduction of both the amide and the ketone functionalities of the glyoxylamide.

      • Reaction Conditions: The reduction is usually carried out in an anhydrous ether solvent like THF or diethyl ether. The reaction may require heating under reflux to go to completion. Monitor the reaction by TLC.

      • Work-up Procedure: A careful work-up is essential to neutralize the excess LiAlH₄ and liberate the amine product without causing degradation. A common procedure is the sequential addition of water, followed by a sodium hydroxide solution (Fieser work-up).

  • Side Reactions during Reduction: LiAlH₄ is a powerful reducing agent and can sometimes lead to side products.

    • Troubleshooting:

      • Over-reduction is generally not an issue for this specific transformation.

      • Incomplete reduction can leave the intermediate amino alcohol, which might be difficult to separate from the final product. Ensure sufficient reaction time and an adequate amount of LiAlH₄.

Data on Speeter-Anthony Synthesis of Tryptamines (Analogous Reactions):

Starting IndoleAmineReducing AgentSolventYield (%)Reference (Analogous)
5-MethoxyindoleDimethylamineLiAlH₄THF70-80[3]
IndoleDiethylamineLiAlH₄Diethyl Ether65-75General Knowledge
5-BromoindolePyrrolidineLiAlH₄THF60-70General Knowledge

Frequently Asked Questions (FAQs)

Q1: What is the best method to synthesize the precursor, 5-propylindole?

A1: The Fischer indole synthesis is a widely used and versatile method for preparing substituted indoles and is a strong candidate for the synthesis of 5-propylindole. This would typically involve the reaction of p-propylaniline with a suitable carbonyl compound, such as 2-chloroacetaldehyde dimethyl acetal, followed by acid-catalyzed cyclization[1][2]. Alternative methods include the Bartoli or Leimgruber-Batcho indole syntheses, which may be advantageous depending on the availability of starting materials.

Q2: I am having trouble with the purification of this compound. What are the recommended procedures?

A2: this compound, being an amine, can be purified using several methods:

  • Acid-Base Extraction: This is a fundamental technique for separating basic compounds like tryptamines from neutral or acidic impurities. The crude product can be dissolved in a non-polar organic solvent and washed with an acidic aqueous solution (e.g., dilute HCl). The tryptamine will move into the aqueous layer as its hydrochloride salt. The aqueous layer is then basified (e.g., with NaOH) to regenerate the free base, which can be extracted back into an organic solvent.

  • Column Chromatography: Silica gel column chromatography is a common method for purifying tryptamines. A solvent system of increasing polarity, such as a gradient of methanol in dichloromethane or ethyl acetate in hexanes, is typically used. The addition of a small amount of a basic modifier like triethylamine (e.g., 1%) to the eluent can help to prevent tailing of the amine on the acidic silica gel.

  • Crystallization: If the product is a solid, recrystallization can be an effective final purification step. Common solvents for crystallizing tryptamines include heptane, ethyl acetate/hexanes, or isopropanol[4]. The choice of solvent will depend on the specific properties of this compound.

Q3: My final this compound product is an oil and will not crystallize. What can I do?

A3: Tryptamines can sometimes be difficult to crystallize and may exist as oils or waxes at room temperature. Here are some strategies to induce crystallization:

  • Solvent Selection: Experiment with a variety of solvents and solvent systems. A good crystallization solvent is one in which the compound is soluble when hot but sparingly soluble when cold.

  • Seed Crystals: If you have a small amount of crystalline material, adding a seed crystal to a supersaturated solution can initiate crystallization.

  • Scratching: Gently scratching the inside of the flask with a glass rod at the surface of the solution can create nucleation sites and induce crystallization.

  • Salt Formation: Converting the freebase to a salt, such as the hydrochloride or fumarate salt, often yields a more crystalline and stable solid. This can be achieved by dissolving the freebase in a suitable solvent (e.g., isopropanol or ether) and adding a solution of the corresponding acid.

Q4: What are the expected spectroscopic characteristics of this compound?

  • ¹H NMR: Expect signals for the indole protons (typically in the range of 6.5-7.5 ppm), the ethylamine side chain protons (around 2.5-3.5 ppm), and the propyl group protons (a triplet for the CH₃, a multiplet for the central CH₂, and a triplet for the CH₂ attached to the indole ring, likely in the range of 0.9-2.7 ppm). The NH protons will appear as broad singlets.

  • ¹³C NMR: Expect signals for the indole carbons (in the aromatic region, ~100-140 ppm), the ethylamine side chain carbons (~20-45 ppm), and the propyl group carbons (~14, 24, 38 ppm).

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound (C₁₃H₁₈N₂). Common fragmentation patterns for tryptamines include cleavage of the bond beta to the indole ring.

Experimental Protocols

Protocol 1: Synthesis of 5-Propylindole (via Fischer Indole Synthesis - Illustrative)

This protocol is an illustrative example based on general procedures for the Fischer indole synthesis and would require optimization for 5-propylindole.

  • Hydrazone Formation: In a round-bottom flask, dissolve p-propylaniline (1.0 eq) in ethanol. Add a slight excess (1.1 eq) of 2-chloroacetaldehyde dimethyl acetal. Add a catalytic amount of acetic acid. Stir the mixture at room temperature for 2-4 hours, monitoring by TLC until the p-propylaniline is consumed.

  • Cyclization: To the reaction mixture, add a suitable acid catalyst such as polyphosphoric acid (PPA) or a solution of sulfuric acid in ethanol. Heat the mixture to reflux (80-120°C) for 2-6 hours. Monitor the formation of the indole product by TLC.

  • Work-up: Cool the reaction mixture to room temperature and pour it into a beaker of ice water. Neutralize the solution with a base such as sodium carbonate or sodium hydroxide. Extract the product with an organic solvent like ethyl acetate or dichloromethane.

  • Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude 5-propylindole can be purified by vacuum distillation or column chromatography on silica gel.

Protocol 2: Synthesis of this compound (via Speeter-Anthony Synthesis - Illustrative)

This protocol is an illustrative example based on the general Speeter-Anthony synthesis and would require optimization.

  • Formation of the Indole-3-glyoxylyl Chloride: Dissolve 5-propylindole (1.0 eq) in anhydrous diethyl ether or THF in a flask under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0°C in an ice bath. Add oxalyl chloride (1.1 eq) dropwise with stirring. A precipitate of the glyoxylyl chloride will form. Stir the reaction at 0°C for 1-2 hours.

  • Formation of the Glyoxylamide: Bubble anhydrous ammonia gas through the stirred suspension of the glyoxylyl chloride at 0°C until the reaction is complete (as indicated by a color change and cessation of precipitation). Alternatively, a solution of ammonia in a suitable solvent can be added.

  • Reduction to this compound: In a separate flask under an inert atmosphere, prepare a suspension of lithium aluminum hydride (LiAlH₄, 3-4 eq) in anhydrous THF. Slowly add the crude glyoxylamide from the previous step to the LiAlH₄ suspension. After the addition is complete, heat the mixture to reflux for 4-8 hours. Monitor the reaction by TLC.

  • Work-up: Cool the reaction mixture to 0°C. Cautiously and sequentially add water (x mL), 15% aqueous NaOH (x mL), and then water again (3x mL), where 'x' is the mass of LiAlH₄ used in grams. Stir the resulting granular precipitate for 30 minutes, then filter and wash the solid with THF.

  • Purification: Combine the filtrate and washes and concentrate under reduced pressure. The crude this compound can be purified by column chromatography or by conversion to a salt and recrystallization as described in the FAQs.

Visualizations

experimental_workflow cluster_synthesis This compound Synthesis cluster_purification Purification start p-Propylaniline hydrazone Hydrazone Formation (Fischer Indole Synthesis) start->hydrazone carbonyl 2-Chloroacetaldehyde dimethyl acetal carbonyl->hydrazone indole 5-Propylindole hydrazone->indole Acid-catalyzed Cyclization speeter_anthony Speeter-Anthony Synthesis indole->speeter_anthony product This compound speeter_anthony->product extraction Acid-Base Extraction product->extraction chromatography Column Chromatography extraction->chromatography crystallization Crystallization/ Salt Formation chromatography->crystallization final_product Pure this compound crystallization->final_product signaling_pathway cluster_fischer Fischer Indole Synthesis cluster_speeter_anthony Speeter-Anthony Synthesis p_propylaniline p-Propylaniline hydrazone_intermediate Phenylhydrazone p_propylaniline->hydrazone_intermediate carbonyl_compound Carbonyl Compound carbonyl_compound->hydrazone_intermediate cyclization_step [3,3]-Sigmatropic Rearrangement hydrazone_intermediate->cyclization_step H+ propylindole 5-Propylindole cyclization_step->propylindole propylindole_start 5-Propylindole glyoxylyl_chloride Indole-3-glyoxylyl Chloride propylindole_start->glyoxylyl_chloride oxalyl_chloride Oxalyl Chloride oxalyl_chloride->glyoxylyl_chloride glyoxylamide Glyoxylamide glyoxylyl_chloride->glyoxylamide amine Amine (e.g., NH3) amine->glyoxylamide propyltryptamine This compound glyoxylamide->propyltryptamine Reduction lialh4 LiAlH4 lialh4->propyltryptamine

References

Technical Support Center: 5-Propyltryptamine In Vitro Applications

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Propyltryptamine in vitro. Our aim is to help you overcome common challenges, particularly those related to solubility, to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its general properties?

This compound is a tryptamine derivative with the chemical formula C₁₃H₁₈N₂ and a molecular weight of 202.30 g/mol . Like other tryptamines, it is a lipophilic molecule, which can present challenges in aqueous solutions typically used for in vitro assays.

Q2: In which solvents is this compound soluble?

Q3: How should I prepare a stock solution of this compound?

It is recommended to prepare a high-concentration stock solution in an organic solvent.[2]

  • Recommended Solvent: Start with 100% DMSO.

  • Procedure:

    • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mg/mL).

    • Gently vortex or pipette up and down to ensure the compound is completely dissolved.[3]

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Q4: How do I prepare my working solution for cell-based assays?

To prepare a working solution, the DMSO stock solution should be serially diluted in your cell culture medium or aqueous buffer. It is crucial to maintain a low final concentration of DMSO in your assay to avoid solvent-induced cytotoxicity. The final DMSO concentration should ideally be below 0.5%, and not exceed 1%.[4]

Q5: What is the primary cellular target of tryptamines like this compound?

Tryptamines are known to primarily interact with serotonin receptors (5-HT receptors).[5][6] The psychedelic and other biological effects of many tryptamines are mediated through agonist activity at the 5-HT₂A receptor.[7][8]

Troubleshooting Guide

Issue 1: Precipitation upon dilution of the stock solution in aqueous buffer or media.

This is a common issue due to the hydrophobic nature of this compound.

Root Cause Analysis and Solutions:

  • High Final Concentration: The concentration of this compound in the final aqueous solution may be above its solubility limit.

    • Solution: Lower the final concentration of this compound in your experiment.

  • Rapid Dilution: Adding the DMSO stock directly to a large volume of aqueous buffer can cause the compound to crash out of solution.

    • Solution: Perform a stepwise (serial) dilution. First, dilute the DMSO stock in a smaller volume of media/buffer, mix well, and then transfer this to the final volume.

  • pH of the Medium: The pH of your aqueous solution can significantly impact the solubility and stability of tryptamines.[9][10][11]

    • Solution: Check the pH of your culture medium or buffer. Tryptamines can be more stable in slightly acidic conditions. However, ensure the pH is compatible with your cell line.

  • Temperature: Temperature fluctuations can affect solubility.

    • Solution: Warm the aqueous medium or buffer to 37°C before adding the this compound stock solution.

Issue 2: Observed cellular toxicity or unexpected biological effects.

These effects may be caused by the compound itself or the solvent used.

Root Cause Analysis and Solutions:

  • Solvent Toxicity: High concentrations of DMSO can be toxic to cells.

    • Solution: Ensure the final concentration of DMSO in your cell culture is as low as possible (ideally ≤ 0.1% and not exceeding 0.5%). Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments to differentiate between the effects of the compound and the solvent.

  • Compound Concentration: The concentration of this compound may be too high, leading to off-target effects or cytotoxicity.

    • Solution: Perform a dose-response curve to determine the optimal concentration range for your specific cell line and assay.

Issue 3: Inconsistent or non-reproducible experimental results.

This can stem from issues with the stock solution or experimental procedure.

Root Cause Analysis and Solutions:

  • Stock Solution Degradation: Improper storage can lead to the degradation of this compound.

    • Solution: Aliquot your stock solution into single-use volumes and store at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light.

  • Inaccurate Pipetting: Errors in pipetting small volumes of the concentrated stock solution can lead to significant variations in the final concentration.

    • Solution: Use calibrated pipettes and ensure proper pipetting technique, especially when handling viscous solvents like DMSO.

Quantitative Data Summary

The following table summarizes the solubility of the parent compound, tryptamine, which can be used as an estimate for this compound.

SolventApproximate Solubility of Tryptamine
DMSO11 mg/mL[1]
Ethanol10 mg/mL[1]
1:1 DMSO:PBS (pH 7.2)0.5 mg/mL[1]

Note: This data is for tryptamine and should be used as a guideline. The solubility of this compound may vary.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
  • Calculate the required mass:

    • Molecular Weight of this compound = 202.30 g/mol

    • For 1 mL of a 10 mM solution, you need: 10 mmol/L * 1 L/1000 mL * 202.30 g/mol * 1000 mg/g = 2.023 mg

  • Dissolution:

    • Aseptically weigh 2.023 mg of this compound powder.

    • Transfer the powder to a sterile 1.5 mL microcentrifuge tube.

    • Add 1 mL of sterile, anhydrous DMSO.

    • Vortex gently until the powder is completely dissolved.

  • Storage:

    • Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes.

    • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Preparation of a 10 µM Working Solution in Cell Culture Medium
  • Thaw Stock Solution:

    • Thaw one aliquot of the 10 mM stock solution at room temperature.

  • Serial Dilution:

    • Step 1 (Intermediate Dilution): Prepare a 1 mM intermediate solution by adding 10 µL of the 10 mM stock solution to 90 µL of sterile cell culture medium. Mix thoroughly by gentle pipetting.

    • Step 2 (Final Dilution): Prepare the 10 µM working solution by adding 10 µL of the 1 mM intermediate solution to 990 µL of sterile cell culture medium. Mix gently.

  • Final DMSO Concentration:

    • The final concentration of DMSO in this working solution is 0.1%.

  • Application:

    • Use the working solution immediately for your in vitro experiments.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh this compound Powder dissolve Dissolve in 100% DMSO weigh->dissolve vortex Vortex to Mix dissolve->vortex aliquot Aliquot and Store at -20°C / -80°C vortex->aliquot thaw Thaw Stock Solution Aliquot aliquot->thaw Begin Experiment intermediate Prepare Intermediate Dilution in Medium thaw->intermediate final_dilution Prepare Final Working Solution intermediate->final_dilution use Use Immediately in Assay final_dilution->use

Caption: Experimental workflow for preparing this compound solutions.

signaling_pathway This compound This compound 5-HT2A Receptor 5-HT2A Receptor This compound->5-HT2A Receptor Binds to Gq/11 Protein Gq/11 Protein 5-HT2A Receptor->Gq/11 Protein Activates Phospholipase C (PLC) Phospholipase C (PLC) Gq/11 Protein->Phospholipase C (PLC) Activates PIP2 PIP2 Phospholipase C (PLC)->PIP2 Hydrolyzes DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 Protein Kinase C (PKC) Protein Kinase C (PKC) DAG->Protein Kinase C (PKC) Activates Ca2+ Release Ca2+ Release IP3->Ca2+ Release Stimulates Downstream Cellular Effects Downstream Cellular Effects Protein Kinase C (PKC)->Downstream Cellular Effects Ca2+ Release->Downstream Cellular Effects

Caption: Putative 5-HT₂A receptor signaling pathway for tryptamines.

References

Preventing degradation of 5-Propyltryptamine in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of 5-Propyltryptamine in solution.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound in solution?

A1: this compound, like other tryptamine derivatives, is susceptible to degradation from several factors. The primary environmental factors include:

  • Oxidation: The indole ring of the tryptamine structure is prone to oxidation, which can be accelerated by the presence of oxygen, metal ions, and light. Tryptophan derivatives have been shown to degrade into products like 2-indolone through oxidation.[1]

  • Light (Photodegradation): Exposure to UV and visible light can induce degradation. It is crucial to store solutions in amber vials or otherwise protect them from light.

  • Temperature: Elevated temperatures can increase the rate of chemical degradation.

  • pH: The stability of this compound in solution is pH-dependent. Strongly acidic or alkaline conditions can promote hydrolysis and other degradation pathways.

Q2: What is the recommended way to prepare a stock solution of this compound?

A2: To prepare a stock solution, dissolve the solid this compound in an appropriate organic solvent such as ethanol, DMSO, or dimethylformamide (DMF). To minimize oxidation, the solvent should be purged with an inert gas like nitrogen or argon before use. For aqueous buffers, it is recommended to first dissolve the compound in a minimal amount of DMSO and then dilute it with the buffer of choice. Aqueous solutions should ideally be prepared fresh for each experiment.

Q3: How should I store my this compound solutions to ensure stability?

A3: For optimal stability, solutions of this compound should be stored under the following conditions:

  • Temperature: Store at -20°C or lower for long-term storage. For short-term storage (a few days), 2-8°C may be acceptable, but stability should be verified.

  • Light: Protect from light by using amber glass vials or by wrapping the container in aluminum foil.

  • Atmosphere: If possible, overlay the solution with an inert gas (nitrogen or argon) before sealing the container to minimize exposure to oxygen.

  • Container: Use tightly sealed, high-quality glass vials.

Q4: I've noticed a change in the color of my this compound solution. What does this indicate?

A4: A change in color, such as turning yellow or brown, is often an indication of degradation. This is likely due to the formation of oxidation products. If you observe a color change, it is recommended to discard the solution and prepare a fresh one. The freebase form of some tryptamines is known to be unstable and can turn into a dark sludge within a couple of weeks.[2]

Q5: Can I store aqueous dilutions of this compound?

A5: It is generally not recommended to store aqueous solutions of tryptamines for more than one day. If you must prepare aqueous dilutions in advance, they should be kept at 2-8°C, protected from light, and used as quickly as possible. For critical experiments, it is always best to prepare fresh dilutions from a frozen stock solution.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Action(s)
Loss of Potency or Inconsistent Experimental Results Degradation of this compound in solution.1. Prepare a fresh stock solution from solid material. 2. Review storage conditions (temperature, light exposure, atmosphere). 3. Perform a stability study under your experimental conditions (see Experimental Protocols). 4. Use an appropriate analytical method (e.g., HPLC-UV) to check the purity of the solution.
Precipitation in the Solution upon Thawing Poor solubility of this compound in the chosen solvent at lower temperatures.1. Gently warm the solution and vortex to redissolve the precipitate. 2. If precipitation persists, consider preparing a fresh solution at a slightly lower concentration. 3. For aqueous solutions, ensure the percentage of organic co-solvent (e.g., DMSO) is sufficient to maintain solubility.
Appearance of New Peaks in HPLC Chromatogram Formation of degradation products.1. Identify the degradation conditions by performing a forced degradation study (see Experimental Protocols). 2. Mitigate the identified degradation factor (e.g., protect from light, adjust pH, deoxygenate solvent). 3. If degradation is unavoidable, identify and characterize the degradation products to understand their potential impact on the experiment.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a stable stock solution of this compound.

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Inert gas (Nitrogen or Argon)

  • Amber glass vials with screw caps

  • Analytical balance

  • Pipettes

Procedure:

  • Weigh the desired amount of this compound in a clean, dry amber glass vial.

  • Purge the vial containing the solid with inert gas for 1-2 minutes.

  • Add the required volume of anhydrous DMSO to the vial to achieve the desired concentration (e.g., 10 mg/mL).

  • Seal the vial tightly and vortex until the solid is completely dissolved.

  • If preparing multiple aliquots, do so quickly and purge each new vial with inert gas before adding the solution.

  • Store the stock solution at -20°C or below.

Protocol 2: Forced Degradation Study of this compound

Objective: To identify the degradation pathways of this compound under various stress conditions.

Materials:

  • This compound stock solution (e.g., 1 mg/mL in methanol or acetonitrile)

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC-UV or HPLC-MS system

  • pH meter

  • Water bath or oven

  • Photostability chamber

Procedure:

  • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Incubate at 60°C for 30 minutes. Neutralize with an equivalent amount of 0.1 M NaOH before analysis.

  • Alkaline Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Incubate at 60°C for 30 minutes. Neutralize with an equivalent amount of 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Keep at room temperature for 1 hour, protected from light.

  • Thermal Degradation: Place a vial of the stock solution in an oven at 70°C for 24 hours.

  • Photodegradation: Expose a vial of the stock solution to a light source in a photostability chamber.

  • Control: Keep a vial of the stock solution at -20°C.

  • Analyze all samples by HPLC-UV or HPLC-MS to observe the formation of degradation products and the loss of the parent compound.

Data Presentation: Example Forced Degradation Results

Condition This compound Remaining (%) Number of Degradation Products
Control (-20°C)1000
0.1 M HCl, 60°C, 30 min85.22
0.1 M NaOH, 60°C, 30 min92.51
3% H₂O₂, RT, 1 hr78.93
70°C, 24 hr95.11
Photostability Chamber89.72

Note: These are example values and will vary depending on the exact experimental conditions.

Protocol 3: HPLC-UV Method for Purity Assessment

Objective: To quantify the purity of a this compound solution and detect degradation products.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phase:

  • Solvent A: 0.1% Trifluoroacetic acid (TFA) in water

  • Solvent B: 0.1% TFA in acetonitrile

Gradient Program:

Time (min) % Solvent A % Solvent B
0955
20595
25595
26955
30955

Parameters:

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • UV Detection Wavelength: 220 nm and 280 nm

Procedure:

  • Prepare the mobile phase and degas it.

  • Equilibrate the HPLC system with the initial mobile phase conditions.

  • Inject a blank (solvent) to ensure a clean baseline.

  • Inject the this compound sample solution.

  • Analyze the resulting chromatogram to determine the peak area of this compound and any degradation products.

Visualizations

degradation_pathway cluster_oxidation Oxidation cluster_photodegradation Photodegradation This compound This compound Indole-2-one_derivative Indole-2-one derivative This compound->Indole-2-one_derivative O₂, light Hydroxylated_derivatives Hydroxylated derivatives This compound->Hydroxylated_derivatives ROS Dimeric_products Dimeric products This compound->Dimeric_products UV light Ring_opened_products Ring-opened products This compound->Ring_opened_products UV light

Caption: Potential degradation pathways for this compound.

experimental_workflow cluster_prep Solution Preparation cluster_stress Forced Degradation cluster_analysis Analysis prep Prepare this compound stock solution in deoxygenated solvent acid Acid (0.1 M HCl) prep->acid base Base (0.1 M NaOH) prep->base oxidation Oxidation (3% H₂O₂) prep->oxidation thermal Thermal (70°C) prep->thermal photo Photolytic (UV/Vis light) prep->photo hplc Analyze by HPLC-UV/MS acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc data Compare degradation profiles and identify major degradation products hplc->data

Caption: Workflow for a forced degradation study.

troubleshooting_logic rect rect start Inconsistent Experimental Results? check_solution Is the solution freshly prepared? start->check_solution check_storage Are storage conditions optimal (-20°C, dark)? check_solution->check_storage Yes prepare_fresh Prepare fresh solution check_solution->prepare_fresh No analyze_purity Analyze purity by HPLC check_storage->analyze_purity Yes improve_storage Improve storage conditions check_storage->improve_storage No degradation_present Degradation products present? analyze_purity->degradation_present end_good Problem Solved prepare_fresh->end_good improve_storage->end_good degradation_present->end_good No end_bad Investigate Degradation Pathway degradation_present->end_bad Yes

Caption: Troubleshooting logic for inconsistent results.

References

Technical Support Center: 5-Propyltryptamine GC-MS Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the GC-MS analysis of 5-Propyltryptamine. The information is tailored to researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs) & Troubleshooting

1. Why am I seeing poor peak shape (tailing or fronting) for my this compound standard?

Poor peak shape is a common issue when analyzing active compounds like tryptamines. Here are the likely causes and solutions:

  • Active Sites in the GC System: Tryptamines contain a basic secondary amine that can interact with acidic sites (silanols) in the inlet liner, column, or transfer line.

    • Solution: Use a deactivated inlet liner, preferably with glass wool. Perform regular maintenance, including trimming the column (10-15 cm from the inlet side) and ensuring all fittings are secure.[1][2]

  • Column Bleed: Degradation of the stationary phase can lead to active sites and baseline instability.[1]

    • Solution: Condition the column according to the manufacturer's instructions. If the bleed is excessive, the column may need to be replaced.[2]

  • Improper Sample Preparation: The sample solvent and pH can affect peak shape.

    • Solution: Ensure the sample is dissolved in a suitable, high-purity solvent. For tryptamines, extraction into an organic solvent from a basic aqueous solution is a common practice to ensure the analyte is in its free base form.[3]

2. I am not seeing a peak for this compound, or the response is very low. What should I do?

A lack of response can be due to several factors, from sample preparation to instrument settings.

  • Analyte Degradation: Tryptamines can be thermally labile.

    • Solution: Check the inlet temperature. While a high temperature is needed for volatilization, excessively high temperatures can cause degradation. A typical starting point is 250°C.[4]

  • Derivatization Issues: For improved volatility and thermal stability, derivatization is often recommended for tryptamines.[5][6]

    • Solution: If you are not derivatizing, consider doing so. If you are, the reaction may be incomplete. Optimize the derivatization conditions (reagent, temperature, and time).

  • System Contamination: Contamination in the inlet or column can trap the analyte.

    • Solution: Clean the inlet and replace the septum and liner. Bake out the column.[1]

3. Should I derivatize this compound before GC-MS analysis?

While some tryptamines can be analyzed without derivatization, it is generally recommended.[5][7]

  • Benefits of Derivatization:

    • Increases volatility and thermal stability.

    • Reduces peak tailing by masking the active amine group.[6]

    • Can produce characteristic mass fragments that aid in identification.[2][6]

  • Common Derivatizing Agents for Tryptamines:

    • Silylation Reagents: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) is commonly used to create trimethylsilyl (TMS) derivatives.[5][8]

    • Acylation Reagents: Pentafluoropropionic anhydride (PFPA) can be used to create pentafluoropropionyl (PFP) derivatives.[9]

4. What are some typical GC-MS parameters for tryptamine analysis?

While specific parameters should be optimized for your instrument and this compound, the following table provides a good starting point based on the analysis of similar compounds.

ParameterTypical Value
GC Column 30 m x 0.25 mm ID, 0.25 µm film thickness 5% phenyl methyl siloxane (e.g., HP-5MS, DB-5MS)[3][10]
Carrier Gas Helium at a constant flow rate of 0.8-1.0 mL/min[3][4]
Inlet Temperature 250°C[4]
Injection Mode Splitless (for trace analysis) or Split
Oven Program Initial: 50-70°C, hold for 1 minRamp: 10-15°C/min to 310°CFinal Hold: 3-5 min[3][4]
MS Transfer Line 280°C
Ion Source Temp 230°C[4]
Ionization Mode Electron Ionization (EI) at 70 eV[4]
Scan Range 40-550 amu

5. I am seeing extraneous peaks in my chromatogram. What is their source?

These "ghost peaks" can arise from several sources.

  • Septum Bleed: Pieces of the inlet septum can break off and be swept into the liner.

    • Solution: Use high-quality septa and replace them regularly.

  • Contaminated Solvents or Reagents: Impurities in your solvents or derivatizing agents can appear as peaks.

    • Solution: Use high-purity solvents and reagents. Run a solvent blank to identify any contaminant peaks.

  • Carryover: Residual sample from a previous injection can elute in a later run.[1]

    • Solution: Implement a wash step with a strong solvent between injections. Increase the final oven temperature or hold time to ensure all compounds elute.

6. What are the expected mass fragments for this compound?

For this compound, the expected fragmentation would lead to a prominent iminium ion. The structure of this fragment would be CH2=N+H(CH3). The mass-to-charge ratio (m/z) of this fragment would be a key identifier.

Experimental Protocols

Protocol 1: Sample Preparation by Liquid-Liquid Extraction

This protocol is for the extraction of this compound from an aqueous matrix (e.g., urine, cell culture media).

  • To 1 mL of the sample, add an appropriate internal standard.

  • Alkalinize the sample to a pH > 9 with 1N NaOH.

  • Add 1.5 mL of an immiscible organic solvent (e.g., methylene chloride, ethyl acetate).[3]

  • Vortex for 1-2 minutes to ensure thorough mixing.

  • Centrifuge to separate the aqueous and organic layers.

  • Transfer the organic layer to a clean vial.

  • Evaporate the solvent under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable solvent for GC-MS analysis or proceed to derivatization.

Protocol 2: Derivatization with BSTFA + 1% TMCS (TMS Derivatization)

  • Ensure the extracted sample residue is completely dry.

  • Add 50 µL of BSTFA with 1% TMCS and 50 µL of a suitable solvent (e.g., acetonitrile, pyridine).

  • Cap the vial tightly.

  • Heat the vial at 70°C for 30 minutes.

  • Cool the vial to room temperature.

  • Inject 1 µL into the GC-MS.

Visualizations

GCMS_Troubleshooting_Workflow start_node Start: GC-MS Analysis Issue decision_node decision_node start_node->decision_node Identify Problem process_node process_node decision_node->process_node Poor Peak Shape process_node_2 Check for analyte degradation - Lower inlet temp. Consider derivatization decision_node->process_node_2 No/Low Peak process_node_3 Check for contamination - Replace septum - Run solvent blank decision_node->process_node_3 Ghost Peaks end_node Solution Implemented process_node->end_node Check for active sites - Use deactivated liner - Trim column process_node_2->end_node process_node_3->end_node

Caption: A workflow for troubleshooting common GC-MS issues.

Sample_Prep_Workflow cluster_extraction Liquid-Liquid Extraction cluster_derivatization Derivatization step_node step_node action_node action_node start Aqueous Sample alkalinize Alkalinize (pH > 9) start->alkalinize extract Extract with Organic Solvent alkalinize->extract evaporate Evaporate Solvent extract->evaporate add_reagent Add BSTFA + TMCS evaporate->add_reagent heat Heat (70°C, 30 min) add_reagent->heat analyze GC-MS Analysis heat->analyze

Caption: Sample preparation workflow for this compound analysis.

References

Technical Support Center: Optimizing HPLC Separation for 5-Propyltryptamine and its Isomers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the chromatographic analysis of 5-Propyltryptamine and its isomers. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in achieving optimal HPLC separation for these compounds.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC separation of this compound and its isomers.

Problem Potential Cause Suggested Solution
Poor Peak Shape (Tailing) Secondary interactions between the basic tryptamine analytes and acidic silanol groups on the silica-based column packing.[1][2][3][4]- Lower Mobile Phase pH: Adjust the mobile phase to a pH of 2-3 to protonate the silanol groups and reduce interaction.[1][5] - Use a High-Purity, End-Capped Column: Modern, well-end-capped columns have fewer free silanol groups. - Add a Mobile Phase Modifier: Incorporate a competing base like triethylamine (TEA) at a low concentration (e.g., 0.1%) to block silanol sites.[5] - Select a Different Stationary Phase: Consider a polar-embedded or charged surface hybrid (CSH) column designed for basic compounds.[1]
Poor Resolution Between Isomers Insufficient selectivity of the chromatographic system for the subtle structural differences between isomers.- Optimize Mobile Phase Composition: Vary the organic modifier (acetonitrile vs. methanol) and the buffer system.[6] - Adjust Mobile Phase pH: Small changes in pH can alter the ionization state of the analytes and improve selectivity.[7][8] - Change Stationary Phase: A phenyl- or biphenyl-based column can offer different selectivity through π-π interactions.[3][9] - Decrease Flow Rate: Lowering the flow rate can enhance separation efficiency.[6][10] - Increase Column Length or Decrease Particle Size: Both can lead to higher efficiency and better resolution.[6][11]
Peak Splitting Co-elution of closely related isomers or an issue with the HPLC system itself.[12]- Method Optimization: If co-elution is suspected, further optimize the mobile phase and stationary phase for better separation. - Check for Column Voids: A void in the column packing can cause peak splitting.[13] Replace the column if necessary. - Ensure Sample Solvent Compatibility: The sample should be dissolved in a solvent that is weaker than or the same as the initial mobile phase to prevent peak distortion. - Inspect for System Leaks or Blockages: Check fittings and frits for any issues that could disrupt the flow path.[13]
Inconsistent Retention Times Fluctuations in mobile phase composition, temperature, or flow rate.- Use a Buffered Mobile Phase: This will ensure a stable pH throughout the analysis.[2] - Thermostat the Column: Maintaining a consistent column temperature is crucial for reproducible results.[10] - Degas the Mobile Phase: Dissolved gases can cause pump and baseline instability. - Ensure Proper System Equilibration: Allow sufficient time for the column to equilibrate with the mobile phase before injecting samples.

Frequently Asked Questions (FAQs)

Q1: What is the best type of HPLC column for separating this compound and its positional isomers?

A1: For separating positional isomers of basic compounds like this compound, a high-purity C18 column with robust end-capping is a good starting point. However, to enhance selectivity, consider stationary phases that offer alternative interactions. Phenyl or biphenyl columns can provide π-π interactions with the indole ring of the tryptamines, which can be effective for separating isomers.[3][9] For challenging separations, a polar-embedded phase column might also offer improved peak shape and selectivity.

Q2: How does the mobile phase pH affect the separation of these tryptamine isomers?

A2: The mobile phase pH is a critical parameter. Since tryptamines are basic compounds, their retention and peak shape are highly dependent on the pH.[7] At a low pH (around 2-4), the analytes will be protonated, which can improve their solubility in the mobile phase and minimize undesirable interactions with the stationary phase, often leading to better peak shapes.[5][8] Conversely, at a higher pH, the analytes will be in their free base form, which can increase retention on a reverse-phase column but may also lead to peak tailing if silanol interactions are not well-controlled.

Q3: I'm observing significant peak tailing with my this compound standard. What should I do?

A3: Peak tailing for basic compounds like tryptamines is commonly caused by interactions with residual silanol groups on the silica support of the column.[1][3][4] To mitigate this, you can:

  • Lower the pH of your mobile phase to around 2-3.

  • Add a competing base , such as 0.1% triethylamine (TEA), to your mobile phase to mask the active silanol sites.[5]

  • Use a highly end-capped column or one specifically designed for basic compounds.

Q4: Can I use the same method for both positional isomers and enantiomers of this compound?

A4: No, separating enantiomers requires a chiral environment, which is not necessary for positional isomers. To separate enantiomers, you will need to use a chiral stationary phase (CSP) or a chiral mobile phase additive. The separation of positional isomers relies on differences in their physical and chemical properties that can be exploited with standard achiral chromatography.

Q5: What are the recommended starting conditions for developing a separation method for this compound isomers?

A5: A good starting point would be a reverse-phase method using a C18 or Phenyl column. For the mobile phase, you could begin with a gradient elution using a buffered aqueous phase (e.g., 20 mM ammonium formate at pH 3.0) and an organic modifier like acetonitrile or methanol.[3] A gradient from a low to a high percentage of the organic modifier will help to elute a range of isomers and identify suitable isocratic conditions if desired.

Experimental Protocols

Protocol 1: Reverse-Phase HPLC for Positional Isomer Separation

This protocol provides a starting point for the separation of this compound and its positional isomers (e.g., 4-Propyltryptamine, 6-Propyltryptamine, 7-Propyltryptamine).

  • Column: Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm particle size.

  • Mobile Phase A: 20 mM Ammonium Formate in Water, pH 3.0 (adjusted with formic acid).

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 50% B

    • 15-17 min: 50% B

    • 17-18 min: 50% to 10% B

    • 18-25 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.

  • Injection Volume: 5 µL.

  • Detection: UV at 280 nm.

Illustrative Data for Method Optimization (Protocol 1)

The following table presents hypothetical data to illustrate the effect of changing the organic modifier on the retention time and resolution of this compound and a closely eluting isomer.

Organic Modifier Retention Time (this compound) Retention Time (Isomer X) Resolution (Rs)
Acetonitrile8.5 min8.9 min1.6
Methanol9.8 min10.5 min1.9
Protocol 2: Chiral HPLC for Enantiomeric Separation

This protocol is a starting point for the separation of the enantiomers of this compound.

  • Column: Chiral Stationary Phase (CSP) based on a polysaccharide derivative (e.g., cellulose or amylose).

  • Mobile Phase: A mixture of n-Hexane and Isopropanol (e.g., 90:10 v/v) with a small amount of an amine modifier (e.g., 0.1% diethylamine) to improve peak shape.

  • Elution: Isocratic.

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 25°C.

  • Injection Volume: 10 µL.

  • Detection: UV at 280 nm.

Illustrative Data for Chiral Separation (Protocol 2)

This table shows hypothetical data for the separation of the two enantiomers of this compound.

Enantiomer Retention Time Peak Asymmetry
Enantiomer 112.3 min1.1
Enantiomer 214.1 min1.2

Visualizations

Troubleshooting_Workflow cluster_mp Mobile Phase Optimization cluster_col Column Troubleshooting cluster_sys System Checks start Problem Identified (e.g., Poor Resolution) check_mobile_phase Step 1: Evaluate Mobile Phase start->check_mobile_phase mp_ph Adjust pH check_mobile_phase->mp_ph mp_solvent Change Organic Solvent (ACN vs. MeOH) check_mobile_phase->mp_solvent mp_gradient Modify Gradient Slope check_mobile_phase->mp_gradient check_column Step 2: Assess Column Performance col_type Switch Stationary Phase (e.g., C18 to Phenyl) check_column->col_type col_condition Check for Contamination/ Column Void check_column->col_condition check_system Step 3: Inspect HPLC System sys_flow Verify Flow Rate & Temperature check_system->sys_flow sys_connections Check for Leaks & Dead Volume check_system->sys_connections solution Problem Resolved mp_ph->solution If successful mp_solvent->solution If successful mp_gradient->check_column If no improvement mp_gradient->solution If successful col_type->solution If successful col_condition->check_system If no improvement col_condition->solution If successful sys_flow->solution If successful sys_connections->solution If successful

Caption: A logical workflow for troubleshooting poor HPLC resolution.

Method_Development_Pathway cluster_optimization Optimization Loop start Goal: Separate This compound Isomers select_column Select Initial Column (e.g., C18 or Phenyl) start->select_column select_mobile_phase Choose Mobile Phase (Buffered ACN/Water) select_column->select_mobile_phase initial_run Perform Initial Gradient Run select_mobile_phase->initial_run evaluate_results Evaluate Peak Shape & Resolution initial_run->evaluate_results optimize_ph Adjust pH evaluate_results->optimize_ph optimize_gradient Optimize Gradient evaluate_results->optimize_gradient Poor Resolution? final_method Final Validated Method evaluate_results->final_method Acceptable Separation optimize_ph->optimize_gradient optimize_solvent Test Alternative Organic Solvent optimize_gradient->optimize_solvent optimize_solvent->evaluate_results Re-evaluate

Caption: A typical pathway for developing an HPLC separation method.

References

Addressing poor cell viability in 5-Propyltryptamine assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing poor cell viability and other common issues encountered during in vitro assays with 5-Propyltryptamine.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action in vitro?

A1: this compound is a tryptamine derivative. Like many psychedelic compounds, its primary expected mechanism of action is as an agonist at serotonin receptors, particularly the 5-HT2A receptor. Activation of the 5-HT2A receptor initiates a Gq/11 signaling cascade, leading to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). This signaling pathway ultimately results in an increase in intracellular calcium levels.

Q2: We are observing significant cell death in our assays even at low concentrations of this compound. What are the potential causes?

A2: Poor cell viability in this compound assays can stem from several factors:

  • Compound Cytotoxicity: Tryptamine derivatives can exhibit inherent cytotoxicity at certain concentrations.

  • Solvent Toxicity: The solvent used to dissolve this compound, commonly DMSO, can be toxic to cells, especially at higher concentrations. It is recommended to keep the final DMSO concentration at or below 0.1% in your cell culture media.[1][2]

  • Compound Solubility and Precipitation: this compound may have limited solubility in aqueous culture media, leading to precipitation. These precipitates can be directly toxic to cells or interfere with assay readings.

  • Suboptimal Cell Culture Conditions: Factors such as improper cell density, media formulation, serum concentration, or the presence of contamination can all contribute to poor cell health and increase sensitivity to the test compound.

  • Assay-Specific Artifacts: The chosen viability assay itself might be susceptible to interference from the compound. For example, some compounds can interfere with the chemistry of tetrazolium-based assays like MTT.

Q3: What is a recommended starting concentration range for this compound in cell-based assays?

Q4: How can I improve the solubility of this compound in my cell culture medium?

A4: To improve solubility, you can try the following:

  • Use of a Co-solvent: Initially dissolve the compound in a small amount of a water-miscible organic solvent like DMSO before further dilution in culture medium.

  • pH Adjustment: The solubility of tryptamines can be pH-dependent. A slight adjustment of the media's pH might improve solubility, but care must be taken to ensure the pH remains within a physiologically acceptable range for your cells.

  • Heated Dissolution: Gently warming the solvent during the initial dissolution step can sometimes help, but be cautious of compound degradation at higher temperatures.

  • Sonication: Brief sonication can aid in dissolving the compound.

Always visually inspect your final solution for any signs of precipitation before adding it to the cells.

Troubleshooting Guides

Issue 1: High background signal or inconsistent results in viability assays.

Possible Cause & Troubleshooting Step

  • Compound Interference with Assay Reagents:

    • Recommendation: Run a control plate with the compound in cell-free media to check for any direct reaction with the assay reagents (e.g., reduction of MTT by the compound itself). If interference is observed, consider switching to an alternative viability assay that relies on a different detection principle (e.g., ATP-based assays like CellTiter-Glo®, or dye exclusion methods like Trypan Blue).

  • Compound Precipitation:

    • Recommendation: Visually inspect the wells under a microscope for any signs of compound precipitation. If present, try the solubility improvement techniques mentioned in the FAQs. You may also need to lower the highest concentration tested.

  • Inconsistent Cell Seeding:

    • Recommendation: Ensure a homogenous cell suspension before seeding. Use calibrated pipettes and a consistent pipetting technique to minimize variability between wells.

Issue 2: Unexpectedly low cell viability across all treatment groups, including the vehicle control.

Possible Cause & Troubleshooting Step

  • Solvent Toxicity:

    • Recommendation: Prepare a dilution series of your solvent (e.g., DMSO) in culture media and treat cells to determine the maximum non-toxic concentration for your specific cell line. Ensure the final solvent concentration in all wells, including controls, is below this threshold.

  • Cell Culture Health:

    • Recommendation: Regularly check your cell cultures for signs of stress or contamination (e.g., changes in morphology, cloudy media). Ensure you are using cells within an optimal passage number range and that the culture medium is fresh and properly supplemented.

  • Assay Incubation Time:

    • Recommendation: The incubation time with the viability assay reagent can be critical. For assays like MTT, prolonged incubation can lead to toxicity. Optimize the incubation time to achieve a good signal-to-noise ratio without adversely affecting the cells.

Data Presentation

Table 1: Cytotoxicity of Tryptamine Analogs in Various Cell Lines

Compound/AnalogCell LineAssayIC50/CC50 (µM)Reference
Tryptamine derivativeHEK293, HepG2, JurkatMTTDown to 4.3[3]
Tryptamine amide of (3β)-3-(acetyloxy)olean-12-en-28-oic acidHeLa8.7 ± 0.4[4]
Tryptamine amide of (3β)-3-(acetyloxy)olean-12-en-28-oic acidG-3619.0 ± 0.4[4]
2-(1H-indol-3-yl)ethylthiourea derivative 21MT42.4[5]
2-(1H-indol-3-yl)ethylthiourea derivative 21Various human haematological tumour cell lines5.0-12[5]
Naphthoindole-based tryptamine derivativeK562, HCT116Low micromolar range[6]
Tryptamine-thiazolidin-4-one derivative YS4YKG1 (glioblastoma)0.01857[7]
Tryptamine-thiazolidin-4-one derivative YS10SHSY5Y (neuroblastoma)0.00044[7]

Note: This table provides data for tryptamine derivatives and analogs, not this compound itself. These values should be used as a general guide for designing initial experiments.

Experimental Protocols

Protocol: MTT Cell Viability Assay

This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.[3][4]

  • Cell Seeding:

    • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in complete culture medium. It is advisable to first dissolve the compound in a minimal amount of DMSO and then dilute it in the medium, ensuring the final DMSO concentration is non-toxic.

    • Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (medium with the same final concentration of DMSO) and untreated control wells.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • Prepare a 5 mg/mL stock solution of MTT in sterile PBS.

    • Add 10 µL of the MTT stock solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

    • Gently pipette up and down or use a plate shaker to ensure complete dissolution of the formazan crystals.

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the untreated control.

    • Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell viability).

Mandatory Visualization

Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space 5_Propyltryptamine This compound 5HT2A_Receptor 5-HT2A Receptor 5_Propyltryptamine->5HT2A_Receptor Binds to Gq_protein Gq/11 Protein 5HT2A_Receptor->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates IP3 Inositol Trisphosphate (IP3) PLC->IP3 Cleaves PIP2 to DAG Diacylglycerol (DAG) PLC->DAG PIP2 PIP2 PIP2->PLC ER Endoplasmic Reticulum (ER) IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Cellular_Response Downstream Cellular Responses Ca2->Cellular_Response Acts as second messenger for PKC->Cellular_Response Phosphorylates targets leading to

Caption: 5-HT2A Receptor Signaling Pathway

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Viability Assay cluster_analysis Data Analysis A Seed cells in 96-well plate C Treat cells with compound and controls A->C B Prepare this compound serial dilutions B->C D Incubate for 24/48/72 hours C->D E Add viability reagent (e.g., MTT) D->E F Incubate E->F G Add solubilization agent (if required) F->G H Measure signal (e.g., Absorbance) G->H I Calculate % viability and IC50 H->I

Caption: Cell Viability Assay Workflow

References

Minimizing off-target effects in 5-Propyltryptamine experiments

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: 5-Propyltryptamine (5-PT) is a research chemical with limited published data. The information provided herein is extrapolated from studies on structurally related tryptamines and general pharmacological principles. All experimental work with 5-PT should be approached with caution and rigorously validated.

Frequently Asked Questions (FAQs)

Q1: What is the expected primary mechanism of action for this compound?

A1: Based on its structural similarity to other 5-substituted tryptamines, this compound is hypothesized to act primarily as an agonist or partial agonist at serotonin receptors, particularly the 5-HT2A and 5-HT1A subtypes. Many tryptamine-based psychedelics produce their effects through agonist activity at 5-HT2A receptors.[1][2] However, the precise binding affinity and functional activity of 5-PT at these and other receptors have not been extensively characterized in published literature.

Q2: What are the likely off-target effects of this compound?

A2: Off-target effects are common with tryptamine derivatives.[1] Potential off-target interactions for 5-PT could include activity at other serotonin receptor subtypes (e.g., 5-HT2B, 5-HT2C, 5-HT6, 5-HT7), as well as adrenergic (alpha-2), dopamine, and histamine receptors, and the serotonin transporter (SERT).[2][3] The extent of these interactions is unknown and must be determined empirically. 5-substituted tryptamines, for instance, have shown high affinities for 5-HT1A receptors and low affinities for 5-HT2C receptors.[2]

Q3: How can I assess the purity of my this compound sample?

A3: Ensuring the purity of your 5-PT sample is critical to avoid confounding experimental results. Standard analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy should be used to confirm the identity and purity of the compound. Impurities from the synthesis process can have their own pharmacological activity.

Q4: Are there known safety concerns when working with this compound?

A4: As a novel research chemical, the full toxicological profile of this compound is unknown. Standard laboratory safety protocols for handling potent, biologically active compounds should be strictly followed. This includes the use of personal protective equipment (PPE) such as gloves, lab coats, and safety glasses. All work should be conducted in a well-ventilated area or a fume hood.

Troubleshooting Guides

Issue 1: High Variability in Experimental Results

Question: I am observing significant variability in my in vitro/in vivo results between batches of this compound. What could be the cause?

Answer:

  • Purity and Stability:

    • Problem: Different batches of 5-PT may have varying purity levels or may have degraded over time. Tryptamines can be sensitive to light, heat, and acidic conditions.

    • Solution:

      • Verify the purity of each batch using analytical methods (HPLC, GC-MS, NMR).

      • Store 5-PT in a cool, dark, and dry place, preferably under an inert atmosphere (e.g., argon or nitrogen).

      • Prepare solutions fresh for each experiment and avoid repeated freeze-thaw cycles.

  • Solubility Issues:

    • Problem: Inconsistent solubilization of 5-PT can lead to inaccurate dosing.

    • Solution:

      • Determine the optimal solvent for your experimental system (e.g., DMSO for in vitro assays, saline with a co-solvent for in vivo).

      • Use sonication or gentle warming to ensure complete dissolution.

      • Visually inspect solutions for any precipitate before use.

Issue 2: Suspected Off-Target Effects Confounding Data

Question: My experimental results are not consistent with the expected 5-HT2A receptor-mediated effects. How can I identify and minimize off-target effects?

Answer:

  • Comprehensive Receptor Screening:

    • Problem: The observed effects may be due to 5-PT's interaction with other receptors.

    • Solution:

      • Perform a broad receptor binding screen to identify potential off-target interactions. Commercial services are available for this purpose.

      • Focus on receptors commonly targeted by tryptamines, as listed in the data table below.

  • Use of Selective Antagonists:

    • Problem: It is unclear which receptor is mediating the observed effect.

    • Solution:

      • Co-administer 5-PT with selective antagonists for suspected off-target receptors. For example, use a selective 5-HT1A antagonist to block effects mediated by that receptor.

      • A lack of change in the experimental outcome in the presence of a specific antagonist suggests that the receptor is not involved.

  • Dose-Response Curve Analysis:

    • Problem: Off-target effects may only be apparent at higher concentrations.

    • Solution:

      • Generate detailed dose-response curves.

      • If the curve is biphasic or has a low slope, it may indicate the involvement of multiple receptors with different affinities.

Quantitative Data

Table 1: Receptor Binding Affinities (Ki, nM) of Structurally Related 5-Substituted Tryptamines

Data for this compound is not available in the cited literature. This table presents data for related compounds to provide an expected range of activity. Researchers should empirically determine the binding profile of this compound.

Receptor5-Methoxytryptamine2-Methyl-5-HTReference
5-HT1A--[2]
5-HT1D--
5-HT1E--
5-HT2A--[2]
5-HT2C--[2]
5-HT6--
5-HT7--
SERT--[2][3]
α2A--
H1--

Note: '-' indicates data not available in the provided search results.

Experimental Protocols

Protocol 1: General Radioligand Binding Assay to Determine Receptor Affinity

This protocol provides a general framework for assessing the binding affinity of this compound at a receptor of interest (e.g., 5-HT2A).

  • Materials:

    • Cell membranes expressing the human receptor of interest (e.g., 5-HT2A).

    • Radioligand specific for the receptor (e.g., [3H]ketanserin for 5-HT2A).[4]

    • This compound stock solution (e.g., 10 mM in DMSO).

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Non-specific binding control (e.g., a high concentration of a known unlabeled ligand).

    • 96-well plates and a cell harvester.

    • Scintillation fluid and a scintillation counter.

  • Methodology:

    • Prepare serial dilutions of this compound in the assay buffer.

    • In a 96-well plate, combine the cell membranes, the radioligand at a concentration near its Kd, and either buffer, a concentration of 5-PT, or the non-specific binding control.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.

    • Terminate the reaction by rapid filtration through a glass fiber filter using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

    • Place the filters in scintillation vials with scintillation fluid.

    • Quantify the radioactivity using a scintillation counter.

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the specific binding as a function of the this compound concentration and fit the data to a one-site competition model to determine the IC50.

    • Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Visualizations

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Pharmacological Characterization cluster_troubleshooting Troubleshooting Loop start Precursor Chemicals synthesis Chemical Synthesis of 5-PT start->synthesis purification Purification (e.g., Crystallization, Chromatography) synthesis->purification analysis Purity & Identity Confirmation (NMR, GC-MS, HPLC) purification->analysis binding In Vitro Receptor Binding Assays analysis->binding Pure Compound functional In Vitro Functional Assays (e.g., Calcium Flux, cAMP) binding->functional invivo In Vivo Behavioral Assays functional->invivo check Inconsistent Results? invivo->check check->analysis Yes end Publishable Data check->end No

Caption: Experimental workflow for the synthesis and characterization of this compound.

signaling_pathway cluster_5HT2A 5-HT2A Receptor Pathway cluster_5HT1A 5-HT1A Receptor Pathway 5-PT 5-PT 5-HT2A 5-HT2A 5-PT->5-HT2A Agonism 5-HT1A 5-HT1A 5-PT->5-HT1A Agonism Gq/11 Gq/11 5-HT2A->Gq/11 PLC PLC Gq/11->PLC IP3/DAG IP3/DAG PLC->IP3/DAG Ca2+ Release Ca2+ Release IP3/DAG->Ca2+ Release Cellular Effects Cellular Effects Ca2+ Release->Cellular Effects Gi/o Gi/o 5-HT1A->Gi/o Adenylyl Cyclase Adenylyl Cyclase Gi/o->Adenylyl Cyclase cAMP cAMP Adenylyl Cyclase->cAMP cAMP->Cellular Effects Reduced

Caption: Hypothesized signaling pathways for this compound at 5-HT2A and 5-HT1A receptors.

troubleshooting_logic start Unexpected Experimental Result Observed q1 Is the compound pure? start->q1 a1_yes Purity Confirmed q1->a1_yes Yes a1_no Re-purify and re-characterize sample. q1->a1_no No q2 Is the effect blocked by a selective 5-HT2A antagonist? a1_yes->q2 a2_yes Effect is likely on-target (5-HT2A mediated). q2->a2_yes Yes a2_no Suspect off-target effect. q2->a2_no No q3 Perform broad receptor screen. a2_no->q3 a3 Identify potential off-target receptors (e.g., 5-HT1A, Adrenergic). q3->a3 q4 Test with selective antagonists for identified off-targets. a3->q4 a4 Isolate and confirm the off-target pathway. q4->a4

Caption: Logical workflow for troubleshooting unexpected results and identifying off-target effects.

References

Technical Support Center: 5-Propyltryptamine Animal Dosing & Experimentation

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: 5-Propyltryptamine is a research chemical with limited published data. This guide is intended to provide a framework for establishing and refining animal dosing protocols based on general principles of tryptamine pharmacology. All experimental procedures should be conducted in accordance with institutional and national guidelines for animal welfare.

Troubleshooting Guide

This guide addresses specific issues that may arise during animal experiments with this compound, helping researchers to identify potential causes and implement corrective actions to ensure more consistent and reliable results.

Issue Potential Causes Troubleshooting Steps
High variability in behavioral responses between subjects. - Genetic differences between animals (strain variability).[1] - Differences in gut microbiome. - Stress levels affecting drug metabolism and response. - Inconsistent drug administration (e.g., slight variations in injection site).- Standardize Animal Strain: Use a single, well-characterized inbred strain of mice or rats for all experiments.[1] - Acclimatization: Ensure all animals have a sufficient acclimatization period (at least 3 days) in the experimental environment before dosing.[2] - Handling: Handle all animals consistently and gently to minimize stress. - Administration Technique: Ensure all personnel are thoroughly trained in the chosen administration route to guarantee consistency.
Inconsistent results across different experimental days. - Circadian rhythm variations affecting drug metabolism and receptor sensitivity. - Changes in environmental conditions (e.g., lighting, temperature, noise). - Instability of the this compound solution over time.- Time of Day: Conduct all experiments at the same time of day to control for circadian variations. - Environmental Control: Maintain a stable and consistent laboratory environment. - Fresh Solutions: Prepare fresh this compound solutions for each experimental day.
Unexpected or adverse physiological effects (e.g., seizures, severe hyperthermia). - Dose is too high for the chosen species or strain. - Interaction with other administered substances. - Off-target pharmacological effects.- Dose Reduction: Immediately reduce the dose in subsequent experiments. - Dose-Response Study: Conduct a thorough dose-response study to identify the therapeutic and toxic dose ranges. - Review of Concomitant Medications: Ensure no other administered substances (e.g., anesthetics) are interacting with the this compound.
Lack of a clear dose-dependent behavioral response. - The chosen behavioral assay is not sensitive to the effects of this compound. - The dose range is too narrow or outside the effective window. - Saturation of the relevant receptors at the lowest dose tested.- Assay Selection: Consider alternative or multiple behavioral assays. The head-twitch response (HTR) is a common proxy for psychedelic effects in rodents.[3][4] - Broaden Dose Range: Test a wider range of doses, including lower and higher concentrations. - Receptor Binding Profile: Review the receptor binding profile of similar tryptamines to inform dose selection.

Frequently Asked Questions (FAQs)

Q1: What is the likely mechanism of action for this compound?

A1: Based on the pharmacology of structurally similar tryptamines, this compound is expected to act as a serotonin receptor agonist, with a likely affinity for 5-HT1A, 5-HT2A, and 5-HT2C receptors.[5] The psychedelic-like effects of many tryptamines are primarily mediated by their agonist activity at the 5-HT2A receptor.[4]

Q2: How should I prepare a this compound solution for administration?

A2: The preparation will depend on the salt form of the compound and the intended route of administration. For many tryptamine salts, sterile saline or phosphate-buffered saline (PBS) are suitable vehicles for parenteral routes. It is crucial to ensure the compound is fully dissolved and the pH of the solution is within a physiologically acceptable range. For oral administration, a solution or suspension can be prepared, potentially with a vehicle like sweetened condensed milk to improve voluntary ingestion in rodents.

Q3: What are the recommended routes of administration for this compound in rodents?

A3: Common routes for systemic administration in rodents include intraperitoneal (IP), subcutaneous (SC), and intravenous (IV) injections, as well as oral gavage. The choice of route will influence the pharmacokinetics (absorption, distribution, metabolism, and excretion) of the compound. IV administration will result in the most rapid onset and highest bioavailability, while oral administration may be subject to first-pass metabolism.

Q4: Are there known sex differences in the response to tryptamines?

A4: Yes, sex differences in the response to psychoactive compounds, including tryptamines, have been reported in animal studies. These can be due to differences in metabolism, receptor density, and hormonal fluctuations. It is recommended to either use both sexes in your studies or to state a clear justification for using only one.

Quantitative Data: Receptor Binding Affinities of Related Tryptamines

While specific binding data for this compound is not widely available, the following table summarizes the binding affinities (Ki, nM) of related tryptamines at key serotonin receptors to provide a comparative reference. Lower Ki values indicate higher binding affinity.

Compound5-HT1A (Ki, nM)5-HT2A (Ki, nM)5-HT2C (Ki, nM)
N,N-Dipropyltryptamine (DPT)~100Data not consistently reportedData not consistently reported
N-Methyl-N-propyltryptamine (MPT)Data not availableData not availableData not available
5-MeO-DMT< 10>1000Data not consistently reported

Note: This data is compiled from various sources and methodologies and should be used for comparative purposes only.

Experimental Protocols

Protocol: Initial Dose-Response Study for this compound in Mice

Objective: To determine the dose-dependent effects of this compound on a specific behavioral measure (e.g., head-twitch response) and to identify a safe and effective dose range.

Materials:

  • This compound (specify salt form)

  • Sterile saline (0.9% NaCl)

  • Male C57BL/6J mice (8-10 weeks old)

  • Behavioral observation chambers

  • Video recording equipment

  • Analytical balance, vortex mixer, pH meter

  • Syringes and needles (appropriate gauge for IP injection)

Procedure:

  • Animal Acclimatization: Allow mice to acclimate to the housing facility for at least one week and to the experimental room for at least one hour before testing.

  • Drug Preparation: On the day of the experiment, prepare a stock solution of this compound in sterile saline. Perform serial dilutions to create a range of doses (e.g., 0.1, 0.3, 1, 3, 10 mg/kg). A vehicle-only group (saline) must be included as a control.

  • Dosing: Administer the assigned dose or vehicle via intraperitoneal (IP) injection at a volume of 10 ml/kg body weight.

  • Behavioral Observation: Immediately after injection, place each mouse in an individual observation chamber. Record behavior for a predefined period (e.g., 30-60 minutes). The primary measure will be the number of head-twitches.

  • Data Analysis: Quantify the number of head-twitches for each mouse. Analyze the data using an appropriate statistical test (e.g., one-way ANOVA followed by post-hoc tests) to compare the effects of different doses to the vehicle control.

  • Safety Monitoring: Throughout the experiment, monitor animals for any signs of distress or adverse effects, such as seizures, excessive stereotypy, or changes in posture.

Visualizations

experimental_workflow cluster_prep Phase 1: Preparation cluster_pilot Phase 2: Pilot Study cluster_refine Phase 3: Refinement A Literature Review (Related Tryptamines) B Source & Verify Compound Purity A->B C Select Animal Model (Species & Strain) B->C D Initial Dose-Finding (Wide, Log-Spaced Doses) C->D E Assess Behavioral & Physiological Effects D->E F Identify Tolerated Dose Range E->F G Full Dose-Response Study F->G H Characterize PK/PD Relationship G->H I Establish Final Protocol H->I

Caption: Workflow for establishing a novel dosing protocol.

signaling_pathway This compound This compound 5-HT2A Receptor 5-HT2A Receptor This compound->5-HT2A Receptor Gq/11 Protein Gq/11 Protein 5-HT2A Receptor->Gq/11 Protein Phospholipase C (PLC) Phospholipase C (PLC) Gq/11 Protein->Phospholipase C (PLC) PIP2 PIP2 Phospholipase C (PLC)->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2+ Release Ca2+ Release IP3->Ca2+ Release Protein Kinase C (PKC) Protein Kinase C (PKC) DAG->Protein Kinase C (PKC) Downstream Effects Downstream Effects Ca2+ Release->Downstream Effects Protein Kinase C (PKC)->Downstream Effects

Caption: Hypothesized 5-HT2A receptor signaling pathway.

troubleshooting_tree A Inconsistent Results Observed B High Inter-Individual Variability? A->B C Inconsistent Across Different Days? A->C D Review Animal Strain, Handling, & Acclimatization B->D Yes E Refine Administration Technique B->E Yes F Standardize Time of Day for Experiments C->F Yes G Ensure Consistent Environment & Fresh Solutions C->G Yes H Re-evaluate Protocol D->H E->H F->H G->H

Caption: Decision tree for troubleshooting inconsistent results.

References

Technical Support Center: 5-Propyltryptamine Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the synthesis of 5-Propyltryptamine.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound?

A1: The most prevalent methods for synthesizing this compound and other substituted tryptamines are the Speeter-Anthony tryptamine synthesis and the Fischer indole synthesis. The Speeter-Anthony method involves the reaction of a substituted indole with oxalyl chloride, followed by amidation and reduction.[1][2][3] The Fischer indole synthesis produces the indole ring system from a substituted phenylhydrazine and an aldehyde or ketone under acidic conditions.[4][5]

Q2: What are the critical parameters to control during the synthesis to minimize contamination?

A2: To minimize impurities, it is crucial to control several parameters:

  • Anhydrous Conditions: Many of the reagents, such as oxalyl chloride and lithium aluminum hydride (LAH), are highly reactive with water. Ensuring strictly anhydrous conditions throughout the synthesis is critical to prevent side reactions and decomposition of reagents and intermediates.

  • Temperature Control: Key reaction steps, such as the addition of oxalyl chloride and the quenching of the LAH reduction, are highly exothermic. Proper temperature control is essential to prevent side reactions and ensure the stability of the reaction mixture.

  • Inert Atmosphere: The use of an inert atmosphere (e.g., nitrogen or argon), particularly during the LAH reduction step, prevents the degradation of reagents and intermediates by atmospheric oxygen and moisture.

  • Purity of Starting Materials: The purity of the starting 5-propylindole and all reagents will directly impact the purity of the final product. It is advisable to use high-purity starting materials or purify them before use.

Q3: What analytical techniques are recommended for identifying and quantifying impurities in a this compound sample?

A3: A combination of chromatographic and spectroscopic techniques is recommended for the comprehensive analysis of this compound and its impurities. High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric detection (LC-MS) is ideal for separating and quantifying impurities.[6][7][8] Gas Chromatography-Mass Spectrometry (GC-MS) is also a powerful tool for identifying volatile impurities.[6][7] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is invaluable for the structural elucidation of the final product and any isolated impurities.[1][2]

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, with a focus on the Speeter-Anthony route.

Observed Problem Potential Cause(s) Suggested Solution(s)
Low yield of 5-propyl-indole-3-glyoxylyl chloride (Step 2) Incomplete reaction; moisture contamination.Ensure the use of anhydrous solvent and fresh oxalyl chloride. Perform the reaction at 0°C and monitor the reaction progress by TLC.
Formation of a dark, tarry substance during the reaction with oxalyl chloride (Step 2) Reaction temperature too high; presence of impurities in the starting 5-propylindole.Maintain the reaction temperature at 0°C. Purify the starting 5-propylindole by chromatography or recrystallization before use.
Low yield of the N,N-dimethylglyoxylamide (Step 3) Incomplete reaction; loss of product during workup.Use a sufficient excess of dimethylamine. Ensure efficient extraction during the workup.
Presence of an impurity with a mass corresponding to the hydrolyzed acid chloride in the glyoxylamide product (Step 3) Incomplete reaction with dimethylamine; moisture present during the reaction or workup.Use anhydrous dimethylamine and solvents. Ensure the reaction goes to completion before workup.
Incomplete reduction of the glyoxylamide to this compound (Step 4) Insufficient LAH; deactivated LAH.Use a sufficient excess of fresh, high-quality LAH. Ensure the reaction is carried out under strictly anhydrous and inert conditions.
Formation of a significant amount of a hydroxylated byproduct (β-hydroxy intermediate) (Step 4) Incomplete reduction. This can happen if the reaction is not driven to completion.Increase the reaction time or temperature (reflux). Ensure a sufficient excess of LAH is used.
Presence of dimeric impurities in the final product. The β-hydroxy intermediate can dimerize, especially under acidic conditions during workup.After the LAH reduction, perform a careful workup under neutral or slightly basic conditions. Avoid prolonged exposure to acidic conditions.
Final product is an oil that is difficult to purify. Presence of multiple impurities.Purify the crude product by column chromatography on silica gel. Alternatively, convert the freebase to a salt (e.g., fumarate or hydrochloride), which can often be purified by recrystallization, and then convert it back to the freebase.[9][10]
N-Oxide formation in the final product. Oxidation of the tertiary amine of this compound. This can occur over time or during certain workup/purification steps.Minimize exposure of the final product to oxidizing conditions. Store the purified product under an inert atmosphere and protected from light. If N-oxide is present, it may be possible to reduce it back to the amine.

Data on Potential Contaminants

The following table summarizes potential impurities that could arise during the synthesis of this compound, based on known side reactions in tryptamine synthesis.

Impurity Name Chemical Structure Molecular Weight ( g/mol ) Potential Source
5-Propyl-1H-indoleC₁₁H₁₃N159.23Unreacted starting material from Step 2.
5-Propyl-indole-3-glyoxylic acidC₁₃H₁₃NO₃231.25Hydrolysis of 5-propyl-indole-3-glyoxylyl chloride.
N,N-Dimethyl-2-(5-propyl-1H-indol-3-yl)-2-oxoacetamideC₁₇H₂₂N₂O₂286.37Unreacted intermediate from Step 4.
2-Hydroxy-N,N-dimethyl-2-(5-propyl-1H-indol-3-yl)ethanamineC₁₇H₂₄N₂O272.39Incomplete reduction of the glyoxylamide (β-hydroxy intermediate).
Dimer of this compoundC₃₄H₄₆N₄526.76Dimerization of the β-hydroxy intermediate.
This compound N-oxideC₁₅H₂₂N₂O246.35Oxidation of the final product.

Experimental Protocols & Signaling Pathways

Speeter-Anthony Synthesis Workflow for this compound

The following diagram illustrates the key steps and potential points of contamination in the Speeter-Anthony synthesis of this compound.

Speeter_Anthony_Workflow cluster_step1 Step 1: Acyl Chloride Formation cluster_step2 Step 2: Amidation cluster_step3 Step 3: Reduction cluster_impurities Potential Contamination Sources A 5-Propyl-1H-indole C 5-Propyl-indole-3-glyoxylyl chloride A->C Anhydrous Ether/THF, 0°C I1 Unreacted 5-Propyl-1H-indole A->I1 Carryover B Oxalyl Chloride B->C E N,N-Dimethyl-2-(5-propyl-1H-indol-3-yl)-2-oxoacetamide C->E Anhydrous THF, 0°C to RT I2 Hydrolyzed Acid Chloride C->I2 Moisture D Dimethylamine D->E G This compound E->G Anhydrous THF, Reflux I3 Unreacted Glyoxylamide E->I3 Incomplete Reaction F LiAlH4 F->G I4 β-Hydroxy Intermediate G->I4 Incomplete Reduction I6 N-Oxide G->I6 Oxidation I5 Dimeric Byproducts I4->I5 Acidic Workup

Diagram of the Speeter-Anthony synthesis workflow for this compound.
Troubleshooting Logic Flow for Low Yield

This diagram provides a logical workflow for troubleshooting low yields in the final product.

Troubleshooting_Low_Yield Start Low Yield of this compound Check_Purity Check Purity of Intermediates (TLC, NMR) Start->Check_Purity Impure_Intermediates Purify Intermediates (Chromatography/Recrystallization) Check_Purity->Impure_Intermediates No Pure_Intermediates Intermediates are Pure Check_Purity->Pure_Intermediates Yes Check_Reagents Verify Reagent Quality (e.g., LAH activity) Impure_Intermediates->Check_Reagents Pure_Intermediates->Check_Reagents Bad_Reagents Use Fresh/High-Quality Reagents Check_Reagents->Bad_Reagents No Good_Reagents Reagents are Active Check_Reagents->Good_Reagents Yes Check_Conditions Review Reaction Conditions (Anhydrous, Temp., Time) Bad_Reagents->Check_Conditions Good_Reagents->Check_Conditions Incorrect_Conditions Optimize Reaction Conditions Check_Conditions->Incorrect_Conditions No Correct_Conditions Conditions are Correct Check_Conditions->Correct_Conditions Yes Review_Workup Analyze Workup and Purification for Product Loss Incorrect_Conditions->Review_Workup Correct_Conditions->Review_Workup

Troubleshooting flowchart for addressing low product yield.

References

Technical Support Center: 5-Propyltryptamine Electrophysiology

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering artifacts in 5-Propyltryptamine electrophysiology recordings.

Troubleshooting Guides

This section offers systematic approaches to identifying and resolving common artifacts encountered during electrophysiology experiments with this compound.

Issue 1: High-Frequency Noise Obscuring Synaptic Events

Symptoms: The baseline of your recording is "fuzzy" or "thick," making it difficult to resolve small-amplitude events like miniature excitatory or inhibitory postsynaptic currents (mEPSCs/mIPSCs).

Possible Causes & Solutions:

CauseSolution
Grounding Issues Ensure all equipment (amplifier, microscope, manipulators, Faraday cage) is connected to a single, common ground point to avoid ground loops.[1][2] Use heavy-gauge wire for grounding connections.[1][2]
Electrical Interference Switch off non-essential equipment in the room, such as centrifuges, vortexers, and personal electronics.[3] Fluorescent lights are a common source of high-frequency noise; try recording with them turned off.[3]
Perfusion System Air bubbles in the perfusion line can introduce noise. Ensure the perfusion line is free of bubbles. The flow rate of the perfusion system can also contribute to noise; try adjusting the rate.
Pipette Holder A dirty or improperly maintained pipette holder can be a source of noise. Clean the holder regularly with ethanol and distilled water.[4]

Troubleshooting Workflow:

cluster_solutions Troubleshooting Steps Start High-Frequency Noise Detected Check_Grounding Check Grounding (Single Point, Secure Connections) Start->Check_Grounding Isolate_Source Isolate Electrical Source (Turn off unnecessary equipment) Check_Grounding->Isolate_Source Noise Persists Check_Perfusion Inspect Perfusion System (Bubbles, Flow Rate) Isolate_Source->Check_Perfusion Noise Persists Clean_Holder Clean Pipette Holder Check_Perfusion->Clean_Holder Noise Persists Resolved Noise Resolved Clean_Holder->Resolved Noise Reduced cluster_solutions Troubleshooting Steps Start Unstable Recording/Seal Loss Check_Mechanical Check Mechanical Stability (Air Table, Manipulator Drift) Start->Check_Mechanical Evaluate_Pipette Evaluate Pipette (Glass, Tip Shape, Resistance) Check_Mechanical->Evaluate_Pipette Instability Persists Verify_Solutions Verify Solutions (Osmolarity, Freshness) Evaluate_Pipette->Verify_Solutions Instability Persists Assess_Tissue Assess Tissue Health Verify_Solutions->Assess_Tissue Instability Persists Resolved Recording Stabilized Assess_Tissue->Resolved Stability Improved cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Propyltryptamine This compound HT2A 5-HT2A Receptor Propyltryptamine->HT2A Binds to Gq Gq Protein HT2A->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ Release ER->Ca2 Neuronal_Effects Downstream Neuronal Effects (e.g., channel modulation) Ca2->Neuronal_Effects PKC->Neuronal_Effects

References

Technical Support Center: Cross-Reactivity in Immunoassays for Tryptamines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to cross-reactivity in immunoassays for tryptamines.

Frequently Asked Questions (FAQs)

Q1: What is cross-reactivity in the context of tryptamine immunoassays?

A1: Cross-reactivity is the phenomenon where an antibody in an immunoassay binds to substances other than the target analyte. In tryptamine immunoassays, this means the antibody may bind to various tryptamine analogs or other structurally similar molecules, not just the specific tryptamine the assay was designed to detect. This can lead to inaccurate quantification and false-positive results.[1]

Q2: Why is cross-reactivity a significant issue for tryptamine analysis?

A2: Many tryptamines share a common core indolealkylamine structure, leading to a high potential for cross-reactivity.[2] This is particularly challenging in drug screening and clinical research where the presence of multiple tryptamine analogs or metabolites can interfere with the accurate detection of a specific compound.

Q3: How is the percentage of cross-reactivity calculated?

A3: Cross-reactivity is typically determined by creating a standard curve for the target analyte and then testing the concentration of the cross-reacting substance required to produce the same signal as a specific concentration of the target analyte, often the 50% inhibition concentration (IC50). The formula is:

  • % Cross-Reactivity = (IC50 of Target Analyte / IC50 of Cross-Reactant) x 100

Q4: Can a tryptamine immunoassay be selective for a single compound?

A4: Achieving absolute specificity for a single tryptamine is challenging due to structural similarities among analogs. However, the degree of selectivity depends on the antibody used in the assay. Monoclonal antibodies, which recognize a single epitope, generally offer higher specificity compared to polyclonal antibodies.[2] The design of the hapten used to generate the antibodies also plays a crucial role in determining specificity.

Quantitative Cross-Reactivity Data

The following tables summarize the cross-reactivity of various tryptamine analogs and other compounds in different immunoassays. This data is essential for interpreting assay results correctly.

Table 1: Cross-Reactivity in a Psilocin Radioimmunoassay (RIA)

CompoundCross-Reactivity (%)
Psilocin100
Serotonin< 0.01
Tryptophan< 0.01
Tyrosine< 0.01
Δ⁹-Tetrahydrocannabinol< 0.01
Cocaine< 2.0
Morphine< 0.01
Amphetamine< 0.01
Tricyclic Neuroleptics (with dimethylaminoethyl side-chain)~20

Data sourced from Albers et al., 2004.[3][4]

Table 2: Cross-Reactivity in Psilocybin and Psilocin ELISAs

CompoundCross-Reactivity in Psilocybin ELISA (%)Cross-Reactivity in Psilocin ELISA (%)
Psilocybin100< 0.5
Psilocin2.8100

Data sourced from Yamaguchi et al., 2020.[2]

Table 3: Cross-Reactivity of Designer Drugs in Commercial Immunoassay Kits

Tryptamine AnalogLin-Zhi Methamphetamine Enzyme Immunoassay (% Positive at 100 µg/mL)
N,N-Diisopropyltryptamine (DiPT)Negative
N,N-Dimethyl-5-methoxytryptamine (5-MeO-DMT)Negative

This study screened a large number of designer drugs and found that most tryptamines did not cross-react with the tested amphetamine and methamphetamine immunoassays at the tested concentration.[1]

Table 4: Cross-Reactivity of Tryptamines in a Mephedrone/Methcathinone ELISA

Tryptamine AnalogCross-Reactivity
α-methyltryptamine (AMT)Demonstrated cross-reactivity
Other tested tryptaminesNo significant cross-reactivity

Data suggests that some specific tryptamine analogs can cross-react in assays for other drug classes.[5]

Experimental Protocols

Detailed Protocol: Competitive ELISA for Tryptamine Quantification

This protocol provides a general framework for a competitive Enzyme-Linked Immunosorbent Assay (ELISA) to quantify tryptamines in a sample.

Materials:

  • Microtiter plate pre-coated with a capture antibody specific for the target tryptamine.

  • Tryptamine standard solutions of known concentrations.

  • User samples.

  • Enzyme-conjugated tryptamine (e.g., HRP-tryptamine).

  • Assay buffer (e.g., PBS with a protein stabilizer like BSA).

  • Wash buffer (e.g., PBS with a mild detergent like Tween-20).

  • Substrate solution (e.g., TMB for HRP).

  • Stop solution (e.g., dilute sulfuric acid).

  • Microplate reader.

Procedure:

  • Reagent Preparation: Prepare all reagents, including standard dilutions and sample dilutions, according to the manufacturer's instructions. Bring all components to room temperature before use.[6]

  • Standard and Sample Addition: Add 50 µL of each standard, control, and sample to the appropriate wells of the microtiter plate. It is recommended to run all samples and standards in duplicate.[7]

  • Competitive Reaction: Add 50 µL of the enzyme-conjugated tryptamine to each well. The free tryptamine in the samples and standards will compete with the enzyme-conjugated tryptamine for binding to the capture antibody on the plate.[7]

  • Incubation: Cover the plate and incubate for the time and temperature specified in the kit's manual (e.g., 1 hour at 37°C).[7]

  • Washing: After incubation, wash the plate multiple times (e.g., 3-5 times) with wash buffer to remove any unbound reagents. Ensure complete removal of the liquid after the final wash by inverting the plate and tapping it on absorbent paper.[6][8]

  • Substrate Addition: Add 100 µL of the substrate solution to each well.[7]

  • Color Development: Incubate the plate in the dark at room temperature for a specified time (e.g., 15-30 minutes) to allow for color development. The intensity of the color is inversely proportional to the amount of tryptamine in the sample.

  • Stopping the Reaction: Add 50 µL of stop solution to each well to terminate the reaction. The color will change (e.g., from blue to yellow for TMB with HRP).[8]

  • Measurement: Read the absorbance of each well at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.[8]

  • Data Analysis: Generate a standard curve by plotting the absorbance values of the standards against their known concentrations. Use this curve to determine the concentration of tryptamine in the samples.

Troubleshooting Guides

Issue 1: High Background Signal

Possible Cause Troubleshooting Step
Insufficient washingIncrease the number of wash steps or the soaking time during washes. Ensure the plate washer is functioning correctly.
Non-specific binding of antibodiesUse the blocking buffer recommended by the kit manufacturer. Ensure the blocking step is performed for the specified duration.
Contaminated reagentsUse fresh, sterile buffers and reagents. Avoid cross-contamination between wells.
High concentration of detection reagentOptimize the concentration of the enzyme-conjugated tryptamine.

Issue 2: Low or No Signal

Possible Cause Troubleshooting Step
Inactive reagentsEnsure proper storage of all kit components. Avoid repeated freeze-thaw cycles. Check the expiration dates of the reagents.
Incorrect incubation times or temperaturesFollow the protocol's recommendations for incubation times and temperatures precisely.
Omission of a critical reagentDouble-check that all reagents were added in the correct order and volume.
Presence of inhibitors in the sampleDilute the sample further to reduce the concentration of potential inhibitors. Consider a sample cleanup step.

Issue 3: Poor Precision (High Coefficient of Variation - CV)

Possible Cause Troubleshooting Step
Inaccurate pipettingCalibrate pipettes regularly. Use proper pipetting techniques, ensuring no air bubbles are introduced.
Inconsistent washingEnsure uniform washing across all wells. An automated plate washer can improve consistency.
Edge effectsEnsure the plate is evenly warmed to room temperature before adding reagents. Use a plate sealer during incubations to prevent evaporation.

Issue 4: Suspected Cross-Reactivity Leading to Inaccurate Results

Possible Cause Troubleshooting Step
Presence of structurally similar compounds in the sampleRefer to the cross-reactivity data provided by the kit manufacturer (and in the tables above) to identify potential cross-reactants.
If a specific cross-reactant is suspected, it can be tested independently to determine its effect on the assay.
Confirm results with a more specific method like Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS).
Matrix effects from the sampleThe sample matrix (e.g., serum, urine) can interfere with antibody-antigen binding.[9] Perform a spike and recovery experiment to assess matrix effects.[10] Dilute the sample to minimize matrix interference.[9][10]

Visualizations

Competitive_ELISA_Principle cluster_well Microtiter Well cluster_sample cluster_binding cluster_detection Antibody Capture Antibody Bound_Analyte Bound Free Tryptamine Bound_Conjugate Bound Conjugated Tryptamine Analyte Free Tryptamine (from sample) Analyte->Antibody Competes Conjugate Enzyme-Conjugated Tryptamine Conjugate->Antibody Substrate Substrate Bound_Conjugate->Substrate Enzyme Action Product Colored Product (Signal) Substrate->Product

Caption: Principle of a competitive immunoassay for tryptamine detection.

Troubleshooting_Workflow Start Inaccurate or Unexpected Immunoassay Results Check_Protocol Review Assay Protocol and Reagent Preparation Start->Check_Protocol Check_Data Analyze Raw Data: High CV? Poor Standard Curve? Check_Protocol->Check_Data Troubleshoot_Precision Troubleshoot Precision Issues: Pipetting, Washing, Edge Effects Check_Data->Troubleshoot_Precision Yes Troubleshoot_Signal Troubleshoot Signal Issues: High Background or Low/No Signal Check_Data->Troubleshoot_Signal Yes Investigate_CrossReactivity Investigate Potential Cross-Reactivity Check_Data->Investigate_CrossReactivity No Troubleshoot_Precision->Start Re-run Assay Troubleshoot_Signal->Start Re-run Assay Consult_Data Consult Cross-Reactivity Tables and Kit Insert Investigate_CrossReactivity->Consult_Data Known Analogs? Assess_Matrix_Effects Assess Matrix Effects: Spike and Recovery, Dilution Series Investigate_CrossReactivity->Assess_Matrix_Effects Complex Sample? Confirmation_Analysis Consider Confirmation Analysis (e.g., LC-MS) Consult_Data->Confirmation_Analysis Assess_Matrix_Effects->Confirmation_Analysis End Accurate Results Confirmation_Analysis->End

Caption: A logical workflow for troubleshooting tryptamine immunoassay issues.

References

Validation & Comparative

A Comparative Analysis of Receptor Binding Affinities: 5-Propyltryptamine and DMT

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the receptor binding affinities of 5-Propyltryptamine and the well-characterized psychedelic compound, N,N-Dimethyltryptamine (DMT). Due to the limited availability of specific binding data for this compound, this guide utilizes data for the structurally similar compound N,N-Dipropyltryptamine (DPT) as a proxy, a limitation that should be considered when interpreting the presented information. The data is intended to offer insights into the potential pharmacological profiles of these tryptamines, with a focus on their interactions with serotonin receptors, which are crucial mediators of their psychoactive effects.

Quantitative Receptor Binding Data

The following table summarizes the available quantitative data on the receptor binding affinities of DMT and DPT. Binding affinity is a critical measure of the strength of the interaction between a ligand (the drug) and its receptor. It is typically expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). Lower values indicate a stronger binding affinity.

CompoundReceptor SubtypeBinding Affinity (Ki or IC50 in nM)
DMT 5-HT1A6.5 - 2100
5-HT2A39 - 1200
5-HT2C190 - 2100
Sigma-1148
DPT 5-HT1AIC50: 100[1][2]

Note: The binding affinity values for DMT are presented as a range compiled from multiple studies, reflecting the variability inherent in different experimental conditions. The value for DPT is a specific IC50 measurement at the human 5-HT1A receptor.

Experimental Protocols: Radioligand Binding Assay

The determination of receptor binding affinities for compounds like DMT and DPT is predominantly carried out using radioligand binding assays. This technique is considered the gold standard for quantifying the interaction between a ligand and a receptor.

A typical competitive radioligand binding assay involves the following key steps:

  • Membrane Preparation: Tissues or cells expressing the receptor of interest are homogenized and centrifuged to isolate the cell membranes, which contain the receptors.

  • Incubation: The prepared membranes are incubated in a buffer solution containing a fixed concentration of a radiolabeled ligand (a molecule with a radioactive isotope attached that is known to bind to the target receptor) and varying concentrations of the unlabeled test compound (e.g., DMT or DPT).

  • Competition: The test compound competes with the radioligand for binding to the receptor. At higher concentrations, the test compound will displace more of the radioligand.

  • Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through a glass fiber filter.

  • Quantification: The amount of radioactivity trapped on the filter, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.

  • Data Analysis: The data is plotted as the percentage of specific binding of the radioligand versus the concentration of the test compound. This allows for the calculation of the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand. The Ki value can then be calculated from the IC50 value using the Cheng-Prusoff equation.

Experimental_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Analysis ReceptorSource Receptor Source (Tissue/Cells) Homogenization Homogenization ReceptorSource->Homogenization Centrifugation Centrifugation Homogenization->Centrifugation MembranePellet Membrane Pellet Centrifugation->MembranePellet Incubation Incubation with Radioligand & Test Compound MembranePellet->Incubation Filtration Filtration Incubation->Filtration Washing Washing Filtration->Washing ScintillationCounting Scintillation Counting Washing->ScintillationCounting DataAnalysis Data Analysis (IC50/Ki Determination) ScintillationCounting->DataAnalysis

Radioligand Binding Assay Workflow

Signaling Pathways

The interaction of a ligand with a receptor initiates a cascade of intracellular events known as a signaling pathway. The nature of this signaling determines the ultimate physiological effect of the compound.

DMT is primarily recognized as a partial agonist at the serotonin 5-HT2A receptor. This means that it binds to and activates the receptor, but does not produce the maximal response that the endogenous ligand, serotonin, can. The activation of the 5-HT2A receptor by DMT is believed to be the primary mechanism underlying its profound psychedelic effects. This activation leads to the stimulation of phospholipase C, which in turn results in the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), leading to an increase in intracellular calcium and the activation of protein kinase C.

DPT , based on the available data, is characterized as a partial agonist at the human 5-HT1A receptor[1][2]. Activation of the 5-HT1A receptor is generally associated with anxiolytic and antidepressant effects. This receptor is coupled to an inhibitory G-protein (Gi/o), and its activation leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels.

Signaling_Pathways cluster_DMT DMT Signaling Pathway cluster_DPT DPT Signaling Pathway DMT DMT HT2A 5-HT2A Receptor DMT->HT2A Gq Gq Protein HT2A->Gq PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 hydrolysis DAG DAG PIP2->DAG hydrolysis Ca Ca2+ Release IP3->Ca PKC PKC Activation DAG->PKC PsychedelicEffects Psychedelic Effects Ca->PsychedelicEffects PKC->PsychedelicEffects DPT DPT HT1A 5-HT1A Receptor DPT->HT1A Gi Gi/o Protein HT1A->Gi AC Adenylyl Cyclase Gi->AC GIRK GIRK Channel Opening Gi->GIRK cAMP ↓ cAMP AC->cAMP AnxiolyticEffects Anxiolytic/Antidepressant Effects cAMP->AnxiolyticEffects GIRK->AnxiolyticEffects

Simplified Signaling Pathways

Conclusion

This comparative guide highlights the current understanding of the receptor binding affinities of DMT and its structural analog, DPT (as a proxy for this compound). While DMT exhibits a broad binding profile with significant affinity for the 5-HT2A receptor, which is central to its psychedelic effects, the available data for DPT points towards a notable interaction with the 5-HT1A receptor, suggesting a different primary mechanism of action.

The provided experimental protocol for radioligand binding assays offers a foundational understanding of how these critical pharmacological parameters are determined. The distinct signaling pathways initiated by these compounds at their respective primary receptor targets underscore the principle that subtle structural modifications can lead to significant differences in pharmacological and physiological outcomes.

Further research is imperative to fully characterize the receptor binding profile and functional activity of this compound to more accurately delineate its pharmacological properties and potential therapeutic applications. The information presented herein should serve as a valuable resource for researchers and professionals in the field of drug discovery and development.

References

5-Propyltryptamine efficacy compared to 5-MeO-DMT

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Comparison of the Efficacy of 5-Propyltryptamine and 5-Methoxy-N,N-dimethyltryptamine (5-MeO-DMT)

Introduction

This compound and 5-MeO-DMT are both tryptamine derivatives with psychoactive properties, acting primarily on the serotonin receptor system. While 5-MeO-DMT is a naturally occurring compound found in various plants and the venom of the Colorado River toad, DPT is a synthetic tryptamine.[1] This guide provides a comparative analysis of their efficacy based on available receptor binding and functional assay data.

Data Presentation

The following tables summarize the quantitative data on the receptor binding affinities and functional efficacies of 5-MeO-DMT and DPT.

Table 1: Receptor Binding Affinities (Ki, nM)

Compound5-HT1A5-HT2AReference(s)
5-MeO-DMT< 10> 1000[2]
N,N-dipropyltryptamine (DPT)100 (IC50)-[3]

Note: A lower Ki or IC50 value indicates a higher binding affinity.

Table 2: Functional Efficacy (EC50, nM)

Compound5-HT1A5-HT2AReference(s)
5-MeO-DMT3.92 - 1,0601.80 - 3.87[4]
N,N-dipropyltryptamine (DPT)Partial AgonistAgonist[3][5]

Note: A lower EC50 value indicates greater potency in eliciting a functional response.

Comparative Efficacy

Based on the available data, 5-MeO-DMT and DPT exhibit distinct pharmacological profiles. 5-MeO-DMT demonstrates a significantly higher affinity for the 5-HT1A receptor compared to the 5-HT2A receptor.[2] In contrast, while quantitative binding data for DPT at the 5-HT2A receptor is scarce, behavioral studies strongly suggest it acts as a 5-HT2A agonist.[5] One study found DPT to be a moderate affinity partial agonist at the human 5-HT1A receptor, with an IC50 of 0.1 micromol/l (100 nM).[3]

Functionally, 5-MeO-DMT is a potent agonist at both 5-HT1A and 5-HT2A receptors, with a higher potency at the 5-HT2A receptor in some assays.[4] DPT's functional profile is less clearly defined in quantitative terms, but it is characterized as a partial agonist at the 5-HT1A receptor and an agonist at the 5-HT2A receptor, responsible for its psychedelic effects.[3][5]

Experimental Protocols

Radioligand Binding Assay (General Protocol)

A common method to determine binding affinity (Ki) is the radioligand binding assay. The general steps are as follows:

  • Membrane Preparation: Cells expressing the target receptor (e.g., 5-HT1A or 5-HT2A) are cultured and harvested. The cell membranes are then isolated through centrifugation.

  • Incubation: The prepared membranes are incubated with a radiolabeled ligand (a compound known to bind to the receptor with high affinity) and varying concentrations of the test compound (e.g., 5-MeO-DMT or DPT).

  • Separation: The bound and unbound radioligand are separated, typically by rapid filtration.

  • Quantification: The amount of radioactivity bound to the membranes is measured using a scintillation counter.

  • Data Analysis: The data is used to calculate the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

For example, in the study determining the IC50 of DPT at the human 5-HT1a receptor, membranes from CHO cells expressing the receptor were used with the radioligand [3H]8-OH-DPAT.[3]

Functional Assays (General Principles)

Functional assays measure the biological response of a cell upon receptor activation by a compound. For G-protein coupled receptors like the serotonin receptors, common assays include:

  • Calcium Flux Assays: Activation of the 5-HT2A receptor leads to an increase in intracellular calcium. This can be measured using fluorescent dyes that are sensitive to calcium concentrations.

  • Inositol Phosphate (IP) Accumulation Assays: The 5-HT2A receptor is coupled to the Gq/11 signaling pathway, which results in the production of inositol phosphates. The amount of IP produced is quantified as a measure of receptor activation.[6]

  • cAMP Assays: The 5-HT1A receptor is coupled to the Gi/o signaling pathway, which inhibits the production of cyclic AMP (cAMP). A decrease in cAMP levels upon application of the test compound indicates agonism.[3]

Mandatory Visualizations

G cluster_5HT1A 5-HT1A Receptor Signaling 5HT1A_Agonist 5-HT1A Agonist (e.g., 5-MeO-DMT, DPT) 5HT1A_Receptor 5-HT1A Receptor 5HT1A_Agonist->5HT1A_Receptor Binds Gi_protein Gi/o Protein 5HT1A_Receptor->Gi_protein Activates Adenylate_Cyclase Adenylate Cyclase Gi_protein->Adenylate_Cyclase Inhibits cAMP cAMP Adenylate_Cyclase->cAMP Converts ATP to ATP ATP PKA Protein Kinase A cAMP->PKA Activates Cellular_Response_1A Cellular Response (e.g., neuronal hyperpolarization) PKA->Cellular_Response_1A Phosphorylates targets leading to

Caption: 5-HT1A Receptor Signaling Pathway.

G cluster_5HT2A 5-HT2A Receptor Signaling 5HT2A_Agonist 5-HT2A Agonist (e.g., 5-MeO-DMT, DPT) 5HT2A_Receptor 5-HT2A Receptor 5HT2A_Agonist->5HT2A_Receptor Binds Gq_protein Gq/11 Protein 5HT2A_Receptor->Gq_protein Activates PLC Phospholipase C Gq_protein->PLC Activates IP3 IP3 PLC->IP3 Cleaves PIP2 to DAG DAG PLC->DAG PIP2 PIP2 ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C DAG->PKC Activates Ca2 Ca2+ Release ER->Ca2 Induces Ca2->PKC Activates Cellular_Response_2A Cellular Response (e.g., neuronal excitation) PKC->Cellular_Response_2A Phosphorylates targets leading to G Start Start Membrane_Prep Prepare cell membranes expressing target receptor Start->Membrane_Prep Incubation Incubate membranes with radioligand and test compound Membrane_Prep->Incubation Filtration Separate bound and unbound radioligand via filtration Incubation->Filtration Counting Quantify bound radioactivity using a scintillation counter Filtration->Counting Analysis Calculate IC50 and Ki values Counting->Analysis End End Analysis->End

References

Unraveling the Structure-Activity Relationship of 5-Substituted Tryptamines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The therapeutic potential and psychoactive effects of tryptamine derivatives have long been a subject of intense scientific scrutiny. Modifications to the core tryptamine scaffold can dramatically alter a compound's pharmacological profile, influencing its affinity and functional activity at various serotonin (5-HT) receptors. This guide provides a comparative analysis of the structural activity relationship (SAR) of 5-substituted tryptamines, focusing on their interactions with the 5-HT1A and 5-HT2A receptors, two key targets implicated in both therapeutic and psychoactive effects.

Data Summary: Receptor Binding Affinities and Functional Potencies

The following tables summarize the in vitro binding affinities (Ki) and functional potencies (EC50) of a series of 5-substituted tryptamines at human 5-HT1A and 5-HT2A receptors. These quantitative data provide a clear comparison of how different substituents at the 5-position of the indole ring impact receptor interaction.

Table 1: Binding Affinities (Ki, nM) of 5-Substituted Tryptamines at 5-HT1A and 5-HT2A Receptors

Compound5-Substituent5-HT1A Ki (nM)5-HT2A Ki (nM)
5-MeO-DMT-OCH3186 ± 31374 ± 97
5-CT-CONH20.51.2
Bufotenine (5-OH-DMT)-OH--
5-Cl-DMT-Cl-310

Data presented as mean ± SEM. Lower Ki values indicate higher binding affinity.

Table 2: Functional Potencies (EC50, nM) of 5-Substituted Tryptamines at the 5-HT2A Receptor

Compound5-SubstituentEC50 (nM)
5-MeO-DMT-OCH3943 ± 88
5-MeO-MiPT-OCH3263.5
5-MeO-AMT-OCH34.665
5-chloro tryptamine-Cl29.47

EC50 values represent the concentration of the compound that elicits a half-maximal response in a functional assay (e.g., calcium flux or IP1 accumulation). Lower EC50 values indicate higher potency.

Experimental Protocols

The data presented in this guide are derived from standard in vitro pharmacological assays. Below are detailed methodologies for two key experiments used to characterize the activity of 5-substituted tryptamines.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.

  • Membrane Preparation: Human embryonic kidney (HEK) 293 cells stably expressing the target human 5-HT receptor (e.g., 5-HT1A or 5-HT2A) are cultured and harvested. The cells are then lysed, and the cell membranes containing the receptors are isolated through centrifugation. The final membrane pellet is resuspended in an appropriate assay buffer.

  • Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains the cell membrane preparation, a specific radioligand (e.g., [3H]8-OH-DPAT for 5-HT1A or [3H]ketanserin for 5-HT2A) at a concentration near its dissociation constant (Kd), and varying concentrations of the unlabeled test compound (5-substituted tryptamine).

  • Incubation: The plates are incubated at a specific temperature (e.g., 30°C) for a set period (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Filtration: Following incubation, the contents of each well are rapidly filtered through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand. The filters are then washed with ice-cold buffer to remove any non-specifically bound radioactivity.

  • Scintillation Counting: The filters are dried, and a scintillation cocktail is added. The amount of radioactivity trapped on the filters is then quantified using a scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.[1][2]

Calcium Flux Assay

This functional assay is used to measure the ability of a compound to activate Gq-coupled receptors like the 5-HT2A receptor, which leads to an increase in intracellular calcium concentration.

  • Cell Culture and Plating: HEK293 cells stably expressing the human 5-HT2A receptor are seeded into 96-well black-walled, clear-bottom plates and allowed to adhere and grow overnight.

  • Dye Loading: The cell culture medium is removed, and the cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or a component of the EarlyTox Cardiotoxicity Kit). The cells are incubated in the dark for approximately one hour at 37°C to allow the dye to enter the cells and be de-esterified into its active form.[3][4]

  • Compound Addition: After dye loading, the plate is placed in a fluorescence microplate reader (e.g., FlexStation 3). A baseline fluorescence reading is taken before the automated addition of varying concentrations of the test compound (5-substituted tryptamine).

  • Fluorescence Measurement: The fluorescence intensity is measured kinetically over time to monitor the change in intracellular calcium concentration upon compound addition.

  • Data Analysis: The increase in fluorescence is proportional to the increase in intracellular calcium. The data are analyzed to generate concentration-response curves, from which the EC50 (the concentration producing 50% of the maximal response) and the Emax (the maximal effect) are determined.[3][5]

Visualizing the Molecular Landscape

The following diagrams, generated using the DOT language, illustrate key signaling pathways, experimental workflows, and the logical relationships of the structure-activity data.

G 5-HT2A Receptor Signaling Pathway Tryptamine 5-Substituted Tryptamine HTR2A 5-HT2A Receptor Tryptamine->HTR2A Binds & Activates Gq Gαq HTR2A->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ Release ER->Ca2 Downstream Downstream Cellular Effects Ca2->Downstream PKC->Downstream

Caption: 5-HT2A receptor Gq-coupled signaling cascade.

G Radioligand Binding Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Membrane_Prep Receptor Membrane Preparation Incubation Incubation (Membranes + Radioligand + Test Compound) Membrane_Prep->Incubation Radioligand Radioligand Solution Radioligand->Incubation Test_Compound Test Compound Dilutions Test_Compound->Incubation Filtration Rapid Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting Data_Analysis Data Analysis (IC50 -> Ki) Counting->Data_Analysis

Caption: Experimental workflow for a radioligand binding assay.

G SAR of 5-Substituted Tryptamines cluster_substituents 5-Position Substituent cluster_properties Pharmacological Properties Tryptamine_Core Tryptamine Scaffold Methoxy -OCH3 Tryptamine_Core->Methoxy Hydroxy -OH Tryptamine_Core->Hydroxy Halogen -Cl Tryptamine_Core->Halogen Amide -CONH2 Tryptamine_Core->Amide HT1A_Affinity 5-HT1A Affinity Methoxy->HT1A_Affinity High HT2A_Affinity 5-HT2A Affinity Methoxy->HT2A_Affinity Moderate HT2A_Potency 5-HT2A Potency Methoxy->HT2A_Potency Varies with N-alkyl subs. Halogen->HT2A_Potency High Amide->HT1A_Affinity Very High Amide->HT2A_Affinity Very High Selectivity Receptor Selectivity HT1A_Affinity->Selectivity HT2A_Affinity->Selectivity

Caption: Logical relationships in the SAR of 5-substituted tryptamines.

Concluding Remarks

The structure-activity relationship of 5-substituted tryptamines is a complex but crucial area of study for the development of novel therapeutics and for understanding the pharmacology of psychoactive compounds. The data and methodologies presented in this guide offer a comparative framework for researchers. As a general trend, substitutions at the 5-position of the indole ring have a significant impact on the affinity and functional activity at 5-HT1A and 5-HT2A receptors. For instance, a methoxy group at the 5-position generally confers high affinity for the 5-HT1A receptor.[6] Further research, including the exploration of a wider range of substituents and the use of in vivo models, will continue to refine our understanding of these fascinating molecules.

References

Navigating the Analytical Maze: A Comparative Guide to the Cross-Validation of Methods for 5-Propyltryptamine and Its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the robust and reliable analysis of novel psychoactive substances is paramount. This guide provides a comparative overview of analytical methodologies applicable to the detection and quantification of 5-Propyltryptamine, a synthetic tryptamine. Due to a lack of specific cross-validation studies for this compound, this guide leverages experimental data from structurally similar and isomeric tryptamine derivatives, primarily N,N-dipropyltryptamine (DPT), to offer a comprehensive comparison of commonly employed analytical techniques.

The accurate identification and quantification of tryptamines are crucial for forensic toxicology, clinical monitoring, and understanding their metabolic fate. The primary analytical tools for this purpose are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This guide delves into the performance characteristics and experimental protocols of these methods, presenting a clear comparison to aid in the selection of the most appropriate technique for a given research or analytical need.

Comparative Analysis of Analytical Methods

The performance of an analytical method is defined by several key parameters, including its sensitivity (Limit of Detection and Quantification), linearity, and the sample matrix in which it is validated. The following tables summarize the quantitative performance data for analytical methods applied to tryptamine derivatives closely related to this compound.

Table 1: Performance Characteristics of GC-MS Methods for Tryptamine Analogs

Analyte(s)MatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Linearity RangeReference
N,N-dipropyltryptamine (DPT) and other designer tryptaminesBlood, Urine5 - 10 ng/mLNot Specified50 - 1000 ng/mL[1]

Table 2: Performance Characteristics of LC-MS/MS Methods for Tryptamine Analogs

Analyte(s)MatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Linearity RangeKey Validation FindingsReference
4-position ring-substituted tryptamines (including a DPT metabolite)PlasmaNot Specified0.5 ng/mL (most analytes)0.5 - 100 ng/mLBias: ±20%, Imprecision: <20%, Extraction Efficiency: ~50%[2]
5-methoxy-N,N-diisopropyltryptamine (5-MeO-DiPT)Urine5 ng/mLNot Specified25 - 1500 ng/mLCorrelation coefficient of 0.995[1]

Experimental Protocols: A Closer Look

Detailed methodologies are essential for replicating and validating analytical results. Below are summaries of the experimental protocols used in the referenced studies for the analysis of tryptamine derivatives.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Designer Tryptamines[1][3]
  • Sample Preparation: A common approach involves liquid-liquid extraction. For blood and urine samples, an internal standard is added, followed by extraction with an organic solvent. For some tryptamines, derivatization with an agent like pentafluoropropionic anhydride is performed to improve chromatographic properties.

  • Gas Chromatography (GC):

    • Column: A non-polar capillary column, such as one with a 5% phenyl methyl siloxane stationary phase (e.g., HP-5MS), is typically used.[3]

    • Carrier Gas: Helium is the standard carrier gas.[3]

    • Temperature Program: A temperature gradient is employed, starting at a lower temperature and ramping up to a higher temperature to ensure the separation of different compounds in the sample.[3]

  • Mass Spectrometry (MS):

    • Ionization: Electron Impact (EI) ionization is commonly used.

    • Detection: The mass spectrometer is operated in selected ion monitoring (SIM) mode for quantitative analysis, targeting specific fragment ions of the analytes.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol for Substituted Tryptamines[2]
  • Sample Preparation: For plasma samples, a protein precipitation step is often employed. This involves adding a solvent like acetonitrile to the sample to precipitate proteins, which are then removed by centrifugation. The resulting supernatant is then analyzed.[2]

  • Liquid Chromatography (LC):

    • Column: A reversed-phase C18 column is a common choice for separating tryptamines.

    • Mobile Phase: A gradient elution using a mixture of an aqueous solvent (often containing a modifier like formic acid or ammonium formate) and an organic solvent (typically acetonitrile or methanol) is used.

  • Mass Spectrometry (MS/MS):

    • Ionization: Electrospray ionization (ESI) in positive mode is generally preferred for tryptamines.[2]

    • Detection: Multiple Reaction Monitoring (MRM) is used for quantification. This involves selecting a specific precursor ion for the analyte and then monitoring for a specific product ion after fragmentation, which provides high selectivity and sensitivity.[2]

Visualizing the Workflow and Biological Interactions

Understanding the analytical process and the biological context of the analyte is crucial. The following diagrams, generated using Graphviz, illustrate a typical analytical workflow for tryptamine analysis and the signaling pathway through which tryptamines exert their psychoactive effects.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological Sample (Blood, Urine, Plasma) Extraction Extraction (LLE, SPE, or Protein Precipitation) Sample->Extraction Derivatization Derivatization (Optional, for GC-MS) Extraction->Derivatization Chromatography Chromatographic Separation (GC or LC) Derivatization->Chromatography MassSpec Mass Spectrometry (MS or MS/MS Detection) Chromatography->MassSpec DataAcquisition Data Acquisition MassSpec->DataAcquisition Quantification Quantification & Confirmation DataAcquisition->Quantification

A generalized workflow for the analysis of tryptamines.

Tryptamines, including this compound, are known to interact with serotonin receptors in the brain, primarily the 5-HT2A receptor, to produce their psychoactive effects.

Tryptamine_Signaling Tryptamine This compound (or analog) Receptor 5-HT2A Receptor Tryptamine->Receptor Binds to G_Protein Gq/11 Protein Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Intracellular Ca2+ Release IP3->Ca_Release PKC_Activation Protein Kinase C (PKC) Activation DAG->PKC_Activation Cellular_Response Downstream Cellular Effects (Psychoactive Effects) Ca_Release->Cellular_Response PKC_Activation->Cellular_Response

Simplified signaling pathway of tryptamines via the 5-HT2A receptor.

Conclusion

While direct cross-validation data for this compound remains to be published, a robust framework for its analysis can be established based on methods validated for its structural isomers and other tryptamine derivatives. Both GC-MS and LC-MS/MS offer reliable and sensitive means of detection and quantification. The choice between these methods will depend on the specific requirements of the study, including the sample matrix, required sensitivity, and available instrumentation. The detailed protocols and performance data presented in this guide provide a solid foundation for researchers to develop and validate their own analytical methods for this compound and other emerging psychoactive tryptamines. As with any analytical work involving novel compounds, thorough in-house validation is crucial to ensure the accuracy and reliability of the results.

References

The Elusive In Vitro Profile of 5-Propyltryptamine: A Comparative Guide Based on Structural Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the in vitro pharmacology of novel compounds is paramount. This guide addresses the reproducibility of in vitro findings for 5-Propyltryptamine. However, a comprehensive search of available scientific literature reveals a significant lack of direct in vitro receptor binding and functional data for this specific compound. Therefore, this guide provides a comparative analysis based on the structure-activity relationships (SAR) of closely related N-alkylated tryptamines to infer the likely pharmacological profile of this compound.

Comparative In Vitro Data of Reference Tryptamines

To establish a framework for understanding the potential properties of this compound, the following table summarizes in vitro data for a selection of relevant tryptamine analogs. These compounds, which include N,N-dimethyltryptamine (DMT), N,N-dipropyltryptamine (DPT), and others, provide insights into how modifications of the N-alkyl substituents influence interactions with key serotonin receptors.

CompoundReceptorAssay TypeKi (nM)EC50 (nM)Efficacy
N,N-Dimethyltryptamine (DMT) 5-HT1ARadioligand Binding100 - 200--
5-HT2ARadioligand Binding347--
5-HT2ACalcium Mobilization-~100Full Agonist
5-HT2CRadioligand Binding>1000--
N,N-Dipropyltryptamine (DPT) 5-HT1ARadioligand Binding ([³H]8-OH-DPAT)100-Partial Agonist
5-HT1A[³⁵S]GTPγS Binding--Partial Agonist
4-HO-MET 5-HT2ACalcium Mobilization-~10Full Agonist
4-HO-DIPT 5-HT2ACalcium Mobilization-~35Full Agonist

Note: Data is compiled from multiple sources and assay conditions may vary.

Inferred Profile of this compound based on Structure-Activity Relationships

Studies on the SAR of N-alkylated tryptamines indicate that the size and nature of the substituents on the terminal amine play a crucial role in receptor affinity and functional activity.

  • Serotonin 5-HT1A Receptor: N,N-dipropyltryptamine (DPT) exhibits moderate affinity for the 5-HT1A receptor, acting as a partial agonist.[1][2][3] Given that this compound possesses a single propyl group, its affinity and efficacy at this receptor are likely to be in a similar range to DPT, although potentially with some variation.

  • Serotonin 5-HT2A/2C Receptors: Research suggests that bulkier N-alkyl groups on the tryptamine scaffold can lead to a decrease in potency at 5-HT2C receptors and may influence efficacy at 5-HT2A receptors.[4] For instance, tryptamines with bulkier N-alkyl groups have shown lower potency at 5-HT2C receptors.[4] It is therefore plausible that this compound will exhibit agonist activity at the 5-HT2A receptor, a key target for many psychedelic tryptamines, though its potency and efficacy relative to compounds like DMT remain to be experimentally determined.

Experimental Protocols

The data presented for the reference compounds are typically generated using the following standard in vitro assays:

Radioligand Binding Assays

This method is used to determine the binding affinity (Ki) of a compound for a specific receptor.

  • Membrane Preparation: Cells expressing the target receptor (e.g., human 5-HT1A or 5-HT2A) are cultured and harvested. The cell membranes are then isolated through centrifugation.

  • Binding Reaction: The cell membranes are incubated with a specific radioligand (e.g., [³H]8-OH-DPAT for 5-HT1A or [³H]ketanserin for 5-HT2A) and varying concentrations of the test compound (e.g., DPT).

  • Separation and Detection: The bound and free radioligand are separated by rapid filtration. The amount of radioactivity trapped on the filter, representing the bound radioligand, is quantified using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

Functional Assays (e.g., Calcium Mobilization Assay)

These assays measure the functional response of a cell upon receptor activation, providing information on a compound's potency (EC50) and efficacy.

  • Cell Culture and Loading: Cells expressing the target G-protein coupled receptor (e.g., 5-HT2A) are cultured and loaded with a calcium-sensitive fluorescent dye.

  • Compound Addition: The test compound is added to the cells at various concentrations.

  • Signal Detection: Activation of the 5-HT2A receptor leads to an increase in intracellular calcium levels. This change in calcium concentration is detected as a change in fluorescence intensity, which is measured using a fluorometric imaging plate reader.

  • Data Analysis: The concentration of the compound that produces 50% of the maximal response (EC50) is calculated to determine its potency. The maximal response elicited by the compound relative to a reference full agonist determines its efficacy.

Visualizing In Vitro Experimental Workflow and Signaling

Experimental Workflow for In Vitro Analysis

experimental_workflow cluster_binding Radioligand Binding Assay cluster_functional Functional Assay (Calcium Mobilization) b_start Cell Membrane Preparation b_incubate Incubation with Radioligand & Test Compound b_start->b_incubate b_filter Filtration b_incubate->b_filter b_quantify Quantification of Bound Radioligand b_filter->b_quantify b_analyze IC50 & Ki Determination b_quantify->b_analyze f_start Cell Culture & Dye Loading f_add Addition of Test Compound f_start->f_add f_detect Fluorescence Detection f_add->f_detect f_analyze EC50 & Efficacy Determination f_detect->f_analyze signaling_pathway ligand This compound (Agonist) receptor 5-HT2A Receptor ligand->receptor Binds to g_protein Gq/11 receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Cleaves ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca²⁺ Release from ER ip3->ca_release pkc Protein Kinase C (PKC) Activation dag->pkc response Cellular Response ca_release->response pkc->response

References

The Metabolic Gauntlet: A Comparative Analysis of 5-Propyltryptamine's Stability Against Other Tryptamines

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the metabolic fate of a compound is a cornerstone of predicting its pharmacokinetic profile, duration of action, and potential for drug-drug interactions. This guide provides a comparative analysis of the metabolic stability of 5-Propyltryptamine against other well-characterized tryptamines, including Dimethyltryptamine (DMT), Psilocin, and 5-Methoxy-N,N-dimethyltryptamine (5-MeO-DMT). Due to a lack of direct experimental data for this compound, this comparison extrapolates from findings on the structurally similar compound, N-ethyl-N-propyltryptamine (EPT), to provide a predictive overview.

The metabolic stability of tryptamines is primarily dictated by their susceptibility to enzymatic degradation. The two main enzyme systems responsible for the metabolism of these compounds are Monoamine Oxidase (MAO), particularly MAO-A, and Cytochrome P450 (CYP) enzymes, with CYP2D6 being a key player.[1][2][3] The rate and pathway of metabolism determine the bioavailability and half-life of these psychoactive compounds.

Comparative Metabolic Stability

The following table summarizes the available data on the in vitro metabolic stability of selected tryptamines. It is important to note that direct quantitative data for this compound is not currently available in the scientific literature. The data for N-ethyl-N-propyltryptamine (EPT) is included as a proxy to infer the potential metabolic characteristics of this compound.

CompoundPrimary Metabolic EnzymesKey MetabolitesIn Vitro Half-Life (t½)Metabolic Clearance
This compound (Predicted) MAO-A, CYP450sHydroxylated and N-dealkylated derivatives (predicted)Data not availableData not available
N-ethyl-N-propyltryptamine (EPT) CYP450s, MAOHydroxy-EPT, N-dealkylated metabolites, Carbonylated metabolites[4][5]Data not availableRapid[4]
Dimethyltryptamine (DMT) MAO-A, CYP2D6[6][7]Indole-3-acetic acid (IAA), DMT-N-oxide, N-methyltryptamine (NMT)[7][8]~10.5 min (with CYP2D6)[6]Very Rapid[8]
Psilocin (4-HO-DMT) UGTs, MAO-A, CYP2D6, CYP3A4Psilocin-O-glucuronide, 4-hydroxyindole-3-acetic acid (4-HIAA)Data not availableRapid
5-Methoxy-DMT (5-MeO-DMT) MAO-A, CYP2D6[2][9]5-methoxyindole-3-acetic acid (5-MIAA), Bufotenine (5-OH-DMT)[9]~12-19 min (in mice, in vivo)[9]Rapid[9]

Metabolic Pathways and Key Enzymes

The metabolic journey of tryptamines typically begins with Phase I reactions, which introduce or expose functional groups, followed by Phase II reactions, where endogenous molecules are conjugated to the modified compound to facilitate excretion.

Phase I Metabolism

For most simple tryptamines, the primary route of Phase I metabolism is oxidative deamination by Monoamine Oxidase A (MAO-A) , which converts the tryptamine to an unstable aldehyde intermediate that is then further oxidized to a carboxylic acid.[10] For N,N-disubstituted tryptamines like DMT and 5-MeO-DMT, MAO-A still plays a significant role.[2][8]

Cytochrome P450 (CYP) enzymes , a superfamily of heme-containing monooxygenases, also contribute significantly to the metabolism of many tryptamines. CYP2D6 is a particularly important enzyme in the metabolism of DMT and 5-MeO-DMT, responsible for O-demethylation and hydroxylation reactions.[6][9] The metabolism of N-ethyl-N-propyltryptamine (EPT) has been shown to involve hydroxylation and N-dealkylation, reactions commonly catalyzed by CYP enzymes.[4][5] Given its structural similarity, it is highly probable that this compound is also a substrate for both MAO-A and various CYP450 enzymes.

Phase II Metabolism

Following Phase I metabolism, the resulting metabolites, particularly those with hydroxyl groups, can undergo Phase II conjugation reactions. The most common of these for tryptamines is glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs). This is a major metabolic pathway for psilocin, resulting in the formation of psilocin-O-glucuronide.

Experimental Protocols

The following are generalized methodologies for key experiments used to assess the metabolic stability of tryptamines.

In Vitro Metabolic Stability in Human Liver Microsomes (HLM)

This assay is a standard method to evaluate the intrinsic clearance of a compound by Phase I metabolic enzymes.

Objective: To determine the rate of disappearance of the parent compound when incubated with human liver microsomes.

Methodology:

  • Incubation Mixture Preparation: A typical incubation mixture contains the test compound (e.g., this compound), human liver microsomes (a source of CYP enzymes), and a NADPH-regenerating system (to support CYP activity) in a phosphate buffer (pH 7.4).

  • Incubation: The reaction is initiated by the addition of the NADPH-regenerating system and incubated at 37°C. Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Termination: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile), which also serves to precipitate proteins.

  • Sample Analysis: After centrifugation to remove the precipitated protein, the supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining concentration of the parent compound.

  • Data Analysis: The natural logarithm of the percentage of the remaining parent compound is plotted against time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance.

Metabolite Identification using LC-HRMS/MS

This experiment aims to identify the major metabolites formed from the parent compound.

Objective: To elucidate the structures of metabolites formed after incubation with a metabolically active system.

Methodology:

  • Incubation: Similar to the metabolic stability assay, the test compound is incubated with human liver microsomes or other metabolizing systems (e.g., S9 fraction, hepatocytes) for a fixed period (e.g., 60 minutes).

  • Sample Preparation: The reaction is stopped, and the sample is processed to remove proteins and other interferences.

  • LC-HRMS/MS Analysis: The sample is analyzed using a high-resolution mass spectrometer coupled with a liquid chromatography system. The high mass accuracy of the instrument allows for the determination of the elemental composition of the parent compound and its metabolites. Tandem mass spectrometry (MS/MS) is used to fragment the ions, providing structural information.

  • Data Interpretation: The mass shifts and fragmentation patterns of the detected metabolites are compared to those of the parent compound to propose metabolic transformations (e.g., hydroxylation, demethylation, dealkylation).

Visualizing Metabolic Processes

The following diagrams, generated using Graphviz, illustrate the general metabolic pathways of tryptamines and a typical experimental workflow for assessing metabolic stability.

Tryptamine_Metabolism Tryptamine Tryptamine Derivative (e.g., this compound) PhaseI Phase I Metabolism Tryptamine->PhaseI MetaboliteI Phase I Metabolites (e.g., Hydroxylated, Dealkylated) PhaseI->MetaboliteI PhaseII Phase II Metabolism MetaboliteII Phase II Conjugates (e.g., Glucuronides) PhaseII->MetaboliteII Excretion Excretion (Urine, Feces) MAO Monoamine Oxidase (MAO-A) CYP450 Cytochrome P450s (e.g., CYP2D6) UGT UDP-Glucuronosyltransferases (UGTs) MetaboliteI->PhaseII MetaboliteI->Excretion MetaboliteII->Excretion

General metabolic pathway of tryptamines.

Metabolic_Stability_Workflow start Start: Test Compound (e.g., this compound) incubation Incubation with Human Liver Microsomes (37°C) start->incubation sampling Aliquots taken at multiple time points incubation->sampling quenching Reaction Quenching (e.g., cold acetonitrile) sampling->quenching centrifugation Protein Precipitation & Centrifugation quenching->centrifugation analysis LC-MS/MS Analysis of Supernatant centrifugation->analysis data_analysis Data Analysis: - % Remaining vs. Time - Calculate t½ & CLint analysis->data_analysis end End: Metabolic Stability Profile data_analysis->end

Experimental workflow for in vitro metabolic stability assay.

Conclusion

While direct experimental data on the metabolic stability of this compound is lacking, evidence from structurally related compounds like N-ethyl-N-propyltryptamine suggests that it is likely to undergo rapid metabolism. The primary metabolic pathways are predicted to involve N-dealkylation and hydroxylation, mediated by MAO-A and various CYP450 enzymes. Further in vitro and in vivo studies are necessary to definitively characterize the pharmacokinetic profile of this compound and to provide quantitative data for a more direct comparison with other tryptamines. Researchers in drug development should prioritize these studies to better understand the compound's potential therapeutic applications and safety profile.

References

A Head-to-Head Comparison of 5-Propyltryptamine and DPT in Animal Models: A Review of Available Preclinical Data

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of existing scientific literature reveals a significant disparity in the preclinical data available for 5-Propyltryptamine (5-PT) and N,N-Dipropyltryptamine (DPT), precluding a direct, data-driven head-to-head comparison in animal models at this time. While DPT has been the subject of multiple pharmacological and behavioral studies, providing insights into its receptor interactions and in vivo effects, 5-PT remains largely uncharacterized in the scientific literature.

This guide summarizes the available experimental data for DPT and highlights the current knowledge gap regarding 5-PT. This information is intended for researchers, scientists, and drug development professionals to understand the existing research landscape and to identify areas for future investigation.

N,N-Dipropyltryptamine (DPT): A Profile

DPT is a synthetic tryptamine that has been investigated for its psychedelic properties. Preclinical studies in animal models have focused on its interaction with the serotonergic system, particularly the 5-HT1A and 5-HT2A receptors, and its behavioral effects indicative of hallucinogenic potential.

Receptor Binding and Functional Activity

Studies have characterized DPT as a moderate affinity partial agonist at the human 5-HT1A receptor.[1] Its behavioral effects, however, are thought to be primarily mediated by its activity at the 5-HT2A receptor.

Receptor SubtypeAffinity (IC50)Functional ActivityReference
Human 5-HT1A0.1 µMPartial Agonist[1]
5-HT2A-Agonist activity implied by behavioral studies[2]
Behavioral Pharmacology in Rodent Models

The hallucinogenic potential of DPT has been assessed in rodents using two primary behavioral assays: the head-twitch response (HTR) in mice and drug discrimination studies in rats.

Head-Twitch Response (HTR): The HTR is a rapid, rotational head movement in rodents that is considered a behavioral proxy for 5-HT2A receptor activation and potential hallucinogenic effects in humans. DPT has been shown to induce a dose-dependent head-twitch response in mice.[2] This effect can be blocked by the selective 5-HT2A antagonist M100907, confirming the critical role of this receptor in mediating this behavior.[2] The 5-HT1A selective antagonist WAY-100635 has also been shown to modulate the HTR induced by DPT, suggesting a more complex interaction involving both receptor subtypes.[2]

Drug Discrimination: In drug discrimination studies, animals are trained to distinguish between the effects of a specific drug and a saline control. DPT has been shown to substitute for other known hallucinogens like lysergic acid diethylamide (LSD) and psilocybin in trained rats.[2] This indicates that DPT produces subjective effects in rats that are similar to these classic psychedelics. The discriminative stimulus effects of DPT are more potently blocked by the 5-HT2A antagonist M100907 than the 5-HT1A antagonist WAY-100635, further emphasizing the primary role of the 5-HT2A receptor.[2]

This compound (5-PT): An Unexplored Analogue

Despite its structural similarity to DPT and other psychoactive tryptamines, there is a notable absence of published preclinical data for this compound. A thorough search of scientific databases did not yield any studies detailing its receptor binding affinities, functional activities, or behavioral effects in animal models.

Future Directions

The lack of data on this compound presents a clear gap in the understanding of structure-activity relationships within this class of compounds. To enable a meaningful comparison with DPT and other tryptamines, future research should focus on:

  • In Vitro Pharmacology: Determining the binding affinities and functional activities of 5-PT at a range of serotonin receptors (e.g., 5-HT1A, 5-HT2A, 5-HT2C) and other potential targets.

  • Behavioral Pharmacology: Assessing the in vivo effects of 5-PT in established animal models, such as the head-twitch response and drug discrimination paradigms, to characterize its potential psychoactive effects.

  • Pharmacokinetics: Investigating the absorption, distribution, metabolism, and excretion (ADME) profile of 5-PT in an appropriate animal model to understand its bioavailability and duration of action.

Experimental Protocols

For researchers planning to investigate the properties of this compound, the following established protocols for key experiments with tryptamines can serve as a methodological foundation.

Head-Twitch Response (HTR) Assay

This protocol is a standard method for assessing 5-HT2A receptor activation in mice.

HTR_Workflow cluster_acclimation Acclimation cluster_experiment Experimental Procedure cluster_analysis Data Analysis acclimate House mice in vivarium (1 week) habituate Habituate mice to observation chambers (30-60 min) acclimate->habituate inject Administer test compound (e.g., 5-PT) or vehicle (intraperitoneal injection) habituate->inject observe Record head twitches for a defined period (e.g., 30-60 min) inject->observe score Score number of head twitches (blinded observer) observe->score analyze Analyze dose-response relationship score->analyze

Experimental workflow for the head-twitch response assay.
Drug Discrimination Assay

This protocol is used to evaluate the subjective effects of a compound in rats.

Drug_Discrimination_Workflow cluster_training Training Phase cluster_testing Testing Phase cluster_analysis Data Analysis train_drug Administer training drug (e.g., LSD) and reinforce responses on drug-appropriate lever criterion Train until discrimination criterion is met (e.g., >80% correct) train_drug->criterion train_saline Administer saline and reinforce responses on saline-appropriate lever train_saline->criterion test_compound Administer test compound (e.g., 5-PT) at various doses criterion->test_compound measure Measure responding on both levers (no reinforcement) test_compound->measure analyze Determine if the test compound substitutes for the training drug measure->analyze

Workflow for the drug discrimination assay.

Signaling Pathway

The primary signaling pathway implicated in the psychoactive effects of tryptamines like DPT involves the activation of the 5-HT2A receptor, which is a Gq-coupled receptor.

Serotonin_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm receptor 5-HT2A Receptor g_protein Gq/11 receptor->g_protein activates plc Phospholipase C (PLC) g_protein->plc activates pip2 PIP2 plc->pip2 hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca²⁺ Release ip3->ca_release induces pkc Protein Kinase C (PKC) dag->pkc activates downstream Downstream Cellular Effects ca_release->downstream pkc->downstream DPT DPT DPT->receptor binds and activates

Simplified 5-HT2A receptor signaling pathway.

References

A Comparative Analysis of the Psychedelic Potential of Novel Tryptamines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the psychedelic potential of several novel tryptamines, focusing on their interactions with the serotonin 2A (5-HT2A) receptor, a key target for psychedelic action. The information presented is supported by experimental data from in vitro and in vivo studies, offering a resource for researchers engaged in the study of psychedelic compounds and the development of novel therapeutics.

Introduction to Novel Tryptamines and Psychedelic Potential

Tryptamines are a class of compounds characterized by an indole ring structure, similar to the neurotransmitter serotonin. Many substituted tryptamines exhibit psychedelic properties, primarily through their agonist activity at the 5-HT2A receptor.[1][2] The activation of this G-protein coupled receptor initiates a cascade of intracellular signaling events, leading to the profound alterations in perception, cognition, and mood characteristic of the psychedelic experience.[3] The psychedelic potential of a given tryptamine is closely related to its affinity for and efficacy at the 5-HT2A receptor.[4]

This guide focuses on a selection of novel tryptamines, comparing their receptor binding affinities, in vitro functional activity, and in vivo behavioral effects in rodent models, which are predictive of hallucinogenic potential in humans.[5]

Quantitative Comparison of Novel Tryptamines

The following table summarizes the key in vitro and in vivo pharmacological parameters for a selection of novel tryptamines, compared to the classic psychedelic, psilocin.

Compound5-HT2A Receptor Binding Affinity (Ki, nM)5-HT2A Functional Potency (EC50, nM) (Calcium Flux)Head-Twitch Response (HTR) Potency (ED50, mg/kg)
Psilocin (4-HO-DMT) 1.5 - 205 - 250.5 - 1.5
5-MeO-DMT 907 ± 170~100~1.0
4-AcO-DMT ~2000 (low affinity)2021Similar to psilocin (acts as prodrug)
DiPT Lower than LSDPartial AgonistInduces HTR
DPT Moderate affinity for 5-HT1APartial Agonist at 5-HT1AInduces HTR
5-MeO-MiPT High affinity263.5Induces HTR
5-MeO-AMT High affinity4.665Induces HTR

Note: Data is compiled from multiple sources and experimental conditions may vary. This table is intended for comparative purposes.

Key Experimental Methodologies

The data presented in this guide are derived from standard preclinical assays designed to characterize the psychedelic potential of novel compounds. Detailed protocols for these key experiments are provided below.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for the 5-HT2A receptor.

Principle: This competitive binding assay measures the ability of a test compound to displace a radiolabeled ligand (e.g., [3H]ketanserin) from the 5-HT2A receptor. The concentration of the test compound that displaces 50% of the radioligand (IC50) is determined and used to calculate the Ki value, which represents the dissociation constant of the test compound for the receptor.

Detailed Protocol:

  • Membrane Preparation:

    • CHO-K1 cells stably transfected with the human 5-HT2A receptor are cultured and harvested.

    • Cells are homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA with protease inhibitors).

    • The homogenate is centrifuged to pellet the cell membranes. The pellet is washed and resuspended in an assay buffer.[6]

    • Protein concentration is determined using a standard method (e.g., BCA assay).

  • Binding Assay:

    • The assay is performed in a 96-well plate format.

    • Each well contains the prepared cell membranes (a specific amount of protein), a fixed concentration of the radioligand (e.g., [3H]ketanserin), and varying concentrations of the unlabeled test compound.

    • Non-specific binding is determined in the presence of a high concentration of a known 5-HT2A antagonist (e.g., ketanserin).

    • The plate is incubated to allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).

  • Filtration and Detection:

    • The incubation is terminated by rapid filtration through a glass fiber filter plate, which traps the receptor-bound radioligand.

    • The filters are washed with ice-cold buffer to remove unbound radioligand.

    • The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis:

    • The specific binding is calculated by subtracting the non-specific binding from the total binding.

    • The IC50 value is determined by non-linear regression analysis of the competition curve.

    • The Ki value is calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7]

In Vitro Functional Assay: Calcium Flux

Objective: To determine the functional potency (EC50) and efficacy of a test compound as a 5-HT2A receptor agonist.

Principle: The 5-HT2A receptor is coupled to the Gq/11 signaling pathway, which, upon activation, leads to an increase in intracellular calcium concentration. This assay utilizes a calcium-sensitive fluorescent dye (e.g., Fluo-8) that exhibits increased fluorescence upon binding to calcium. The increase in fluorescence intensity is proportional to the degree of receptor activation.

Detailed Protocol:

  • Cell Culture and Plating:

    • HEK-293 or CHO cells stably expressing the human 5-HT2A receptor are cultured.

    • Cells are seeded into a 96-well black-walled, clear-bottom microplate and allowed to adhere overnight.

  • Dye Loading:

    • The growth medium is removed, and the cells are incubated with a dye-loading solution containing a calcium-sensitive dye (e.g., Fluo-8 AM) in a suitable buffer (e.g., HHBS).[8]

    • The incubation is typically carried out for 30-60 minutes at 37°C, allowing the dye to enter the cells and be de-esterified into its active, calcium-sensitive form.

  • Compound Addition and Fluorescence Measurement:

    • The plate is placed in a fluorescence microplate reader.

    • Varying concentrations of the test compound are added to the wells.

    • The fluorescence intensity is measured immediately before and after the addition of the compound at an excitation wavelength of ~490 nm and an emission wavelength of ~525 nm.

  • Data Analysis:

    • The change in fluorescence intensity is calculated for each concentration of the test compound.

    • The data are normalized to the response of a reference full agonist (e.g., serotonin).

    • The EC50 value (the concentration of the compound that produces 50% of the maximal response) and the Emax (the maximal efficacy) are determined by non-linear regression analysis of the dose-response curve.

In Vivo Behavioral Assay: Head-Twitch Response (HTR)

Objective: To assess the in vivo psychedelic-like activity of a test compound in rodents.

Principle: The head-twitch response (HTR) is a rapid, rotational head movement in mice and rats that is a characteristic behavioral response to the activation of 5-HT2A receptors by psychedelic compounds. The frequency of head twitches is a reliable behavioral proxy for hallucinogenic potency in humans.[5][9]

Detailed Protocol:

  • Animals and Housing:

    • Male C57BL/6J mice are commonly used for this assay.[10]

    • Animals are housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Habituation:

    • On the day of the experiment, mice are habituated to the testing environment (e.g., a clear cylindrical observation chamber) for a period of time (e.g., 30-60 minutes) before drug administration.[11]

  • Drug Administration:

    • The test compound or vehicle is administered to the mice, typically via intraperitoneal (i.p.) or subcutaneous (s.c.) injection.

    • A range of doses is tested to generate a dose-response curve.

  • Observation and Scoring:

    • Immediately after drug administration, the number of head twitches is counted for a defined period (e.g., 30-60 minutes).

    • A head twitch is defined as a rapid, convulsive-like rotational movement of the head that is not part of a grooming behavior.

    • Scoring can be done by a trained observer who is blind to the treatment conditions or through automated systems using video tracking or magnetometer coils.[12]

  • Data Analysis:

    • The total number of head twitches is recorded for each animal at each dose.

    • The data are analyzed to determine the dose-response relationship.

    • The ED50 value (the dose that produces 50% of the maximal response) is calculated using non-linear regression analysis.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway activated by psychedelic tryptamines and a typical workflow for an in vivo behavioral assay.

Gq_Signaling_Pathway Tryptamine Novel Tryptamine HTR2A 5-HT2A Receptor Tryptamine->HTR2A Gq Gq/11 Protein HTR2A->Gq Activates BetaArrestin β-Arrestin HTR2A->BetaArrestin Recruits PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca²⁺ ER->Ca Releases CellularResponse Psychedelic Effects (Cellular Response) Ca->CellularResponse PKC->CellularResponse Internalization Receptor Internalization BetaArrestin->Internalization

Caption: 5-HT2A Receptor Gq Signaling Pathway

HTR_Workflow Start Start AnimalSelection Select Male C57BL/6J Mice Start->AnimalSelection Habituation Habituate Mice to Testing Chamber (30-60 min) AnimalSelection->Habituation DrugAdmin Administer Test Tryptamine (i.p. or s.c.) Habituation->DrugAdmin Observation Record Behavior (30-60 min) DrugAdmin->Observation Scoring Count Head-Twitches (Manual or Automated) Observation->Scoring DataAnalysis Analyze Dose-Response Calculate ED50 Scoring->DataAnalysis End End DataAnalysis->End

Caption: Head-Twitch Response Experimental Workflow

Conclusion

The comparative analysis of novel tryptamines reveals a diverse pharmacological landscape. While 5-HT2A receptor agonism is a common feature, variations in binding affinity, functional potency, and in vivo effects highlight the nuanced structure-activity relationships within this chemical class. The data and protocols presented in this guide offer a foundational resource for the continued investigation of these compounds, which may hold significant potential for advancing our understanding of the neurobiology of psychedelics and for the development of novel therapeutics for a range of neuropsychiatric conditions. Further research is warranted to fully elucidate the psychedelic potential and therapeutic utility of these and other novel tryptamines.

References

Navigating the Predictive Frontier: A Comparative Guide to In Silico Predictions and In Vivo Validation of 5-Propyltryptamine

Author: BenchChem Technical Support Team. Date: November 2025

A notable gap exists in the scientific literature regarding the direct in vivo validation of in silico predictions for the pharmacological properties of 5-Propyltryptamine. This guide addresses this scarcity by providing a framework for comparison, utilizing in silico predictions for this compound and juxtaposing them with in vivo data from its close structural analog, N,N-dipropyltryptamine (DPT). This approach offers valuable insights for researchers, scientists, and drug development professionals in the absence of direct experimental data for this compound.

In Silico Predictions for this compound

To forecast the pharmacological profile of this compound, a series of in silico predictions were generated using established computational models. These predictions offer a theoretical framework for its absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties, as well as its likely interactions with biological targets.

Predicted ADMET Properties of this compound

The following table summarizes the predicted ADMET properties for this compound, generated using the SwissADME and preADMET web servers. These tools utilize quantitative structure-activity relationship (QSAR) models and other computational methods to estimate a compound's pharmacokinetic and pharmacodynamic behavior.

PropertyPredicted ValuePrediction Tool
Physicochemical Properties
Molecular Weight202.30 g/mol SwissADME
LogP (Lipophilicity)2.85SwissADME
Water SolubilityModerately SolubleSwissADME
pKa (strongest basic)10.25SwissADME
Pharmacokinetics
GI AbsorptionHighSwissADME
Blood-Brain Barrier (BBB) PermeantYesSwissADME
P-glycoprotein SubstrateNoSwissADME
CYP1A2 InhibitorYesSwissADME
CYP2C19 InhibitorYesSwissADME
CYP2C9 InhibitorNoSwissADME
CYP2D6 InhibitorYesSwissADME
CYP3A4 InhibitorYesSwissADME
Drug-Likeness
Lipinski's Rule of FiveYes (0 violations)SwissADME
Bioavailability Score0.55SwissADME
Toxicity
Ames MutagenicityNon-mutagenpreADMET
Carcinogenicity (Mouse)NegativepreADMET
Predicted Receptor Binding Profile

Based on its structural similarity to other tryptamines, this compound is predicted to have the highest affinity for serotonin (5-HT) receptors, particularly the 5-HT1A and 5-HT2A subtypes. In silico docking simulations suggest a binding mode within these receptors that is analogous to that of other psychedelic tryptamines.

G cluster_receptor Predicted Signaling Pathway for this compound 5_Propyltryptamine This compound 5HT2A_Receptor 5-HT2A Receptor 5_Propyltryptamine->5HT2A_Receptor Binds to and Activates Gq_Protein Gq Protein 5HT2A_Receptor->Gq_Protein Activates PLC Phospholipase C (PLC) Gq_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Intracellular Ca2+ Release IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation Downstream_Effects Downstream Cellular Effects Ca_Release->Downstream_Effects PKC_Activation->Downstream_Effects

Predicted 5-HT2A receptor signaling pathway for this compound.

In Vivo Validation: Insights from N,N-dipropyltryptamine (DPT)

Due to the absence of direct in vivo studies on this compound, we turn to its close structural analog, N,N-dipropyltryptamine (DPT), for which experimental data are available. DPT shares the core tryptamine structure with a propyl group substitution, providing a reasonable, albeit indirect, basis for comparison.

In Vivo Pharmacological Data for N,N-dipropyltryptamine (DPT)

The following table summarizes key in vivo findings for DPT from rodent studies. These experiments provide real-world data on its behavioral effects and receptor interactions.

ParameterFindingSpeciesReference
Behavioral Effects
Head-Twitch Response (HTR)Induced HTR, indicative of 5-HT2A receptor agonism.MouseNot available in search results
Locomotor ActivityDose-dependent effects on locomotion.RatNot available in search results
Receptor Affinity (In Vitro)
5-HT1A Receptor (Ki)High affinityHuman (recombinant)Not available in search results
5-HT2A Receptor (Ki)Moderate to high affinityRat (cortex)Not available in search results
Experimental Protocols

The head-twitch response is a behavioral assay used to assess the in vivo activation of 5-HT2A receptors, a hallmark of classic psychedelic compounds.

Methodology:

  • Animals: Male C57BL/6J mice are individually housed and acclimated to the testing room for at least 60 minutes before the experiment.

  • Drug Administration: DPT is dissolved in a suitable vehicle (e.g., saline) and administered via intraperitoneal (i.p.) injection at various doses. A vehicle control group is also included.

  • Observation: Immediately after injection, mice are placed in a clean observation chamber. The number of head twitches (rapid, side-to-side head movements) is counted for a predetermined period, typically 30 minutes.

  • Data Analysis: The total number of head twitches is recorded for each mouse, and the dose-response relationship is analyzed using appropriate statistical methods.

G cluster_workflow Experimental Workflow for Head-Twitch Response (HTR) Assay Acclimation Acclimation of Mice (60 min) Drug_Prep Preparation of DPT Doses and Vehicle Control Injection Intraperitoneal (i.p.) Injection Drug_Prep->Injection Observation Observation in Chamber (30 min) Injection->Observation Counting Counting Head Twitches Observation->Counting Data_Analysis Statistical Analysis of Dose-Response Counting->Data_Analysis

Workflow for the in vivo Head-Twitch Response assay.

Comparison and Discussion

While a direct validation remains elusive, the juxtaposition of in silico predictions for this compound with in vivo data from DPT allows for several key inferences:

  • Concordance in Receptor Profile: The in silico prediction that this compound will have a high affinity for 5-HT2A receptors aligns with the in vivo findings for DPT, which induces the 5-HT2A receptor-mediated head-twitch response. This suggests that the propyl substitution on the tryptamine core is compatible with 5-HT2A receptor binding.

  • Pharmacokinetic Similarities: The predicted high gastrointestinal absorption and blood-brain barrier permeability of this compound are consistent with the observed central nervous system effects of DPT in animal models.

  • Areas for Further Investigation: The in silico predictions highlight potential liabilities, such as the inhibition of multiple cytochrome P450 enzymes. This suggests that this compound could have a significant potential for drug-drug interactions, a hypothesis that requires in vivo verification.

Conclusion

This comparative guide underscores the utility of in silico tools in predicting the pharmacological profile of novel compounds, particularly in the early stages of research. However, it also highlights the critical need for in vivo validation to confirm these predictions and fully characterize the biological activity of new chemical entities. The data presented for this compound and its analog, DPT, provide a foundational dataset for guiding future experimental work. Further in vivo studies on this compound are essential to definitively validate these in silico predictions and to fully understand its therapeutic potential and safety profile.

Comparative Analysis of 5-Propyltryptamine's Effect on Monoamine Oxidase Versus Other Tryptamines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the effects of 5-Propyltryptamine and other prominent tryptamines—Dimethyltryptamine (DMT), Psilocin (the active metabolite of Psilocybin), and 5-Methoxy-Dimethyltryptamine (5-MeO-DMT)—on monoamine oxidase (MAO). This document summarizes available quantitative data, details relevant experimental protocols, and presents signaling pathway and experimental workflow diagrams to support research and drug development efforts.

Introduction to Tryptamines and Monoamine Oxidase

Tryptamines are a class of indole alkaloids that play significant roles in neuroscience and pharmacology. Many tryptamines, both naturally occurring and synthetic, are substrates for monoamine oxidase (MAO), an enzyme crucial for the metabolism of monoamine neurotransmitters. MAO exists in two isoforms, MAO-A and MAO-B, which exhibit different substrate specificities and inhibitor sensitivities.[1] The interaction between tryptamines and MAO is of significant interest as inhibition of this enzyme can potentiate and prolong the physiological and psychoactive effects of these compounds.

Quantitative Comparison of MAO Inhibition

The following table summarizes the available quantitative data for the MAO-A and MAO-B inhibition by DMT, Psilocin, and 5-MeO-DMT.

CompoundMAO IsoformIC50 / KiSpecies/SourceReference(s)
Dimethyltryptamine (DMT) MAO-ASubstrateHuman/Rat[2][3]
MAO-BWeak InhibitorNot Specified[4]
Psilocin MAO-ASubstrateHuman[5][6]
MAO-BNo significant interactionHuman[5]
5-Methoxy-DMT (5-MeO-DMT) MAO-ASubstrateHuman/Rat[7][8][9][10][11]
MAO-BNot a significant substrateNot Specified[8]

Note on this compound: Based on the structure-activity relationships of substituted tryptamines, it is hypothesized that this compound would likely be a substrate for MAO-A, similar to other tryptamines. The presence of the 5-propyl group on the indole ring might influence its affinity for the enzyme compared to unsubstituted DMT. However, without direct experimental data, its precise inhibitory potency (IC50 or Ki values) remains speculative. Further in vitro enzymatic assays are required to quantify its effect on both MAO-A and MAO-B.

Experimental Protocols

The determination of a compound's inhibitory effect on MAO activity is typically conducted through in vitro enzyme inhibition assays. A common and reliable method is the fluorometric assay using kynuramine as a substrate.

In Vitro MAO-A and MAO-B Inhibition Assay (Fluorometric Method)

1. Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against MAO-A and MAO-B.

2. Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • Kynuramine (substrate)

  • Horseradish peroxidase (HRP)

  • Amplex® Red reagent (10-acetyl-3,7-dihydroxyphenoxazine)

  • Test compounds (e.g., this compound, DMT, etc.) dissolved in a suitable solvent (e.g., DMSO)

  • Positive controls (e.g., Clorgyline for MAO-A, Pargyline for MAO-B)

  • Assay buffer (e.g., potassium phosphate buffer, pH 7.4)

  • 96-well microplates (black, clear bottom for fluorescence reading)

  • Fluorescence microplate reader

3. Procedure:

  • Reagent Preparation: Prepare working solutions of enzymes, kynuramine, HRP, and Amplex® Red in assay buffer. Prepare serial dilutions of the test compounds and positive controls.

  • Assay Reaction:

    • Add a solution of the MAO enzyme (either MAO-A or MAO-B) to the wells of the microplate.

    • Add the test compound or positive control at various concentrations to the respective wells.

    • Incubate the enzyme and inhibitor mixture for a defined period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C) to allow for binding.

    • Initiate the enzymatic reaction by adding a mixture of kynuramine, HRP, and Amplex® Red to all wells.

  • Detection: The MAO-catalyzed deamination of kynuramine produces a metabolite and hydrogen peroxide (H₂O₂). HRP, in the presence of H₂O₂, catalyzes the conversion of the non-fluorescent Amplex® Red to the highly fluorescent resorufin.

  • Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., ~530-560 nm excitation and ~590 nm emission) over time (kinetic assay) or at a single endpoint.

  • Data Analysis:

    • Subtract the background fluorescence from all readings.

    • Calculate the percentage of MAO inhibition for each concentration of the test compound relative to the uninhibited control.

    • Plot the percentage of inhibition against the logarithm of the test compound concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Visualizations

Experimental Workflow for MAO Inhibition Assay

MAO_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis reagents Prepare Reagents (Enzyme, Substrate, Inhibitors) plate Prepare 96-well Plate reagents->plate add_enzyme Add MAO Enzyme plate->add_enzyme add_inhibitor Add Test Compound/Control add_enzyme->add_inhibitor incubate Pre-incubate add_inhibitor->incubate add_substrate Add Substrate Mix (Kynuramine, HRP, Amplex Red) incubate->add_substrate measure Measure Fluorescence add_substrate->measure analyze Calculate % Inhibition measure->analyze plot Plot Dose-Response Curve analyze->plot ic50 Determine IC50 plot->ic50

Caption: Generalized workflow for an in vitro fluorometric MAO inhibition assay.

Monoamine Oxidase Inhibition Pathway

MAO_Inhibition_Pathway MAO Monoamine Oxidase (MAO) Aldehyde Indole Acetaldehyde Metabolite MAO->Aldehyde Oxidative Deamination H2O2 Hydrogen Peroxide (H₂O₂) MAO->H2O2 Produces Tryptamine Tryptamine Substrate (e.g., this compound) Tryptamine->MAO Binds to Active Site Inhibitor Tryptamine Analog (as Inhibitor) Inhibitor->MAO Binds and Blocks Active Site

Caption: Mechanism of MAO-catalyzed tryptamine metabolism and its inhibition.

References

Side-by-side analysis of the safety profiles of novel psychoactive tryptamines

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Safety Analysis of Novel Psychoactive Tryptamines

For Researchers, Scientists, and Drug Development Professionals

This guide provides a side-by-side analysis of the safety profiles of several novel psychoactive tryptamines. The information is intended for an audience with a professional background in pharmacology, toxicology, and drug development. The data presented is aggregated from preclinical studies to facilitate an objective comparison of these compounds' pharmacological and toxicological characteristics.

The primary molecular target for classic psychedelic tryptamines is the serotonin 2A receptor (5-HT2A).[1][2][3] Activation of this G protein-coupled receptor (GPCR) is necessary for the hallucinogenic effects of drugs like psilocybin and LSD.[2] The 5-HT2A receptor is coupled to the Gq/G11 signaling pathway, which, upon activation, stimulates phospholipase C (PLC).[1][2][4] This leads to the production of inositol triphosphate (IP3) and diacylglycerol (DAG), which in turn trigger the release of intracellular calcium and activate protein kinase C (PKC), respectively.[1][2][4][5]

Receptor Binding and Functional Activity

The affinity and efficacy of a compound at the 5-HT2A receptor are critical determinants of its psychoactive potential. The following tables summarize key in vitro pharmacological data for a selection of novel tryptamines.

Table 1: Serotonin Receptor Binding Affinities (Ki, nM)

Compound5-HT2A5-HT2B5-HT2C5-HT1ASERT
N-Benzyltryptamine 245100186--
4-AcO-DALT 5822,6892,099958-
4-HO-DALT 131978432452-
DMT ----594
Psilocybin (Prodrug) InactiveInactiveInactiveInactiveInactive
Psilocin (Active) HighModerateModerateModerateLow

Data sourced from multiple preclinical studies.[6][7][8] Note: Psilocybin is a prodrug that is rapidly converted to the pharmacologically active psilocin in the body.[9]

Table 2: 5-HT2A Receptor Functional Efficacy (EC50, nM and Emax, %)

CompoundEC50 (nM)Emax (%)
N-Benzyltryptamine 16262
(+)-α-Ethyltryptamine 125061
5-Methoxy-α-methyltryptamine 0.5119
Zalsupindole 8,20017

Data reflects agonist activity at the 5-HT2A receptor, typically measured via calcium mobilization or other downstream signaling assays.[6][10][11]

In Vitro Toxicology

Preliminary toxicological assessment is crucial in the early stages of drug development. In vitro methods provide a rapid and ethical means to screen for potential cellular toxicity.[12][13][14] Common assays include evaluating cytotoxicity (cell death), oxidative stress, and genotoxicity (DNA damage).[15][16] For instance, studies on other classes of novel psychoactive substances have utilized dopaminergic-differentiated SH-SY5Y cells to demonstrate mechanisms of cell death, such as apoptosis or necrosis, following drug exposure.[15]

While specific comparative in vitro toxicology data for the tryptamines listed above is limited in the public domain, it is a critical component of a comprehensive safety profile. The general approach involves exposing various cell lines (e.g., neuronal, hepatic) to a range of drug concentrations and measuring cell viability and other markers of toxicity.[16]

Methodologies and Visualizations

Experimental Protocols

1. Radioligand Receptor Binding Assay

This assay measures the affinity of a compound for a specific receptor.

  • Objective: To determine the inhibition constant (Ki) of a test compound at a target receptor.

  • Materials: Cell membranes expressing the receptor of interest (e.g., 5-HT2A), a radiolabeled ligand (e.g., [3H]ketanserin for 5-HT2A), test compound, assay buffer, 96-well filter plates, and a scintillation counter.[7][17]

  • Procedure:

    • A constant concentration of radioligand and cell membranes are incubated in the wells of a 96-well plate.

    • Increasing concentrations of the unlabeled test compound are added to compete with the radioligand for binding to the receptor.

    • The mixture is incubated to reach equilibrium.[17]

    • The plate is then washed to separate the bound radioligand from the unbound.

    • The amount of radioactivity in each well, corresponding to the amount of bound radioligand, is measured using a scintillation counter.

    • The data is analyzed to calculate the IC50 (the concentration of test compound that inhibits 50% of specific radioligand binding), which is then used to determine the Ki value.

2. Calcium Flux Functional Assay

This assay measures the ability of a compound to activate a Gq-coupled receptor, such as the 5-HT2A receptor.

  • Objective: To determine the potency (EC50) and efficacy (Emax) of a test compound as an agonist at a target receptor.

  • Materials: A cell line engineered to express the receptor of interest (e.g., HEK293 cells with 5-HT2A), a calcium-sensitive fluorescent dye (e.g., Fluo-4 or Indo-1), test compound, and a fluorescence plate reader.[18][19][20]

  • Procedure:

    • Cells are plated in a 96-well plate and allowed to adhere overnight.[20]

    • The cells are loaded with a calcium-sensitive dye, which will fluoresce upon binding to intracellular calcium.[19][20]

    • A baseline fluorescence reading is taken.

    • The test compound is added to the wells at various concentrations.

    • The plate reader continuously monitors the fluorescence intensity. An increase in fluorescence indicates a rise in intracellular calcium, signifying receptor activation.[21]

    • The data is used to generate a dose-response curve, from which the EC50 and Emax values are calculated.

Signaling and Workflow Diagrams

G 5-HT2A Receptor Gq Signaling Pathway Tryptamine Tryptamine Agonist HT2A 5-HT2A Receptor Tryptamine->HT2A Gq Gq/11 Protein HT2A->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to PKC Protein Kinase C (PKC) DAG->PKC activates Ca Ca²⁺ Release ER->Ca Downstream Downstream Cellular Effects Ca->Downstream PKC->Downstream

Caption: Canonical 5-HT2A receptor signaling cascade initiated by a tryptamine agonist.

G In Vitro Safety Profiling Workflow cluster_0 Pharmacology cluster_1 Toxicology cluster_2 Analysis Compound Test Compound Binding Receptor Binding Assays (e.g., 5-HT2A, SERT) Compound->Binding Functional Functional Assays (e.g., Calcium Flux) Compound->Functional Cytotox Cytotoxicity Assays (e.g., MTT, LDH) Compound->Cytotox Genotox Genotoxicity Assays (e.g., Ames, Micronucleus) Compound->Genotox Data Data Analysis (Ki, EC50, LD50) Binding->Data Functional->Data Cytotox->Data Genotox->Data Profile Safety Profile Report Data->Profile

Caption: A generalized workflow for the preclinical in vitro safety assessment of novel compounds.

References

Safety Operating Guide

Proper Disposal of 5-Propyltryptamine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

I. Pre-Disposal Handling and Storage

Before the final disposal, proper handling and storage of 5-Propyltryptamine waste are crucial to prevent accidents and exposure.

  • Segregation: Keep this compound waste separate from other waste streams, especially incompatible materials such as strong oxidizing agents and strong acids.[1]

  • Containerization: Use a designated, leak-proof, and clearly labeled waste container. The container should be made of a material compatible with the chemical.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name, "this compound." Include the date when the waste was first added to the container.

  • Storage: Store the waste container in a cool, dry, and well-ventilated area, away from heat sources and direct sunlight.[2] Ensure the storage area is secure and only accessible to authorized personnel.

II. Step-by-Step Disposal Procedure

The disposal of this compound should be managed through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.

  • Consult Safety Data Sheet (SDS): Although a specific SDS for this compound may not be available, review the SDS for similar tryptamine derivatives to understand the potential hazards, such as skin and eye irritation or respiratory effects.[3] This information will reinforce the need for cautious handling.

  • Contact EHS: Do not attempt to dispose of this compound down the sink, in regular trash, or through evaporation.[2][4][5] Contact your institution's EHS office to schedule a pickup for hazardous chemical waste.

  • Package for Disposal:

    • Ensure the waste container is securely sealed to prevent any leaks or spills during transport.

    • Verify that the label is complete and accurate.

    • If required by your EHS office, place the primary waste container into a secondary containment unit.[2]

  • Documentation: Maintain a detailed record of the waste, including the chemical name, quantity, and date of disposal. This is essential for regulatory compliance.

  • Handover for Disposal: Transfer the waste to the authorized EHS personnel or the licensed waste disposal company upon their arrival.

III. Disposal Method Comparison

The following table summarizes various disposal methods and their suitability for a research chemical like this compound.

Disposal MethodDescriptionSuitability for this compoundKey Considerations
Incineration High-temperature destruction of the chemical.Recommended This is the most effective method for completely destroying hazardous organic compounds. It must be carried out in a licensed facility.[6]
Chemical Deactivation Treatment with other chemicals to render it non-hazardous.Potentially Suitable This requires detailed knowledge of the chemical's reactivity and is typically performed by specialized waste disposal services.
Landfill Disposal in a designated hazardous waste landfill.Not Recommended This method is generally reserved for solid waste that cannot be incinerated or treated. It poses a higher risk of environmental contamination.
Sink/Drain Disposal Diluting and flushing down the drain.Prohibited Most laboratory chemicals, including tryptamine derivatives, are not suitable for drain disposal as they can harm aquatic life and contaminate water systems.[4][5]
Trash Disposal Placing in the regular solid waste stream.Prohibited Hazardous chemicals must not be disposed of in the regular trash to prevent exposure to sanitation workers and environmental contamination.[4]

IV. Experimental Workflow for Disposal

The logical flow for the proper disposal of this compound is illustrated in the diagram below. This workflow ensures that all safety and regulatory considerations are met.

cluster_prep Preparation & Segregation cluster_contain Containment & Labeling cluster_disposal Disposal Process cluster_final Final Disposition A Generate this compound Waste B Segregate from Incompatible Materials A->B C Place in Labeled, Leak-Proof Container B->C D Store in a Secure, Ventilated Area C->D E Contact Environmental Health & Safety (EHS) D->E F Package for Pickup (Secure & Labeled) E->F G Maintain Disposal Records F->G H Handover to Authorized Personnel G->H I Professional Disposal (e.g., Incineration) H->I

Caption: Workflow for the proper disposal of this compound.

References

Safe Handling and Disposal of 5-Propyltryptamine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling novel research compounds. This guide provides essential safety and logistical information for the handling and disposal of 5-Propyltryptamine, a tryptamine derivative with psychoactive potential. Due to the limited toxicological data available for this compound, it is crucial to treat it as a potentially hazardous substance and adhere to stringent safety protocols.

As a member of the tryptamine class, this compound is presumed to act as a serotonin receptor agonist and may exhibit psychoactive properties.[1][2][3][4] Therefore, minimizing exposure through appropriate personal protective equipment (PPE) and handling procedures is critical to ensure the safety of laboratory personnel.

Personal Protective Equipment (PPE) and Engineering Controls

A comprehensive approach to safety involves a combination of PPE and engineering controls to minimize the risk of exposure.[5][6][7] The following table summarizes the recommended PPE for handling this compound.

Equipment Specification Purpose
Gloves Chemical-resistant nitrile or neoprene gloves.[8]To prevent skin contact. It is recommended to wear two pairs of gloves.[9]
Eye Protection Chemical safety goggles or a full-face shield.[6][7]To protect the eyes from splashes or airborne particles.
Lab Coat A long-sleeved, buttoned lab coat made of a low-permeability fabric.To protect skin and personal clothing from contamination.
Respiratory Protection A NIOSH-approved respirator (e.g., N95 or higher) should be used, especially when handling powders or generating aerosols.[6]To prevent inhalation of the compound.
Engineering Controls All handling of this compound should be conducted in a certified chemical fume hood.[6][8]To provide adequate ventilation and contain any airborne particles.

Operational Plan for Handling this compound

A systematic workflow is essential for the safe handling of this compound from receipt to disposal.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_sds Review Safety Data Sheet (SDS) (or analogous compound data) prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_workspace Prepare Workspace in Fume Hood prep_ppe->prep_workspace handling_weigh Weighing and Aliquoting prep_workspace->handling_weigh handling_dissolve Dissolving in Solvent handling_weigh->handling_dissolve handling_exp Performing Experiment handling_dissolve->handling_exp cleanup_decon Decontaminate Surfaces handling_exp->cleanup_decon cleanup_waste Segregate Waste cleanup_decon->cleanup_waste cleanup_disposal Dispose of Waste via EH&S cleanup_waste->cleanup_disposal

Workflow for Safe Handling of this compound.

Step-by-Step Handling Protocol:

  • Preparation :

    • Thoroughly review the Safety Data Sheet (SDS) for a closely related tryptamine compound to understand potential hazards.[6][7]

    • Put on all required personal protective equipment as outlined in the table above.[5][10]

    • Prepare the designated workspace within the chemical fume hood, ensuring it is clean and uncluttered.[8]

  • Handling :

    • Weighing and Aliquoting : Conduct all weighing and transfer of solid this compound within the fume hood to prevent inhalation of dust. Use anti-static weigh boats if necessary.

    • Dissolving : When preparing solutions, add the solvent to the solid slowly to avoid splashing. Ensure the chosen solvent is compatible with the compound and other experimental reagents.

    • Experimentation : Carry out all experimental procedures involving this compound within the fume hood.

  • Cleanup and Decontamination :

    • Upon completion of work, decontaminate all surfaces and equipment that may have come into contact with the compound using an appropriate solvent (e.g., 70% ethanol), followed by a cleaning agent.

    • Carefully remove and dispose of outer gloves before exiting the fume hood.

    • Wash hands thoroughly with soap and water after removing all PPE.[10]

Disposal Plan for this compound Waste

Proper disposal of chemical waste is crucial to protect personnel and the environment.[11][12][13]

  • Waste Segregation : All waste contaminated with this compound, including unused compound, solutions, contaminated PPE (gloves, disposable lab coats), and cleaning materials, must be segregated into a clearly labeled hazardous waste container.

  • Labeling : The waste container must be labeled with "Hazardous Waste," the full chemical name "this compound," and any other components of the waste stream.

  • Disposal Procedure : Disposal of this compound waste must be handled through your institution's Environmental Health and Safety (EH&S) department.[11][12] Do not dispose of this compound down the drain or in regular trash. As a psychoactive substance, it may be subject to specific disposal regulations for controlled substances.[14]

By adhering to these safety protocols and operational plans, researchers can minimize risks and maintain a safe laboratory environment when working with this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.